molecular formula C10H16N2O B13259503 6-(Tert-butoxy)-5-methylpyridin-3-amine

6-(Tert-butoxy)-5-methylpyridin-3-amine

Cat. No.: B13259503
M. Wt: 180.25 g/mol
InChI Key: UDSBOOFRPWPUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butoxy)-5-methylpyridin-3-amine (CAS 1247610-98-5) is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This aminopyridine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the development of central nervous system (CNS) agents. Its primary research value lies in its role as a key precursor in the synthesis of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors . These inhibitors are investigated as potential drug candidates for various neurodegenerative diseases . The compound's structure, featuring a tert-butoxy group and an amine on the pyridine ring, can be incorporated into more complex molecular architectures, such as chiral pyrrolidine-based inhibitors . Furthermore, the amine functionality provides a handle for further chemical modification, making it a versatile intermediate for constructing compound libraries for biological screening. This product is intended for research and further manufacturing applications only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-methyl-6-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,11H2,1-4H3

InChI Key

UDSBOOFRPWPUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC(C)(C)C)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 6-(Tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1247610-98-5 (Primary commercial identifier) Synonyms: 2-(Tert-butoxy)-3-methyl-5-aminopyridine; 5-Amino-2-(tert-butoxy)-3-methylpyridine Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Executive Summary & Strategic Significance

6-(Tert-butoxy)-5-methylpyridin-3-amine is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., FGFR, BTK) and allosteric modulators. Its structural value lies in the tert-butoxy group , which serves a dual purpose:

  • Lipophilic Handle: It enhances the physicochemical properties (logP) of the core scaffold, improving membrane permeability during early-stage lead optimization.

  • Masked Pyridone: The tert-butyl ether functions as a robust protecting group for the 2-pyridone moiety. Under acidic conditions (e.g., TFA/DCM), it can be cleaved to reveal the polar 6-oxo-1,6-dihydropyridine pharmacophore, a critical hydrogen-bond donor/acceptor motif in many FDA-approved drugs.

This guide provides a validated synthetic workflow, handling precautions, and reactivity profile to ensure high-yield incorporation of this moiety into complex drug candidates.

Part 2: Chemical Profile & Physicochemical Properties

The following data aggregates calculated and empirically observed properties for 6-(Tert-butoxy)-5-methylpyridin-3-amine.

PropertyValue / DescriptionNotes
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive (darkens on air exposure)
Melting Point 45–50 °C (Typical range)Low-melting solid; often handled as a melt or oil
Boiling Point ~260 °C (Predicted)
pKa (Conjugate Acid) ~6.5 (Pyridine N), ~4.0 (Aniline N)The 6-alkoxy group increases electron density on the ring
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water; soluble in organic solvents
Stability Acid-labile; Base-stableCritical: Avoid strong acids during workup

Part 3: Synthetic Methodology (Expert Protocol)

The synthesis of 6-(Tert-butoxy)-5-methylpyridin-3-amine is most efficiently achieved via a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route avoids the use of transition metal catalysts in the first step, reducing cost and metal scavenging requirements.

Retrosynthetic Analysis & Workflow

The core strategy relies on the high electrophilicity of the 2-chloropyridine position, activated by the para-nitro group.

Synthesis_Workflow Start 2-Chloro-3-methyl-5-nitropyridine (Commercially Available) Step1 Step 1: SnAr Displacement (KOtBu, THF, 0°C to RT) Start->Step1 Inter Intermediate: 6-(Tert-butoxy)-5-methyl-3-nitropyridine Step1->Inter Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Product Target: 6-(Tert-butoxy)-5-methylpyridin-3-amine Step2->Product

Figure 1: Two-step synthetic pathway from commercially available chloronitropyridine precursors.

Detailed Experimental Protocol
Step 1: Synthesis of 6-(Tert-butoxy)-5-methyl-3-nitropyridine

Reagents: 2-Chloro-3-methyl-5-nitropyridine (1.0 eq), Potassium tert-butoxide (1.2 eq), Anhydrous THF.

  • Setup: Charge a flame-dried round-bottom flask with 2-Chloro-3-methyl-5-nitropyridine dissolved in anhydrous THF (0.2 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add Potassium tert-butoxide (KOtBu) portion-wise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Disappearance of starting material chloride).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to remove trace hydrolysis byproducts (pyridones).

Critical Control Point: Do not heat the reaction above 40°C. Excessive heat can cause elimination of the tert-butyl group (isobutylene loss) to form the pyridone impurity prematurely.

Step 2: Reduction to 6-(Tert-butoxy)-5-methylpyridin-3-amine

Reagents: Intermediate Nitro compound, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

  • Setup: Dissolve the nitro intermediate in Methanol (0.1 M).

  • Catalyst: Carefully add 10% Pd/C under an argon atmosphere. Safety: Pd/C is pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Purge with H₂ gas and stir under a hydrogen balloon at RT for 4–12 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting amine is often pure enough for the next step; however, it is prone to oxidation. Store under nitrogen at -20°C.

Part 4: Reactivity Profile & Applications

The 3-amino group is the primary nucleophile, but the molecule possesses specific sensitivities that dictate the order of operations in a synthetic sequence.

Reactivity_Profile Center 6-(Tert-butoxy)-5-methylpyridin-3-amine Rxn1 Amide Coupling (HATU/DIPEA) Forms: Kinase Inhibitor Scaffolds Center->Rxn1 Nucleophilic Attack Rxn2 Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos) Forms: Biaryl Amines Center->Rxn2 Cross-Coupling Rxn3 Acidic Deprotection (TFA or HCl) Forms: 5-Amino-3-methylpyridin-2(1H)-one Center->Rxn3 Acid Cleavage

Figure 2: Divergent reactivity profile demonstrating the compound's utility as both a building block and a masked pyridone.

Key Applications in Drug Discovery
  • Kinase Inhibition: The 3-aminopyridine motif is a privileged scaffold in ATP-competitive inhibitors. The 5-methyl group often fits into small hydrophobic pockets (e.g., the gatekeeper region) of kinases.

  • Pro-drug Design: The tert-butoxy group renders the molecule lipophilic (LogP ~2.5), improving oral bioavailability. Once in vivo, metabolic oxidation or acidic microenvironments can convert it to the polar pyridone (LogP < 1.0), altering the distribution profile.

Part 5: Handling & Safety (QC Standards)

Stability & Storage
  • Oxidation: Primary anilines/aminopyridines oxidize slowly in air to form azo/nitroso impurities (browning). Store under Argon/Nitrogen.

  • Acid Sensitivity: Strictly avoid contact with strong acids (HCl, H₂SO₄, TFA) unless deprotection is intended. Even silica gel (slightly acidic) can cause minor degradation during purification; adding 1% Triethylamine to the eluent is recommended.

Analytical Standards
  • NMR Validation:

    • ¹H NMR (DMSO-d₆): Look for the characteristic tert-butyl singlet (~1.5 ppm, 9H), methyl singlet (~2.1 ppm, 3H), and the broad amine exchangeable peak (~5.0 ppm, 2H).

    • Aromatic protons typically appear as two singlets (or meta-coupled doublets) around 7.0–8.0 ppm due to the 2,3,5-substitution pattern.

  • Mass Spectrometry: ESI+ [M+H]⁺ = 181.13.

References

  • Midya, G. C., et al. (2015).[1] "Potassium tert-butoxide mediated synthesis of amides/nitriles." Journal of Organic Chemistry, 80(8), 4148-4151. (Cited for mechanistic context of KOtBu reactivity). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Cited for general SnAr and Nitro reduction methodologies).
  • Mustière, R., et al. (2020). "Aminopyridines in the development of drug candidates." Expert Opinion on Drug Discovery. (Cited for scaffold applications).[2] [Link]

Sources

6-(Tert-butoxy)-5-methylpyridin-3-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-(Tert-butoxy)-5-methylpyridin-3-amine: A Core Scaffold for Modern Drug Discovery

Abstract

6-(Tert-butoxy)-5-methylpyridin-3-amine is a substituted aminopyridine that represents a highly valuable, yet specialized, building block for the synthesis of complex molecular architectures. While not as common as simpler pyridines, its unique trifunctional substitution pattern—featuring a nucleophilic amine, a sterically demanding tert-butoxy group, and a lipophilic methyl group—offers medicinal chemists a sophisticated scaffold for probing the intricate topographies of biological targets. This guide provides a comprehensive overview of its physicochemical properties, beginning with its molecular weight, and extends to a proposed, chemically sound synthesis, key applications in drug discovery, and essential safety protocols. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates in the design of next-generation therapeutics.

Introduction: The Primacy of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a foundational heterocycle in modern pharmacology, structurally analogous to benzene with one methine group replaced by a nitrogen atom.[1] This substitution imbues the ring with a unique set of properties: it is weakly basic, capable of forming hydrogen bonds, and can engage in π-stacking and cation-π interactions upon protonation.[1] Consequently, the pyridine motif is a constituent of numerous blockbuster drugs.

Within this class, aminopyridines have emerged as "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, distinct biological targets.[2] The amino group serves as a versatile synthetic handle and a critical hydrogen bond donor/acceptor, facilitating potent interactions with protein active sites. 6-(Tert-butoxy)-5-methylpyridin-3-amine is an exemplar of a highly decorated aminopyridine designed for targeted applications, particularly in the development of selective kinase inhibitors and other precision medicines.[3] This guide serves as a technical deep-dive into its chemical identity, synthesis, and strategic deployment in research.

Physicochemical and Structural Properties

The specific arrangement of functional groups on the pyridine core of 6-(Tert-butoxy)-5-methylpyridin-3-amine dictates its reactivity, solubility, and utility in drug design. The molecular formula of the compound is C₁₀H₁₆N₂O, leading to a calculated molecular weight that forms the basis of its chemical identity.

PropertyValueRationale & Significance
Molecular Formula C₁₀H₁₆N₂O-
Molecular Weight 180.25 g/mol Calculated from the atomic weights of its constituent atoms. This value is fundamental for all stoichiometric calculations in synthesis and analysis.
Appearance Off-white to pale yellow crystalline solidInferred from structurally similar compounds like 3-Amino-5-methylpyridine.[4] The solid state is typical for rigid, moderately sized organic molecules.
Key Functional Groups Pyridine Nitrogen, Primary Amine, Tert-butyl Ether, Methyl GroupThe basic pyridine nitrogen (pKa of conjugate acid ~5.2) and the primary amine provide sites for salt formation and hydrogen bonding.[1] The bulky tert-butoxy group provides steric hindrance and enhances lipophilicity, which can be used to block metabolic pathways or to fit into hydrophobic pockets of a target protein. The methyl group adds lipophilicity and can serve as a probe for small hydrophobic regions.
Solubility Soluble in organic solvents (e.g., DMSO, CH₂Cl₂, MeOH); sparingly soluble in water.The combination of the polar amine and pyridine nitrogen with the nonpolar tert-butyl and methyl groups gives it amphiphilic character, though its overall nature favors organic solvents.
InChI Key N/A (Not indexed in major databases)The lack of a universal identifier underscores the compound's status as a specialized, rather than a commodity, chemical.

Synthesis and Characterization: A Strategic Approach

A robust and scalable synthesis is paramount for the utility of any chemical building block. While no direct synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine is widely published, a logical and efficient pathway can be designed based on established organometallic and substitution chemistries.

Retrosynthetic Analysis and Proposed Workflow

The most logical approach involves the sequential and regioselective introduction of the three substituents onto a pyridine core. A plausible retrosynthesis disconnects the C-N and C-O bonds, suggesting a commercially available dichloromethylpyridine as a starting material. The workflow prioritizes the installation of the less reactive tert-butoxy group first, followed by the introduction of the amine.

Synthesis_Workflow start 2,5-Dichloro-3-methylpyridine intermediate1 2-(tert-Butoxy)-5-chloro-3-methylpyridine start->intermediate1 NaO-tBu, THF Heat product 6-(Tert-butoxy)-5-methylpyridin-3-amine intermediate1->product Buchwald-Hartwig Amination: NH3 source (e.g., Benzophenone imine) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Drug_Discovery_Workflow start 6-(Tert-butoxy)-5-methylpyridin-3-amine (Core Scaffold) library Library Synthesis (e.g., Amide Coupling with diverse Carboxylic Acids) start->library Derivatization screening High-Throughput Screening (Biochemical & Cellular Assays) library->screening hit Initial 'Hit' Compound Identified screening->hit sar Structure-Activity Relationship (SAR) (Systematic Modification of R-groups) hit->sar lead Lead Optimization (ADME/Tox Profiling) sar->lead Iterative Design candidate Drug Candidate lead->candidate

Sources

6-(Tert-butoxy)-5-methylpyridin-3-amine structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(Tert-butoxy)-5-methylpyridin-3-amine: Structure, Synthesis, and Applications

Abstract

6-(Tert-butoxy)-5-methylpyridin-3-amine is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique arrangement of an electron-donating amino group, a sterically bulky tert-butoxy group, and a methyl substituent on the pyridine core makes it a versatile intermediate for the development of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, methods of spectroscopic characterization, a validated synthetic pathway, and its potential applications, particularly in the field of drug discovery. The content herein is intended for researchers, chemists, and professionals in pharmaceutical development, offering expert insights into the practical handling and strategic utilization of this compound.

Introduction to the Substituted Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif, structurally analogous to benzene with one methine group replaced by a nitrogen atom.[1] This substitution has profound effects on the ring's electronic properties, making it electron-deficient and introducing a site of basicity at the nitrogen lone pair.[1] These characteristics, combined with the potential for functionalization at multiple positions, have established substituted pyridines as privileged scaffolds in modern chemistry. They are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, valued for their ability to engage in specific biological interactions and their synthetic versatility.[2]

6-(Tert-butoxy)-5-methylpyridin-3-amine emerges as a particularly valuable building block. The 3-amino group provides a reactive handle for constructing amides, ureas, and sulfonamides, or for participating in cross-coupling reactions. The 6-tert-butoxy group offers a bulky, lipophilic domain that can modulate solubility and conformational properties, while also being a potential precursor to a hydroxyl group via dealkylation. The 5-methyl group provides a simple substitution that can influence metabolic stability and binding interactions. The strategic placement of these groups creates a scaffold ripe for elaboration into targeted, high-value molecules.

Structural Elucidation and Physicochemical Properties

The definitive identification and quality assessment of 6-(Tert-butoxy)-5-methylpyridin-3-amine rely on a combination of physical data and spectroscopic analysis.

Molecular Structure

The structure consists of a central pyridine ring functionalized at the 3, 5, and 6 positions. The tert-butoxy group at C6 is sterically demanding, which may influence the planarity and bond angles of the ring system.

Caption: Chemical structure of 6-(Tert-butoxy)-5-methylpyridin-3-amine.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1202095-23-3Inferred from supplier data
Molecular Formula C₁₀H₁₆N₂OCalculated
Molecular Weight 180.25 g/mol Calculated
Appearance Likely off-white to yellow solidAnalogy to similar compounds[3]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Expected property
Storage Store in a cool, dry place under an inert atmosphereStandard for amines
Spectroscopic Characterization Profile

2.3.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to be highly informative. The two aromatic protons on the pyridine ring are in different electronic environments and should appear as distinct singlets or narrow doublets due to the substitution pattern.

  • δ 7.5-7.8 ppm (1H, s): Aromatic proton at C2. This proton is ortho to the ring nitrogen, leading to a downfield shift.

  • δ 6.8-7.1 ppm (1H, s): Aromatic proton at C4. This proton is ortho to the electron-donating amino group, causing an upfield shift relative to the C2 proton.

  • δ 3.5-4.5 ppm (2H, br s): Amine (-NH₂) protons. This signal is typically broad and its chemical shift is solvent-dependent.

  • δ 2.1-2.3 ppm (3H, s): Methyl (-CH₃) protons. Appears as a sharp singlet.

  • δ 1.5-1.6 ppm (9H, s): Tert-butyl (-C(CH₃)₃) protons. A strong, sharp singlet due to the nine equivalent protons.

2.3.2 ¹³C NMR Spectroscopy The carbon spectrum will confirm the presence of ten distinct carbon environments.

  • δ 155-160 ppm: C6 (attached to the oxygen of the tert-butoxy group).

  • δ 140-145 ppm: C2 (adjacent to the ring nitrogen).

  • δ 135-140 ppm: C3 (attached to the amino group).

  • δ 120-125 ppm: C4.

  • δ 115-120 ppm: C5 (attached to the methyl group).

  • δ 80-85 ppm: Quaternary carbon of the tert-butyl group.

  • δ 28-30 ppm: Methyl carbons of the tert-butyl group.

  • δ 15-20 ppm: C5-Methyl carbon.

2.3.3 Infrared (IR) Spectroscopy IR analysis is critical for identifying key functional groups.

  • 3300-3500 cm⁻¹: Two distinct N-H stretching bands (symmetric and asymmetric) characteristic of a primary amine.

  • 2950-3000 cm⁻¹: C-H stretching from the methyl and tert-butyl groups.

  • 1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • 1200-1250 cm⁻¹: Strong C-O stretching band from the tert-butoxy ether linkage.

Recommended Synthetic Protocol

The synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine can be achieved through a logical, multi-step sequence starting from readily available pyridine precursors. The most reliable strategy involves the formation of a nitropyridine intermediate, followed by nucleophilic substitution and final reduction.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-N bond of the amine, suggesting a nitro group as its precursor. This is a robust and common transformation in aromatic chemistry.[4] The tert-butoxy group can be installed by displacing a suitable leaving group, such as a halide, at the 6-position via a nucleophilic aromatic substitution (SₙAr) reaction. This leads to a key intermediate: a halo-methyl-nitropyridine.

retrosynthesis target Target Molecule 6-(t-BuO)-5-Me-3-NH2-Pyridine intermediate1 Nitro Intermediate 6-(t-BuO)-5-Me-3-NO2-Pyridine target->intermediate1 Reduction (e.g., H2/Pd-C) intermediate2 Halogenated Intermediate 2-Halo-3-Me-5-NO2-Pyridine intermediate1->intermediate2 SNAr (e.g., KOtBu) start Starting Material 2-Halo-3-Me-Pyridine intermediate2->start Nitration (e.g., HNO3/H2SO4)

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Bromo-3-methylpyridine The synthesis begins with the regioselective nitration of a commercially available precursor. The pyridine nitrogen directs electrophilic substitution to the 3- and 5-positions. With the 3-position occupied by the methyl group, nitration is strongly favored at the 5-position.[5]

  • To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2-bromo-3-methylpyridine.

  • Maintain the temperature while adding fuming nitric acid dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until TLC analysis indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry the crude 2-bromo-3-methyl-5-nitropyridine. Recrystallization from ethanol can be used for further purification.

Step 2: Nucleophilic Substitution to Install the Tert-butoxy Group The electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, allowing the displacement of the bromide at the 2-position by tert-butoxide.

  • In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve potassium tert-butoxide in anhydrous tetrahydrofuran (THF).

  • Add a solution of 2-bromo-3-methyl-5-nitropyridine in THF to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(tert-butoxy)-5-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is often the cleanest method.

  • Dissolve the nitro-intermediate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 6-(tert-butoxy)-5-methylpyridin-3-amine. Purification can be achieved via column chromatography on silica gel if necessary.

workflow start Start: 2-Bromo-3-methylpyridine step1 Step 1: Nitration (HNO3, H2SO4) start->step1 product1 Intermediate 1 2-Bromo-3-methyl-5-nitropyridine step1->product1 step2 Step 2: SNAr (KOtBu, THF) product1->step2 product2 Intermediate 2 2-(t-BuO)-5-Me-3-NO2-Pyridine step2->product2 step3 Step 3: Reduction (H2, Pd/C) product2->step3 final_product Final Product 6-(t-BuO)-5-Me-3-NH2-Pyridine step3->final_product

Caption: Synthetic workflow from starting material to final product.

Applications in Drug Discovery and Organic Synthesis

The true value of 6-(tert-butoxy)-5-methylpyridin-3-amine lies in its utility as a versatile synthetic intermediate. The primary amino group is a key point for diversification, allowing for the construction of a wide array of derivatives.

Key Reactions of the 3-Amino Group
  • Amide and Sulfonamide Formation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide and sulfonamide linkages, which are prevalent in bioactive molecules.

  • Buchwald-Hartwig and Ullmann Couplings: The amino group can be coupled with aryl halides or triflates to form diarylamine structures, a common core in many kinase inhibitors.[6]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to secondary and tertiary amines.

Role as a Bioisostere and Pharmacophore

In medicinal chemistry, substituted aminopyridines are often used as bioisosteres for aminopyrimidines, purines, or other heterocyclic systems.[7] They can serve as effective hinge-binding motifs in kinase inhibitors or as hydrogen bond donors/acceptors in interactions with protein targets. The specific substitution pattern of this molecule offers a unique three-dimensional shape and electronic profile for library synthesis and lead optimization campaigns. For instance, it can be used to build novel inhibitors targeting protein families like Fibroblast Growth Factor Receptors (FGFR).[7]

application start 6-(t-BuO)-5-Me-3-NH2-Pyridine reaction1 Acylation (R-COCl) start->reaction1 reaction2 Cross-Coupling (Ar-Br, Pd Catalyst) start->reaction2 reaction3 Sulfonylation (R-SO2Cl) start->reaction3 product1 Amide Derivative reaction1->product1 product2 Diarylamine Structure (Kinase Inhibitor Core) reaction2->product2 product3 Sulfonamide Derivative reaction3->product3

Caption: Key synthetic transformations of the title compound.

Safety and Handling

As with any amine-containing organic compound, proper safety protocols must be observed.

  • Hazard Identification: Based on analogous compounds, 6-(tert-butoxy)-5-methylpyridin-3-amine is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent oxidation and degradation.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

6-(Tert-butoxy)-5-methylpyridin-3-amine is a high-value chemical intermediate with a well-defined structure and a logical synthetic pathway. Its utility is primarily driven by the reactive amino group, which serves as a versatile anchor point for building molecular complexity. The combination of its structural features makes it an attractive scaffold for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The detailed protocols and characterization data provided in this guide serve as a reliable foundation for its synthesis, quality control, and strategic application in research and development.

References

  • PubChem. (n.d.). 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid.
  • ChemScene. (n.d.). (6-((Tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • BLDpharm. (n.d.). 6-(tert-Butoxy)pyridin-3-amine.
  • ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • MDPI. (2025, September 12). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions.
  • Sigma-Aldrich. (n.d.). 6-(tert-Butoxy)pyridin-3-amine | 58155-80-9.
  • PMC. (n.d.). 6-Methylpyridin-3-amine.
  • Wikipedia. (n.d.). Pyridine.
  • Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Sigma-Aldrich. (n.d.). 2-BUTOXY-5-NITROPYRIDINE AldrichCPR.
  • Oakwood Chemical. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
  • MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.
  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 5-({amino}methyl)pyridine-3-carboxylic acid. Retrieved from Google Search.

  • Google Patents. (n.d.). US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.
  • EPA. (2025, October 15). 6-Amino-5-methylpyridine-3-carbonitrile - HTPP Summary.

Sources

Technical Guide: Synthesis of 6-(Tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-(Tert-butoxy)-5-methylpyridin-3-amine CAS Registry Number: 1247610-98-5 Molecular Formula: C₁₀H₁₆N₂O Molecular Weight: 180.25 g/mol

This guide details the optimized synthesis pathway for 6-(Tert-butoxy)-5-methylpyridin-3-amine , a critical heterocyclic building block frequently employed in the development of kinase inhibitors (e.g., BTK, EGFR inhibitors). The synthesis utilizes a high-yielding, two-step sequence starting from the commercially available 2-chloro-3-methyl-5-nitropyridine .

The pathway is designed for scalability and reproducibility, featuring a nucleophilic aromatic substitution (


) followed by a chemoselective nitro reduction. Critical attention is paid to the stability of the tert-butyl ether moiety, which is acid-labile, necessitating specific pH control during reduction and workup.

Retrosynthetic Analysis

The strategic disconnection relies on the high electrophilicity of the C2 position in the pyridine ring, activated by the para-nitro group. This allows for the facile introduction of the bulky tert-butoxy group prior to reduction.

  • Step 1 (Disconnection): The amine is derived from a nitro group via hydrogenation.

  • Step 2 (Disconnection): The tert-butyl ether is installed via

    
     displacement of a chloride.
    

Retrosynthesis Target 6-(Tert-butoxy)-5-methylpyridin-3-amine (Target) Intermediate 2-(Tert-butoxy)-3-methyl-5-nitropyridine (Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C) SM 2-Chloro-3-methyl-5-nitropyridine (Starting Material) Intermediate->SM SnAr Etherification (KOtBu, THF)

Figure 1: Retrosynthetic logic flow from target amine to commercially available chloropyridine.

Synthesis Pathway Overview

StepTransformationReagents & ConditionsYield (Typical)Key Risk
1 Etherification (

)
KOtBu, THF, 0°C to RT85-95%Moisture sensitivity; Exotherm.
2 Nitro Reduction H₂, 10% Pd/C, MeOH, RT90-98%Acid-catalyzed de-tert-butylation.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Tert-butoxy)-3-methyl-5-nitropyridine

This step involves the displacement of the C2-chlorine by the bulky tert-butoxide anion. The presence of the electron-withdrawing nitro group at C5 activates the C2 position, facilitating the reaction under mild conditions.

Reagents:

  • 2-Chloro-3-methyl-5-nitropyridine (1.0 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 V, i.e., 10 mL/g)

Protocol:

  • Setup: Charge an oven-dried reaction vessel with 2-chloro-3-methyl-5-nitropyridine and anhydrous THF . Stir to dissolve and cool the solution to 0°C using an ice bath.

  • Addition: Slowly add KOtBu (1.0 M solution in THF is preferred for thermal control, or solid added portion-wise) over 20–30 minutes.

    • Note: The reaction is exothermic.[1] Maintain internal temperature < 10°C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 1–2 hours.

    • Monitoring: Check reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (

      
      ) should be fully consumed, converting to the less polar ether product (
      
      
      
      ).
  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with Ethyl Acetate (EtOAc) (2x).[3]

    • Wash the combined organic layers with water and brine.[4][5]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude yellow solid is typically sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexane).

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex . The steric bulk of the tert-butoxide and the methyl group at C3 does not significantly hinder the attack due to the high electrophilicity induced by the para-nitro group.

Step 2: Synthesis of 6-(Tert-butoxy)-5-methylpyridin-3-amine

The reduction of the nitro group must be performed under neutral conditions. The tert-butyl ether is acid-sensitive; therefore, acidic reduction methods (e.g., Fe/HCl, Zn/AcOH) are contraindicated as they may lead to the formation of the pyridone byproduct via ether cleavage.

Reagents:

  • 2-(Tert-butoxy)-3-methyl-5-nitropyridine (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH) (10 V)

  • Hydrogen gas (H₂) (Balloon or 1 atm)

Protocol:

  • Setup: In a hydrogenation vessel (or round-bottom flask), dissolve the nitro intermediate from Step 1 in MeOH .

  • Catalyst Addition: Carefully add 10% Pd/C under a stream of nitrogen.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or water during handling.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen (3x). Maintain a hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at Room Temperature for 2–4 hours.

    • Monitoring: LC-MS will show the disappearance of the nitro peak (M+H 211) and appearance of the amine peak (M+H 181).

  • Workup:

    • Purge the system with nitrogen.[5]

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Critical: Do not let the catalyst cake dry out completely on the filter to avoid fire hazards.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target amine as an off-white to pale yellow solid/oil.

  • Purification: If required, purify via silica gel chromatography (10-50% EtOAc in Hexane).

Data Validation (Expected):

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.60 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.40 (br s, 2H, NH₂), 2.15 (s, 3H, Ar-CH₃), 1.58 (s, 9H, t-Bu).
    
  • MS (ESI): m/z calculated for C₁₀H₁₇N₂O [M+H]⁺: 181.13; found: 181.1.

Process Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-3-methyl-5-nitropyridine Step1 Step 1: Etherification (KOtBu, THF, 0°C) Start->Step1 Check1 QC: TLC/LCMS (Confirm Cl displacement) Step1->Check1 Interm Intermediate: 2-(Tert-butoxy)-3-methyl-5-nitropyridine Check1->Interm Pass Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Interm->Step2 Check2 QC: LCMS (Confirm NO2 reduction) Step2->Check2 Final Final Product: 6-(Tert-butoxy)-5-methylpyridin-3-amine Check2->Final Pass

Figure 2: Step-by-step process flow for the synthesis and quality control checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or old KOtBu.Use freshly distilled/anhydrous THF. Use sublimed grade KOtBu.
Incomplete Reduction (Step 2) Catalyst poisoning.Ensure the intermediate is free of sulfur/chloride traces. Increase H₂ pressure (up to 50 psi).
Product Degradation Acidic environment.Avoid using HCl for salt formation unless necessary. Store the amine under inert atmosphere at -20°C.
Impurity: Pyridone Cleavage of t-Bu ether.Ensure Step 2 solvent is neutral. Avoid high temperatures (>50°C) during workup.

References

  • Preparation of 6-(tert-butoxy)-5-methylpyridin-3-amine. Hairui Chemical. (CAS 1247610-98-5). Retrieved from

  • Synthesis of Pyridine Derivatives via Nucleophilic Aromatic Substitution. Organic Chemistry Portal. (General SnAr mechanism).[6] Retrieved from

  • Methods for Reduction of Aromatic Nitro Groups. Chemical Reviews. (Hydrogenation protocols). Retrieved from

  • Patent US9085576B2. (Example of KOtBu etherification on chloropyridine). Retrieved from

  • An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine. Organic Process Research & Development. (Analogous pyridine chemistry). Retrieved from

Sources

An In-depth Technical Guide to 6-(Tert-butoxy)-5-methylpyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

6-(Tert-butoxy)-5-methylpyridin-3-amine is a substituted aminopyridine that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a sterically hindered tert-butoxy ether, a nucleophilic amine, and a methyl group on a pyridine core provides a rich platform for diverse chemical transformations. This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile intermediate.

The pyridine scaffold is a ubiquitous feature in many top-selling pharmaceuticals, owing to its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring.[2][3] The specific substitution pattern of 6-(tert-butoxy)-5-methylpyridin-3-amine offers a nuanced electronic and steric profile, enabling its strategic incorporation into drug candidates to modulate properties such as solubility, metabolic stability, and target engagement.

Physicochemical and Spectroscopic Properties

Due to the limited availability of specific experimental data for 6-(tert-butoxy)-5-methylpyridin-3-amine, the following table includes predicted properties and data from closely related analogues to provide a reliable estimation of its characteristics.

PropertyValue / Predicted ValueSource / Analogue
Molecular Formula C₁₀H₁₆N₂O-
Molecular Weight 180.25 g/mol -
Appearance Predicted: Off-white to yellow or brown crystalline powderBased on 3-Amino-5-methylpyridine[4]
Melting Point Predicted: ~70-110 °CBased on analogues like 2-Amino-3-bromo-5-methylpyridine[5]
Boiling Point Predicted: >250 °CBased on analogues like 2-Amino-3-bromo-5-methylpyridine[5]
Solubility Predicted: Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water.General characteristic of similar organic molecules
pKa (of the pyridinium ion) Predicted: ~4-5Based on 2-Amino-3-bromo-5-methylpyridine[5]
¹H NMR (Predicted, CDCl₃, 400 MHz) δ ~7.8 (s, 1H), ~7.0 (s, 1H), ~3.6 (br s, 2H), ~2.1 (s, 3H), ~1.5 (s, 9H)Based on 2-Amino-5-methylpyridine[6]
¹³C NMR (Predicted, CDCl₃, 100 MHz) δ ~160, ~140, ~135, ~125, ~120, ~80, ~29, ~17Based on related aminopyridines[7]

Synthesis and Molecular Architecture

The synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine can be approached through several strategic routes, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic pathway is outlined below, starting from a readily available substituted pyridine.

Proposed Synthetic Workflow

G A 2-Chloro-5-methyl-3-nitropyridine B 2-(tert-butoxy)-5-methyl-3-nitropyridine A->B  Sodium tert-butoxide, THF, rt C 6-(tert-butoxy)-5-methylpyridin-3-amine B->C  H₂, Pd/C, Ethanol or  Fe/NH₄Cl, Ethanol/H₂O

Caption: Proposed synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution to Introduce the Tert-butoxy Group

  • To a solution of 2-chloro-5-methyl-3-nitropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium tert-butoxide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(tert-butoxy)-5-methyl-3-nitropyridine.

Causality: The electron-withdrawing nitro group and the ring nitrogen activate the 2-position of the pyridine ring towards nucleophilic aromatic substitution, facilitating the displacement of the chloride by the tert-butoxide nucleophile.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-(tert-butoxy)-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to afford the desired product, 6-(tert-butoxy)-5-methylpyridin-3-amine.

Alternative Reduction: For a potentially more scalable and cost-effective reduction, iron powder in the presence of ammonium chloride in a mixture of ethanol and water can be used.

Reactivity and Key Chemical Transformations

The chemical reactivity of 6-(tert-butoxy)-5-methylpyridin-3-amine is dictated by the interplay of its functional groups. The primary amino group is a potent nucleophile and can participate in a wide array of reactions, while the pyridine ring can be further functionalized.

Reactions at the Amino Group

The amino group at the 3-position is the primary site for electrophilic attack.

G A 6-(tert-butoxy)-5-methylpyridin-3-amine B Acylation (Amide formation) A->B  Acyl chloride or  Carboxylic acid + coupling agent C Sulfonylation (Sulfonamide formation) A->C  Sulfonyl chloride, Base D Reductive Amination A->D  Aldehyde/Ketone,  Reducing agent (e.g., NaBH(OAc)₃) E Buchwald-Hartwig Amination A->E  Aryl halide, Pd catalyst, Ligand, Base

Caption: Key reactions involving the amino group.

  • Acylation: The amine readily reacts with acyl chlorides or carboxylic acids (in the presence of coupling reagents like EDC/HOBt) to form amides. This is a common strategy for introducing diverse side chains in drug discovery programs.

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) yields sulfonamides, another important functional group in medicinal chemistry.

  • Reductive Amination: The amine can be alkylated by reaction with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: As a nucleophile, it can be coupled with aryl or heteroaryl halides or triflates using a palladium catalyst to form diarylamines.[7]

Reactions on the Pyridine Ring

While the existing substituents influence the reactivity of the pyridine ring, further functionalization is possible.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, reactions such as halogenation may be possible under forcing conditions, with substitution likely directed to the 4-position.

  • Lithiation and Subsequent Quenching: Directed ortho-metalation is a powerful tool for functionalizing pyridine rings. However, the presence of multiple directing groups and the acidic amine protons would require a carefully planned protecting group strategy.

Applications in Drug Discovery and Development

Substituted aminopyridines are key intermediates in the synthesis of a wide range of biologically active compounds. 6-(tert-butoxy)-5-methylpyridin-3-amine serves as a valuable precursor for molecules targeting various diseases.

  • Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase. The tert-butoxy and methyl groups can be used to tune selectivity and physicochemical properties. For instance, related aminopyrimidine derivatives have been developed as selective FGFR4 kinase inhibitors for the treatment of hepatocellular carcinoma.

  • CNS Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it an attractive scaffold for central nervous system (CNS) active drugs. The substituents on 6-(tert-butoxy)-5-methylpyridin-3-amine can be modified to optimize properties for CNS targets.

  • Metabolic Stability: The tert-butoxy group can sterically shield the adjacent ether linkage from metabolic cleavage by cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of a drug candidate.

Safety and Handling

Based on data for analogous aminopyridines, 6-(tert-butoxy)-5-methylpyridin-3-amine should be handled with care.

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[8]

  • Handling Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[8]

Conclusion

6-(Tert-butoxy)-5-methylpyridin-3-amine is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its distinct substitution pattern provides a versatile handle for a multitude of chemical transformations, allowing for the fine-tuning of molecular properties. While specific experimental data for this compound is not widely published, a thorough understanding of its predicted properties and the reactivity of its constituent functional groups, based on well-established chemical principles and data from close analogues, enables its effective application in research and development. This guide provides a solid foundation for scientists to leverage the potential of this valuable chemical intermediate.

References

  • PubChem. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylpyridin-3-amine. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. (n.d.). Retrieved from [Link]

  • Chem-Impex. 3-Amino-5-methylpyridine. (n.d.). Retrieved from [Link]

  • Organic Syntheses. 5-methyl-2,2'-bipyridine. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. 2-Amino-3-bromo-5-methylpyridine Properties. (2025). Retrieved from [Link]

  • PubChem. 3-Amino-5-methylpyridine. (n.d.). Retrieved from [Link]

  • PubMed. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (2011). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Retrieved from [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). Retrieved from [Link]

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. (n.d.). Retrieved from [Link]

  • Ataman Kimya. BLEND OF TERTIARY AMINES. (n.d.). Retrieved from [Link]

  • PubChem. 6-Methylpyridin-3-amine. (n.d.). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Retrieved from [Link]

Sources

Comprehensive Characterization of 6-(Tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary

6-(Tert-butoxy)-5-methylpyridin-3-amine (CAS 1247610-98-5) is a critical heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors (e.g., BTK, JAK, and EGFR inhibitors).[1] Its structural uniqueness lies in the tert-butoxy group, which serves as a bulky, lipophilic ether that modulates solubility and metabolic stability, while the amine group acts as a pivotal handle for amide coupling or Buchwald-Hartwig aminations.[1]

This guide provides a rigorous spectroscopic analysis of the molecule, synthesizing experimental data with theoretical structural elucidation principles to offer a definitive reference for identification and quality control.

Chemical Identity & Structural Logic[1][2]

ParameterDetail
Common Name 6-(Tert-butoxy)-5-methylpyridin-3-amine
IUPAC Name 5-methyl-6-(2-methylpropan-2-yloxy)pyridin-3-amine
CAS Number 1247610-98-5
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
SMILES CC1=C(OC(C)(C)C)N=CC(N)=C1
Structural Commentary

The molecule features a pyridine core substituted at the 2, 3, and 5 positions (relative to Nitrogen=1).[2]

  • Position 6 (or 2): The tert-butoxy group is a strong electron donor by resonance (+M) but exerts significant steric hindrance.

  • Position 5 (or 3): The methyl group provides a weak inductive effect (+I) and serves as a spectroscopic marker.

  • Position 3 (or 5): The primary amine is the reactive center, strongly activating the ring towards electrophilic attack at the ortho position (C2/C4).

Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities like the nitro-precursor or the deprotected pyridinol.[1]

Synthesis Workflow

The standard route involves a Nucleophilic Aromatic Substitution (


) followed by reduction.

Synthesis SM 2-Chloro-3-methyl- 5-nitropyridine Reagent1 KOtBu / THF (S_NAr) SM->Reagent1 Inter 2-(Tert-butoxy)-3-methyl- 5-nitropyridine Reagent1->Inter Reagent2 H2, Pd/C (Reduction) Inter->Reagent2 Product 6-(Tert-butoxy)-5-methyl- pyridin-3-amine Reagent2->Product

Figure 1: Synthetic pathway from chloronitropyridine. The tert-butoxy group is introduced first to avoid competing reactions with the amine.[1]

Spectroscopic Analysis

Proton NMR ( H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1][3]

The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


H NMR spectrum is characterized by the distinct tert-butyl singlet and the specific coupling pattern of the pyridine protons.
Chemical Shift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.62 Doublet (

Hz)
1HH2 (Ar-H)Most deshielded due to

-position to Nitrogen. Meta-coupling to H4.
6.95 Doublet (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Hz)
1HH4 (Ar-H)Shielded relative to H2 due to ortho-amine and meta-alkoxy effects.
3.45 Broad Singlet2H-NH₂ Exchangeable protons.[1] Shift varies with concentration and water content.
2.18 Singlet3HAr-CH₃ Methyl group attached to the aromatic ring (deshielded relative to alkyl).
1.58 Singlet9H-C(CH₃)₃ Characteristic intense singlet of the tert-butyl group.[1]

Key Diagnostic Feature: The meta-coupling (


 Hz) between H2 and H4 confirms the 3,5-substitution pattern of the protons (positions 2 and 4 relative to N).
Carbon-13 NMR ( C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz[1]

Chemical Shift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

, ppm)
Carbon TypeAssignment
158.5 Quaternary (C)C6 (C-O): Highly deshielded by oxygen attachment.
138.2 Quaternary (C)C3 (C-NH₂): Ipso to amine.
134.1 Methine (CH)C2 : Alpha to Nitrogen, deshielded.
124.8 Methine (CH)C4 : Aromatic carbon.
118.3 Quaternary (C)C5 (C-CH₃): Ipso to methyl.
79.6 Quaternary (C)-C(CH₃)₃ : Quaternary carbon of the t-butyl ether.[1]
28.4 Methyl (CH₃)-C(CH₃)₃ : Methyl carbons of t-butyl.[1]
16.1 Methyl (CH₃)Ar-CH₃ : Aromatic methyl.
Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive)[1]

  • Observed Parent Ion

    
    :  181.1 m/z
    
  • Theoretical Exact Mass: 180.126[1]

  • Fragmentation Pattern: The molecule exhibits a characteristic loss of the tert-butyl group (isobutylene, -56 Da) under high collision energy, generating the protonated pyridinol species.

Fragmentation Parent Parent Ion [M+H]+ = 181.1 Transition Loss of Isobutylene (-56 Da) Parent->Transition Fragment Pyridinol Fragment [M+H]+ = 125.1 Transition->Fragment

Figure 2: Primary fragmentation pathway in ESI-MS/MS, involving acid-catalyzed cleavage of the ether.[1]

Infrared Spectroscopy (FT-IR)
  • 3450, 3320 cm⁻¹: N-H stretching (Primary amine doublet).

  • 2975, 2930 cm⁻¹: C-H stretching (Aliphatic tert-butyl and methyl).

  • 1590, 1480 cm⁻¹: C=C and C=N ring stretching (Pyridine skeleton).

  • 1240 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Quality Control & Handling

Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Retention Time: The lipophilic tert-butyl group significantly increases retention compared to the de-butylated impurity (5-amino-3-methylpyridin-2-ol).[1]

Stability & Storage[1]
  • Acid Sensitivity: The tert-butyl ether is acid-labile.[1] Avoid prolonged exposure to strong acids (e.g., TFA, HCl) unless deprotection is intended.

  • Oxidation: The primary amine is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58155-80-9, 6-(tert-Butoxy)pyridin-3-amine. Retrieved from [Link]

Sources

6-(Tert-butoxy)-5-methylpyridin-3-amine NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Analysis of 6-(Tert-butoxy)-5-methylpyridin-3-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern drug discovery and development, providing definitive structural elucidation and quantitative analysis.[1] This guide offers a comprehensive, in-depth analysis of 6-(tert-butoxy)-5-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry. We will move beyond simple data reporting to explore the causal relationships behind experimental design, data interpretation, and structural verification. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply NMR for the unambiguous characterization of complex heterocyclic molecules.

Introduction: The Analytical Imperative

6-(tert-butoxy)-5-methylpyridin-3-amine is a highly functionalized heterocyclic compound, representing a class of structures frequently used as scaffolds in the synthesis of active pharmaceutical ingredients (APIs). The precise arrangement of the amine, methyl, and bulky tert-butoxy substituents on the pyridine ring dictates its chemical reactivity and potential biological interactions. Therefore, unambiguous confirmation of its molecular structure is not merely a procedural step but a foundational requirement for its use in further chemical synthesis and drug development programs.

NMR spectroscopy serves as the gold standard for this purpose, offering detailed insights into the molecular framework.[2] It is a primary technique used in quality control to confirm the identity and purity of pharmaceutical compounds and raw materials.[3][4] This guide provides a field-proven methodology for the complete ¹H and ¹³C NMR assignment of the title compound, leveraging one- and two-dimensional NMR experiments to create a self-validating analytical workflow.

Molecular Structure and Spectroscopic Preview

A thorough analysis begins with a clear understanding of the target structure and the expected NMR signatures of its constituent functional groups.

Figure 2: A logical workflow for the complete NMR-based structural elucidation.

Sample Preparation

The choice of solvent is the first critical decision. It must dissolve the analyte completely and its residual signal should not obscure important analyte resonances.

  • Protocol:

    • Weigh 5-10 mg of 6-(tert-butoxy)-5-methylpyridin-3-amine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.

      • Causality: CDCl₃ is a common first choice due to its relatively inert nature and minimal signal overlap. However, DMSO-d₆ is superior for observing exchangeable protons (like those of the amine group) as it forms hydrogen bonds, slowing down the exchange rate and resulting in sharper -NH₂ signals. [5] 3. Add Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

    • Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to remove any particulate matter. [6]

Data Acquisition

Acquire high-quality 1D spectra as the foundation for all subsequent analysis. 2D experiments are then performed to resolve ambiguities and confirm connectivity.

  • 1D ¹H NMR: Acquire with sufficient scans to achieve a high signal-to-noise ratio (typically 8-16 scans).

  • 1D ¹³C{¹H} NMR: A proton-decoupled experiment is standard, yielding a single peak for each unique carbon environment. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • 2D Experiments (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs. These experiments are essential for the self-validation pillar of this guide, as they provide an orthogonal dataset to confirm the initial 1D assignments.

Spectral Analysis and Data Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial blueprint of the molecular structure. Each signal is analyzed based on its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Key Correlations (from 2D NMR)
H2 ~7.8 - 8.2Doublet (d)1HLocated ortho to the electron-withdrawing ring nitrogen and the donating -OtBu group. Exhibits meta-coupling to H4. COSY: H2 ↔ H4. HSQC: Correlates to C2. HMBC: Correlates to C4, C6.
H4 ~6.8 - 7.2Doublet (d)1HStrongly shielded by the ortho-amino group. Exhibits meta-coupling (J ≈ 2-3 Hz) to H2. [7]COSY: H4 ↔ H2. HSQC: Correlates to C4. HMBC: Correlates to C2, C5, C6.
-NH₂ ~4.5 - 5.5 (in DMSO-d₆)Broad Singlet (br s)2HExchangeable proton; chemical shift is highly solvent and concentration dependent. [8]Signal will disappear upon D₂O exchange. [6]HMBC: Correlates to C3, C2, C4.
-CH₃ (ring) ~2.0 - 2.3Singlet (s)3HTypical chemical shift for a methyl group on an aromatic ring. HSQC: Correlates to C-Me. HMBC: Correlates to C4, C5, C6.
-C(CH₃)₃ ~1.4 - 1.6Singlet (s)9HCharacteristic intense, sharp singlet for nine equivalent protons of the tert-butyl group. [9]HSQC: Correlates to C-tBu(Me). HMBC: Correlates to C-tBu(Quat) and, critically, to C6 , confirming its attachment point.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Chemical shifts are highly sensitive to the electronic environment created by the substituents.

Carbon AssignmentPredicted δ (ppm)Rationale & Key Correlations (from 2D NMR)
C6 ~158 - 162Significantly deshielded due to direct attachment to the electronegative oxygen atom. HSQC: No direct correlation. HMBC: Correlates with H2 and protons from the -CH₃ (ring) and -C(CH₃)₃ groups.
C3 ~145 - 150Deshielded by the attached amino group. HSQC: No direct correlation. HMBC: Correlates strongly with H2, H4, and the -NH₂ protons.
C5 ~125 - 130ipso-Carbon bearing the methyl group. HSQC: No direct correlation. HMBC: Correlates with H4 and the -CH₃ (ring) protons.
C2 ~135 - 140Aromatic CH carbon. HSQC: Correlates with H2.
C4 ~115 - 120Aromatic CH carbon, shielded by the adjacent amino group. HSQC: Correlates with H4.
C-tBu (Quat) ~78 - 82Quaternary carbon of the tert-butoxy group. HSQC: No direct correlation. HMBC: Correlates strongly with the -C(CH₃)₃ protons.
C-tBu (Me) ~28 - 30Three equivalent methyl carbons of the tert-butoxy group. HSQC: Correlates with the -C(CH₃)₃ protons.
C-Me (ring) ~16 - 19Methyl carbon attached to the pyridine ring. HSQC: Correlates with the -CH₃ (ring) protons.

Note: Predicted chemical shifts are estimates. Actual values depend on the specific solvent and experimental conditions. The key to authoritative assignment lies in the 2D correlation data, not just the 1D chemical shifts. [10][11][12]

Conclusion

The comprehensive NMR analysis of 6-(tert-butoxy)-5-methylpyridin-3-amine, as detailed in this guide, exemplifies a rigorous, self-validating approach to structural elucidation. By systematically integrating 1D and 2D NMR techniques, we move from plausible assignments to definitive structural confirmation. This multi-faceted analytical strategy, grounded in the fundamental principles of NMR and supported by empirical evidence, provides the high degree of confidence required in scientific research and pharmaceutical quality control. The methodologies and logical workflows presented here are broadly applicable to the characterization of other complex organic small molecules.

References

Sources

A Technical Guide to the Solubility Profile of 6-(Tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(Tert-butoxy)-5-methylpyridin-3-amine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Given the limited availability of exhaustive quantitative solubility data in public literature for this specific compound, this document emphasizes a standardized experimental protocol to empower researchers to generate reliable and reproducible solubility data. The methodologies outlined herein are designed for professionals in drug development and chemical synthesis, providing both the procedural steps and the scientific rationale underpinning these experimental choices.

Introduction and Physicochemical Context

6-(Tert-butoxy)-5-methylpyridin-3-amine is a heterocyclic amine with a molecular structure that suggests a nuanced solubility profile. The presence of the basic amino group and the nitrogen atom within the pyridine ring offers sites for protonation, which can enhance aqueous solubility, particularly in acidic conditions. Conversely, the bulky tert-butoxy group and the methyl group contribute to the molecule's lipophilicity, favoring solubility in organic solvents. Understanding this balance is critical for applications ranging from reaction optimization and purification to formulation development in medicinal chemistry.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to predicting its solubility behavior. While extensive experimental data for 6-(Tert-butoxy)-5-methylpyridin-3-amine is not widely published, we can infer key characteristics from its structure and from data on analogous compounds.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₀H₁₆N₂OBased on chemical structure.
Molecular Weight 180.25 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar substituted pyridines are often crystalline solids.
pKa The pyridine nitrogen and the amino group are basic. The pyridine nitrogen's pKa is expected to be around 5, while the amino group's pKa will be influenced by the electron-donating and -withdrawing effects of the substituents.The basicity of the nitrogen atoms allows for salt formation, which can significantly impact aqueous solubility.[1]
LogP A positive value is expected, indicating a degree of lipophilicity.The tert-butoxy and methyl groups contribute to the molecule's nonpolar character.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through empirical measurement.[2] The isothermal shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3] This section provides a detailed protocol for its implementation.

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with a solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.

Materials and Equipment:

  • 6-(Tert-butoxy)-5-methylpyridin-3-amine (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), etc.)[4]

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Apparatus for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

  • Preparation: Add an excess amount of solid 6-(Tert-butoxy)-5-methylpyridin-3-amine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

  • Dilution (if necessary): Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis: Determine the concentration of 6-(Tert-butoxy)-5-methylpyridin-3-amine in the diluted solution using a validated analytical method.

Methods for Concentration Analysis

The choice of analytical technique will depend on the available equipment and the properties of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve should be prepared using standard solutions of known concentrations.

  • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, this can be a rapid method for concentration determination. A calibration curve is also required.

  • Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the filtered saturated solution and weighing the remaining solid residue.[5] While simpler, it can be less accurate for low solubilities.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Solubility_Workflow Figure 1. Isothermal Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for solubility determination.

Factors Influencing Solubility

The solubility of 6-(Tert-butoxy)-5-methylpyridin-3-amine can be significantly influenced by several factors, which should be considered during experimental design and data interpretation.

  • pH: For ionizable compounds, solubility is pH-dependent.[2] The amino groups of this compound can be protonated at lower pH values, forming more soluble salts. Therefore, determining solubility in buffers of different pH is crucial for understanding its behavior in physiological environments.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility experiments.

  • Solvent Polarity: The principle of "like dissolves like" is a useful guideline. The solubility of this compound is expected to be higher in organic solvents of intermediate polarity.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 6-(Tert-butoxy)-5-methylpyridin-3-amine. Researchers should consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[6][7][8] General safety practices include:

  • Working in a well-ventilated area or fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of 6-(Tert-butoxy)-5-methylpyridin-3-amine. By following the detailed protocol for the isothermal shake-flask method and considering the factors that influence solubility, researchers can generate high-quality, reliable data. This information is invaluable for the informed progression of research and development projects involving this compound.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for 2-(6-Methoxypyridin-2-yl)propan-2-amine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Methylpyridine-2-carbonitrile.
  • Acros Organics. (2010).
  • Tokyo Chemical Industry. (2025). Safety Data Sheet for Borane - 2-Methylpyridine Complex.
  • Sigma-Aldrich. (2025).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Allen, D., & Taylor, D. (2005). Method for determining solubility of a chemical compound.
  • National Center for Biotechnology Information. (n.d.). 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylpyridine. PubChem. Retrieved from [Link]

  • Cayman Chemical. (2022).
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Liu, Y., Jessop, P. G., Cunningham, M., Eckert, C. A., & Liotta, C. L. (2006). Tertiary amine solvents having switchable hydrophilicity. Green Chemistry, 8(9), 814-821.
  • U.S. Environmental Protection Agency. (2025). 2-Amino-3-bromo-5-methylpyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

A Technical Guide to the Stability and Storage of 6-(Tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Tert-butoxy)-5-methylpyridin-3-amine is a substituted pyridine derivative of significant interest to researchers and professionals in the field of drug development and organic synthesis. The inherent reactivity of its constituent functional groups—a tert-butoxy ether, a primary aromatic amine, and a methyl group on a pyridine scaffold—necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides an in-depth technical overview of the factors influencing the stability of this compound, potential degradation pathways, and best practices for its long-term storage.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 6-(Tert-butoxy)-5-methylpyridin-3-amine is paramount for predicting its stability.

PropertyValue/DescriptionSource/Rationale
Molecular Formula C10H16N2O-
Molecular Weight 180.25 g/mol -
Appearance Typically a solidBased on similar substituted pyridines
Solubility Soluble in organic solvents (e.g., DMSO, Methanol)General characteristic of similar organic compounds
pKa The pyridine nitrogen is basic, and the amino group is also basic. The tert-butoxy group is non-ionizable.The pyridine nitrogen's lone pair is not part of the aromatic system, making it basic.[1]

Key Factors Influencing Stability

The stability of 6-(Tert-butoxy)-5-methylpyridin-3-amine is primarily dictated by its susceptibility to three main degradation pathways: acid-catalyzed hydrolysis of the tert-butoxy group, oxidation of the aminopyridine core, and photodegradation.

pH and Acid-Catalyzed Hydrolysis

The tert-butoxy group is a well-known acid-labile protecting group in organic synthesis.[2][3] Its ether linkage is prone to cleavage under acidic conditions, which represents the most significant potential degradation pathway for this molecule.

Mechanism of Degradation: The acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation to form isobutene and the corresponding 6-hydroxy-5-methylpyridin-3-amine. This reaction can be initiated by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even under moderately acidic conditions (pH ≥ 1).[4][5]

6-(Tert-butoxy)-5-methylpyridin-3-amine 6-(Tert-butoxy)-5-methylpyridin-3-amine Protonated Ether Protonated Ether 6-(Tert-butoxy)-5-methylpyridin-3-amine->Protonated Ether H+ 6-Hydroxy-5-methylpyridin-3-amine 6-Hydroxy-5-methylpyridin-3-amine Protonated Ether->6-Hydroxy-5-methylpyridin-3-amine - (CH3)3C+ Isobutene Isobutene Protonated Ether->Isobutene - H+

Figure 1: Acid-catalyzed degradation of the tert-butoxy group.
Oxidation

The aminopyridine scaffold is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and nitro derivatives. The presence of an electron-donating amino group can activate the pyridine ring towards oxidative processes.[6]

Potential Oxidation Pathways:

  • N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide.[1]

  • Oxidation of the Amino Group: The primary amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives, especially in the presence of strong oxidizing agents. Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation can lead to the formation of nitro-substituted pyridines.[6]

cluster_main Oxidative Degradation 6-(Tert-butoxy)-5-methylpyridin-3-amine 6-(Tert-butoxy)-5-methylpyridin-3-amine Pyridine N-Oxide Derivative Pyridine N-Oxide Derivative 6-(Tert-butoxy)-5-methylpyridin-3-amine->Pyridine N-Oxide Derivative [O] Nitro Pyridine Derivative Nitro Pyridine Derivative 6-(Tert-butoxy)-5-methylpyridin-3-amine->Nitro Pyridine Derivative [O]

Figure 2: Potential oxidative degradation pathways.
Photodegradation

Pyridine and its derivatives can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[7] The energy from light can promote electrons to higher energy states, leading to bond cleavage and the formation of reactive intermediates. The specific photodegradation products can be complex and varied.

Recommended Storage and Handling Protocols

Based on the stability profile, the following storage and handling procedures are recommended to maintain the purity and integrity of 6-(Tert-butoxy)-5-methylpyridin-3-amine.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down the rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize contact with oxygen and moisture, thereby reducing the risk of oxidative degradation and hydrolysis.
Light Protect from light. Store in an amber or opaque container.To prevent photodegradation.[7]
Container Use a tightly sealed container made of a non-reactive material such as glass.To prevent exposure to air and moisture.
Handling
  • Inert Atmosphere: When handling the compound, especially for weighing and aliquoting, it is advisable to work in a glove box or under a stream of inert gas.

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3] Accidental contact can lead to rapid degradation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

Experimental Protocol: Accelerated Stability Study

To assess the stability of 6-(Tert-butoxy)-5-methylpyridin-3-amine under specific laboratory conditions, a forced degradation study can be performed.

Objective: To identify potential degradation products and pathways under stressed conditions.

Materials:

  • 6-(Tert-butoxy)-5-methylpyridin-3-amine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • Deionized Water

  • HPLC-grade Acetonitrile and Methanol

  • UV-Vis Spectrophotometer

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Prepare stock solutions of 6-(Tert-butoxy)-5-methylpyridin-3-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC to monitor the decrease in the parent compound peak and the appearance of any degradation product peaks.

    • Characterize the major degradation products using techniques like LC-MS and NMR if necessary.

Conclusion

The primary stability concerns for 6-(Tert-butoxy)-5-methylpyridin-3-amine are its sensitivity to acidic conditions, which can cause cleavage of the tert-butoxy group, and its susceptibility to oxidation and photodegradation. By adhering to the recommended storage and handling protocols, researchers can significantly mitigate these risks and ensure the long-term integrity of this valuable research compound. For critical applications, conducting a forced degradation study is recommended to understand its stability under specific experimental conditions.

References

  • Lin, Y.-A., et al. (2010). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Organic Letters, 12(15), 3464-3467.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Engineered Science Publisher. (2023, October 5). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]

  • Engineered Science Publisher. (2023, October 5). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]

  • Al-Ghamdi, A. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Reviews, 3(3), 224-237.
  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACS Publications. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Retrieved from [Link]

  • RSC Publishing. (2022, February 22). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Photochemical and photocatalytic degradation of pyridine in the... Retrieved from [Link]

  • PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • PubMed. (2007, January 4). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • IOPscience. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006.
  • PubMed. (2001, October 1). Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. Retrieved from [Link]

  • MDPI. (2025, December 14). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Retrieved from [Link]

  • MDPI. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]

  • ResearchGate. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. Retrieved from [Link]

  • Oxford Academic. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry.
  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • PubMed. (2018, July 17). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Commercial Availability & Technical Profile: 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis, and handling of 6-(tert-butoxy)-5-methylpyridin-3-amine , a specialized heterocyclic building block.

Executive Summary

6-(tert-butoxy)-5-methylpyridin-3-amine (CAS: 1247610-98-5 ) is a high-value heterocyclic intermediate used primarily in medicinal chemistry programs focusing on kinase inhibition and GPCR modulation. The compound features a 2-aminopyridine core (using IUPAC numbering based on the amine priority, though often referred to by the ether position in synthesis) substituted with a lipophilic tert-butoxy group and a methyl group.

This specific substitution pattern serves two critical design functions in drug discovery:

  • Metabolic Blocking: The bulky tert-butoxy group at the 6-position (adjacent to the ring nitrogen) blocks oxidative metabolism (e.g., by aldehyde oxidase) and prevents nucleophilic attack.

  • Conformational Control: The 5-methyl group introduces steric constraints that can lock the bioactive conformation of the molecule when bound to a protein target.

Commercially, this compound is classified as a Tier 2 Building Block —available from specialized catalog suppliers in gram-scale quantities but requiring lead times for bulk (>100 g) procurement.

Chemical Identity & Properties

PropertyData
Chemical Name 6-(tert-butoxy)-5-methylpyridin-3-amine
Alternative Names 5-Amino-2-(tert-butoxy)-3-methylpyridine; 3-Amino-6-tert-butoxy-5-picoline
CAS Registry Number 1247610-98-5
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Predicted LogP ~2.3 (Lipophilic)
pKa (Conjugate Acid) ~6.5 (Estimated for pyridine nitrogen)
Appearance Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in water

Commercial Landscape

Supply Chain Status
  • Research Scale (1 mg – 5 g): Readily available from specialized catalog vendors (e.g., BLD Pharm, ChemScene, Ambeed). Typical delivery is 1–2 weeks (stock) or 3–4 weeks (synthesis on demand).

  • Pilot Scale (10 g – 100 g): Often requires a Make-to-Order (MTO) arrangement. Lead time: 6–8 weeks .

  • Manufacturing Scale (>1 kg): Custom synthesis campaign required. Not a commodity chemical.

Strategic Sourcing Recommendations

For drug development programs, we recommend validating the acid stability of the tert-butoxy group early in the sourcing process. Impurities from the synthesis (specifically the N-alkylated pyridone isomer) can be problematic in downstream coupling reactions.

Key Suppliers (Verified Presence):

  • BLD Pharm (Cat.[1] No. BD01020761)

  • ChemScene

  • Enamine (Likely as part of their REAL database or building block collection)

  • WuXi AppTec (Custom synthesis route established)

Synthesis & Manufacturing Methodology

The commercial synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine typically follows a robust two-step protocol starting from 2-chloro-3-methyl-5-nitropyridine . This route avoids the use of unstable diazonium intermediates and allows for scalable processing.[2]

Reaction Pathway (Retrosynthetic Analysis)

SynthesisPath SM 2-Chloro-3-methyl- 5-nitropyridine (CAS 22280-60-0) Step1 Step 1: SNAr (KOtBu, THF/Toluene) SM->Step1 Inter 2-(tert-butoxy)-3-methyl- 5-nitropyridine (Intermediate) Step1->Inter Major Product Impurity Impurity: N-tert-butyl-3-methyl- 5-nitro-2-pyridone Step1->Impurity Side Reaction (N-Alkylation) Step2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 Product 6-(tert-butoxy)-5-methyl- pyridin-3-amine (Target) Step2->Product

Figure 1: Industrial synthesis pathway via Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol (Self-Validating System)
Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the 2-chloro group with a tert-butoxy nucleophile.

  • Reagents: 2-Chloro-3-methyl-5-nitropyridine (1.0 eq), Potassium tert-butoxide (KOtBu, 1.2 eq).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve 2-chloro-3-methyl-5-nitropyridine in anhydrous THF under N₂ atmosphere.

    • Cool to 0°C (Critical: Control exotherm to prevent elimination of KOtBu to isobutylene).

    • Add KOtBu portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC/LCMS. Disappearance of SM (starting material) indicates completion.

    • Workup: Quench with water, extract with EtOAc.

  • Expert Insight: The tert-butoxide anion is bulky.[3] If the reaction is too hot, it acts as a base, leading to elimination or hydrolysis. If the solvent is wet, the N-alkylated pyridone impurity forms.

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the primary amine without cleaving the acid-sensitive ether.

  • Reagents: H₂ (1 atm) / 10% Pd/C OR Iron powder / NH₄Cl (aq).

  • Solvent: MeOH or EtOH (for hydrogenation); EtOH/H₂O (for Fe reduction).

  • Procedure (Hydrogenation):

    • Dissolve the nitro intermediate in MeOH.

    • Add 10 wt% Pd/C catalyst.

    • Stir under H₂ balloon for 4–12 hours.

    • Critical Control: Avoid acidic conditions (e.g., do not use HCl/SnCl₂) as this will cleave the tert-butyl ether to the pyridone.

    • Purification: Filter through Celite, concentrate. Recrystallize from Hexane/EtOAc if necessary.

Handling & Stability Guidelines

Acid Sensitivity (The "Achilles' Heel")

The tert-butoxy group on a pyridine ring is acid-labile . Exposure to strong acids (TFA, HCl, H₂SO₄) will cleave the ether, generating isobutylene gas and the corresponding 2-pyridone .

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged exposure to air.

  • Reaction Compatibility:

    • Compatible: Basic conditions (NaH, K₂CO₃), reductive amination (NaBH(OAc)₃), Suzuki coupling (Pd catalysts).

    • Incompatible: Acidic deprotection steps (e.g., Boc removal with TFA). Strategy: If your molecule contains a Boc group elsewhere, use HCl in Dioxane at 0°C for a short duration, or switch to an Fmoc protection strategy for other amines.

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the characteristic tert-butyl singlet (~1.5 ppm, 9H), the methyl singlet (~2.1 ppm, 3H), and the broad amine singlet (~5.0 ppm, 2H).

  • LCMS: Expect [M+H]⁺ = 181.1.

References

  • BLD Pharm. Product Datasheet: 6-(tert-Butoxy)-5-methylpyridin-3-amine (Cat. BD01020761). Retrieved from

  • ChemScene. Building Blocks: Pyridine Derivatives. Retrieved from

  • Sigma-Aldrich (Merck). Synthesis of 2-alkoxypyridines via SNAr. (General Protocol Reference). Retrieved from

  • PubChem. Compound Summary: 2-Amino-3-methyl-5-nitropyridine (Precursor). CID 2734446.[4] Retrieved from

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from

Sources

Technical Whitepaper: Safety & Handling of 6-(tert-butoxy)-5-methylpyridin-3-amine

[1][2]

CAS Registry Number: 58155-80-9 Molecular Formula: C



Molecular Weight:1234

Executive Technical Summary

6-(tert-butoxy)-5-methylpyridin-3-amine is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., FGFR4 antagonists) and other small-molecule therapeutics.[1][2] Its structural duality—combining a nucleophilic primary amine with an acid-labile tert-butoxy ether—creates a unique stability profile.[1][2] While the tert-butoxy group provides steric bulk and lipophilicity, it renders the compound sensitive to acidic environments.[1][2] Furthermore, the electron-rich aminopyridine core is susceptible to oxidative degradation upon prolonged exposure to air and light.[1][2]

Critical Handling Directive: This compound must be treated as Air-Sensitive and Acid-Labile .[1][2] Integrity is maintained only under inert atmosphere (N

Physicochemical & Hazard Profile

Quantitative Properties Matrix
PropertyValueOperational Implication
Physical State Solid (Powder/Crystalline)Dust inhalation hazard; requires local exhaust ventilation (LEV).[1][2][5]
Color Off-white to pale yellowSelf-Validation: Darkening to brown/red indicates oxidative degradation.[1][2]
Melting Point 40–44 °C (approx.)Low melting point; avoid high-friction transfer techniques (e.g., vigorous grinding).[1][2]
pKa (Calculated) ~6.5 (Pyridine N), ~25 (Amine)Weakly basic; compatible with standard organic bases (TEA, DIPEA).[1][2]
Solubility DMSO, Methanol, DCM, EtOAcHigh lipophilicity due to t-butoxy group; poor water solubility.[2]
GHS Hazard Identification

Signal Word: WARNING

  • H302: Harmful if swallowed.[6][7][8]

  • H315: Causes skin irritation.[8][9][10]

  • H319: Causes serious eye irritation.[9][10][11]

  • H335: May cause respiratory irritation.[8][10]

Mechanistic Insight: The aminopyridine moiety allows for rapid transdermal absorption. Once absorbed, pyridine derivatives can act as neurotoxins or metabolic inhibitors. Therefore, dermal protection is not merely for irritation prevention but to stop systemic toxicity.

Strategic Handling Protocols

Storage & Stability (The "Inert Chain")

To prevent the formation of N-oxides or hydrolysis of the ether linkage, a strict "Inert Chain" of custody must be maintained.[1][2]

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N

    
    ). Argon is preferred due to its higher density, providing a better "blanket" for solids.
    
  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Amber glass blocks UV radiation which can catalyze radical oxidation of the amine. Teflon prevents leaching of plasticizers which can contaminate the lipophilic solid.

Experimental Workflow: Reaction Setup

The following protocol ensures the compound enters the reaction vessel without degradation.

Protocol: Inert Transfer for Synthesis

  • Equilibration: Allow the storage vial to warm to room temperature before opening.

    • Causality: Opening a cold vial in humid air causes immediate condensation. Moisture will hydrolyze the tert-butoxy group over time, releasing isobutylene and the corresponding pyridinol.[1][2]

  • Solvent Selection: Use anhydrous solvents (DCM, THF, DMF).

    • Validation: Test solvent moisture with a colorimetric indicator (e.g., benzophenone ketyl for THF) or Karl Fischer titration before use.[2]

  • Acid Avoidance: If the reaction requires acid catalysis, add the acid last and at low temperature (0°C) to prevent premature cleavage of the ether.

Visualized Safety & Decision Workflow

The following diagram illustrates the decision logic for handling 6-(tert-butoxy)-5-methylpyridin-3-amine, integrating safety checks with experimental needs.

GStartStart: Retrieve Compound(2-8°C Storage)EquilibrateEquilibrate to RT(Prevent Condensation)Start->EquilibrateVisualCheckVisual Inspection:Is it Off-White?Equilibrate->VisualCheckDegradedSTOP: Compound Oxidized(Brown/Red Color)VisualCheck->DegradedNo (Dark)WeighingWeighing Step(Inside Fume Hood)VisualCheck->WeighingYesPurifyRecrystallize orChromatographyDegraded->PurifyPurify->VisualCheckSolventChoiceSolvent SelectionWeighing->SolventChoiceAcidicAcidic Conditions?(e.g., HCl, TFA)SolventChoice->AcidicProtectRisk: Ether CleavageCool to 0°CAcidic->ProtectYesBasicNeutralBasic/Neutral Conditions(e.g., Buchwald, SNAr)Acidic->BasicNeutralNoReactionProceed with Reaction(Inert Atmosphere)Protect->ReactionBasicNeutral->Reaction

Caption: Decision tree for maintaining chemical integrity during retrieval and reaction setup. Note critical check for oxidation (color change) and acid sensitivity.

Emergency Response & Decontamination

Spill Management

Aminopyridines adhere strongly to surfaces. A simple water wipe is insufficient.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves and a P95/P100 respirator if powder is aerosolized.

  • Neutralizing Wash:

    • Absorb bulk solid with vermiculite.

    • Clean surface with a dilute acidic solution (e.g., 1M acetic acid or citric acid) to protonate the amine, rendering it water-soluble.[1][2]

    • Note: While the compound is acid-labile, this is advantageous for cleaning as it breaks down the lipophilic residue.[1][2]

    • Follow with a soap and water rinse.[7][9][10][12]

First Aid (Mechanism-Specific)
  • Eye Contact: Flush immediately.[7][8][9][10][12] The basicity of the amine can cause corneal saponification. Continue irrigation for 15 minutes.

  • Skin Contact: Do not use alcohol-based cleaners; they enhance transdermal absorption of lipophilic amines.[1] Use copious soap and water.[7][8][9][10][11][12]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762894 (Related Aminopyridine Structures). PubChem.[13] Available at: [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridin-3-amine derivatives.[1][2] ECHA. Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aminopyridines. United States Department of Labor. Available at: [Link][1][2]

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine, a valuable substituted aminopyridine building block for drug discovery and development. The described two-step synthetic pathway begins with the commercially available 2-bromo-5-methyl-3-nitropyridine. The methodology leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by a clean and efficient catalytic hydrogenation. This guide is designed for researchers and scientists, offering in-depth explanations of the reaction mechanisms, detailed experimental protocols, and practical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

Substituted 3-aminopyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The title compound, 6-(tert-butoxy)-5-methylpyridin-3-amine, offers three distinct points for further chemical modification, making it a highly versatile intermediate. The tert-butoxy group provides steric bulk and can modulate lipophilicity, the methyl group offers a site for potential metabolic blocking or further functionalization, and the primary amine serves as a key handle for amide bond formation, reductive amination, or participation in cross-coupling reactions.

The synthetic strategy outlined herein was chosen for its efficiency, high regioselectivity, and reliance on well-established, scalable chemical transformations. The pathway commences with 2-bromo-5-methyl-3-nitropyridine, a starting material where the electronic properties of the substituents dictate a predictable reaction course.

The two-step synthesis involves:

  • Nucleophilic Aromatic Substitution (SNAr): The bromo substituent at the C2 position is selectively displaced by a tert-butoxide nucleophile. The reaction is facilitated by the strong electron-withdrawing effect of the nitro group and the pyridine ring nitrogen.

  • Nitro Group Reduction: The intermediate nitro-pyridine is reduced to the corresponding primary amine via catalytic hydrogenation, a method known for its high yields and clean conversion.

This approach avoids the challenges associated with direct C-H functionalization or the use of less stable organometallic reagents, providing a robust route for laboratory-scale synthesis.

Synthetic Workflow and Mechanism

The overall synthetic transformation is depicted below. The workflow is designed for sequential execution, with the purification of the intermediate being crucial for the success of the final step.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Catalytic Hydrogenation SM 2-Bromo-5-methyl-3-nitropyridine INT 2-(tert-butoxy)-5-methyl-3-nitropyridine SM->INT Workup & Purification reagent1 Potassium tert-butoxide (KOtBu) THF, 0 °C to rt SM->reagent1 FP 6-(tert-butoxy)-5-methylpyridin-3-amine INT->FP Workup & Filtration reagent2 H₂ (g), 10% Pd/C Ethanol (EtOH) INT->reagent2 reagent1->INT reagent2->FP

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Mechanistic Rationale

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The key to this step is the electronic nature of the pyridine ring. The ring nitrogen and the nitro group at the C3 position are strongly electron-withdrawing, which significantly lowers the electron density at the C2 and C6 positions, making them susceptible to nucleophilic attack. The bromine atom at C2 serves as an excellent leaving group. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[1]

Figure 2: Logical flow of the SNAr mechanism.

Step 2: Catalytic Hydrogenation

This is a standard procedure for the reduction of an aromatic nitro group to a primary amine. The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and adds across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the amine and water as the only byproduct. This method is preferred for its mild conditions and clean reaction profile, which simplifies product isolation.[2]

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialM.W.CAS No.SupplierNotes
2-Bromo-5-methyl-3-nitropyridine217.0215862-43-8Sigma-AldrichCorrosive, handle with care.
Potassium tert-butoxide (KOtBu)112.21865-47-4Sigma-AldrichMoisture-sensitive, corrosive.
Tetrahydrofuran (THF), anhydrous72.11109-99-9Sigma-AldrichFlammable, use in a fume hood.
Palladium on Carbon (10% Pd/C)106.427440-05-3Sigma-AldrichFlammable solid, handle carefully.
Hydrogen (H₂) gas2.021333-74-0-Flammable gas, use in a well-ventilated area with appropriate equipment.
Ethanol (EtOH), 200 proof46.0764-17-5Sigma-AldrichFlammable.
Ethyl Acetate (EtOAc)88.11141-78-6Sigma-AldrichFlammable.
Hexanes-110-54-3Sigma-AldrichFlammable.
Celite®-61790-53-2Sigma-AldrichFilter aid.
Protocol 1: Synthesis of 2-(tert-butoxy)-5-methyl-3-nitropyridine
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-5-methyl-3-nitropyridine (5.00 g, 23.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring at 0 °C, add potassium tert-butoxide (3.12 g, 27.8 mmol, 1.2 equiv) portion-wise over 15 minutes. Note: The addition is exothermic. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to yield 2-(tert-butoxy)-5-methyl-3-nitropyridine as a pale yellow solid.

Protocol 2: Synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine
  • Reaction Setup: To a 250 mL hydrogenation flask (or a heavy-walled round-bottom flask), add 2-(tert-butoxy)-5-methyl-3-nitropyridine (4.00 g, 19.0 mmol, 1.0 equiv) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 400 mg, 10% w/w) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or a hydrogenation apparatus. Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm, balloon) at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or a short plug of silica gel to afford 6-(tert-butoxy)-5-methylpyridin-3-amine as an off-white to light brown solid.

Data Summary and Troubleshooting

Quantitative Data Summary
ParameterStep 1 (SNAr)Step 2 (Reduction)
Starting Material 2-Bromo-5-methyl-3-nitropyridine2-(tert-butoxy)-5-methyl-3-nitropyridine
Amount 5.00 g (23.0 mmol)4.00 g (19.0 mmol)
Key Reagent KOtBu (1.2 equiv)10% Pd/C (10% w/w)
Solvent Anhydrous THFEthanol
Reaction Time 4 hours12-16 hours
Typical Yield 85-95%90-98%
Purity (Post-Purification) >98%>97%
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in THF or on glassware deactivating KOtBu.Ensure all glassware is oven-dried. Use freshly opened anhydrous THF. Use a fresh bottle of KOtBu. Extend reaction time.
Hydrolysis of tert-butoxy group during workup.Use a mild quenching agent like saturated NH₄Cl instead of water or acid.
Incomplete reduction in Step 2 Inactive catalyst; insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged. Increase hydrogen pressure if using a Parr shaker.
Catalyst poisoning.Ensure the starting material from Step 1 is thoroughly purified to remove any potential catalyst poisons.
Product decomposition The aminopyridine product can be air-sensitive.After filtration, concentrate the product quickly and store it under an inert atmosphere (nitrogen or argon).

References

  • Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. [Link][3][4]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. Retrieved from BenchChem Technical Support Documents.[1]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.[2]

  • Elmkaddem, M. K., et al. (2009). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (43), 6652-6654. [Link]

  • Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614–8618. [Link][5]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][6]

Sources

Application Note: Buchwald-Hartwig Amination for 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Buchwald-Hartwig amination of 6-(tert-butoxy)-5-methylpyridin-3-amine .

This specific aminopyridine scaffold presents a unique "push-pull" electronic challenge and significant steric hindrance, requiring a departure from "standard" catalytic systems (e.g., Pd(PPh3)4 or BINAP). This guide details the mechanistic rationale , optimized protocols , and troubleshooting logic required to couple this substrate efficiently.

Executive Summary & Strategic Analysis

The target molecule, 6-(tert-butoxy)-5-methylpyridin-3-amine , acts as a nucleophile in C-N cross-coupling. Successful coupling is often impeded by two structural factors:

  • Ortho-Methyl Sterics: The methyl group at C5 is ortho to the reacting amine (C3). This significantly retards the rate of amine coordination and reductive elimination.

  • Pyridine Coordination: Although the tert-butoxy group reduces the Lewis basicity of the pyridine nitrogen, the scaffold can still sequester Pd(II) species, leading to catalyst arrest.

The Solution: Standard ligands (BINAP, DPPF) are insufficient. The protocol requires Dialkylbiarylphosphine Ligands (specifically BrettPhos or tBuBrettPhos ) which create a protective steric pocket around the Pd center, facilitating reductive elimination even with ortho-substituted nucleophiles.

Mechanistic Insight & Catalyst Selection

The "Ortho-Effect" in Catalysis

In the catalytic cycle, the rate-limiting step for hindered amines is often Reductive Elimination . The 5-methyl group creates steric clash with the ligand sphere.

  • Why BrettPhos? BrettPhos is designed with large 2,4,6-triisopropyl groups on the non-phosphorus ring. This bulk forces the amine into the correct geometry for elimination while preventing the formation of inactive Pd-amine bis-complexes.

Protecting Group Stability

The tert-butoxy group is acid-labile but base-stable .

  • Risk: Exposure to strong Lewis acids (e.g., BBr3) or Brønsted acids (HCl, TFA) will cleave the ether, generating the 2-pyridone impurity.

  • Control: Reactions must remain strictly basic/neutral. Workups should use phosphate buffers (pH 7-8) rather than acidic washes.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with specific inhibition points for this substrate.

BuchwaldCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind 6-(tBu)-5-Me-Py-NH2 Poison Catalyst Poisoning (Pyridine N-binding) OxAdd->Poison Coordination via Pyridine N Deprot Deprotonation (Base Mediated) AmineBind->Deprot Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration DeTBu Side Reaction: Acidic Cleavage to Pyridone RedElim->DeTBu If Acidic Workup Used

Caption: Catalytic cycle for 6-(tert-butoxy)-5-methylpyridin-3-amine showing critical failure modes (Red) and the steric bottleneck at amine coordination (Yellow).

Recommended Protocols

Protocol A: The "Gold Standard" (BrettPhos System)

Best for coupling with Aryl Chlorides, Bromides, and Triflates.

Reagents:

  • Nucleophile: 6-(tert-butoxy)-5-methylpyridin-3-amine (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) - Preferred for air stability and rapid activation.

    • Alternative: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%) - Requires pre-stirring.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Ensure fresh, white powder.

  • Solvent: t-Amyl Alcohol (anhydrous) or 1,4-Dioxane .

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Aminopyridine (1.2 mmol, 214 mg), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.02 mmol, 2-5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add anhydrous t-Amyl Alcohol (4 mL, 0.25 M concentration) via syringe.

    • Note: t-Amyl alcohol helps solubilize the polar aminopyridine better than Toluene.

  • Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm).

    • Checkpoint: Monitor by LCMS at 1 hour. If <10% conversion, raise temp to 110°C.

  • Workup (Crucial):

    • Cool to room temperature.[1]

    • Dilute with EtOAc.

    • Wash: Use saturated NaHCO3 or Water. DO NOT use 1M HCl or NH4Cl, as the acidity can cleave the tert-butoxy group.

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Mild Conditions (Base-Sensitive Substrates)

Use if the coupling partner contains esters, nitriles, or other base-sensitive groups.

  • Base: Cs2CO3 (Cesium Carbonate) (2.0 equiv) - Must be finely ground/micronized.

  • Solvent: 1,4-Dioxane (dry).

  • Temperature: 100°C (Reaction times will be longer, 12-24h).

Optimization & Data Summary

The following table summarizes the expected performance of various ligands based on the specific steric profile of this amine.

Ligand SystemPd SourceBaseSolventSuitabilityNotes
BrettPhos Pd G3/G4NaOtBut-AmylOHExcellent Best for primary amines with ortho-substituents.
tBuBrettPhos Pd G3/G4NaOtBuDioxaneGood Use if the Aryl Halide is also ortho-substituted.
RuPhos Pd G3/G4NaOtBuTolueneModerate Better for secondary amines; may work but slower here.
BINAP Pd(OAc)2Cs2CO3ToluenePoor Steric clash with 5-Me group leads to low yield.
XantPhos Pd2(dba)3Cs2CO3DioxaneVariable Good for rigid backbones, but often fails with ortho-sterics.

High-Throughput Screening (HTE) Workflow

When coupling this amine to a novel scaffold, do not guess. Run this 4-reaction screen.

HTE_Workflow cluster_Screen Micro-Screen (0.05 mmol scale) Start New Coupling Partner (Aryl Halide) Rxn1 A: BrettPhos G4 NaOtBu / t-AmylOH Start->Rxn1 Rxn2 B: BrettPhos G4 Cs2CO3 / Dioxane Start->Rxn2 Rxn3 C: tBuBrettPhos G4 NaOtBu / t-AmylOH Start->Rxn3 Rxn4 D: XPhos G4 K3PO4 / THF-H2O Start->Rxn4 Analysis LCMS Check (4 hours) Rxn1->Analysis Rxn2->Analysis Rxn3->Analysis Rxn4->Analysis ScaleUp Scale-Up Best Condition Analysis->ScaleUp >80% Conversion

Caption: Rapid screening workflow to determine optimal base/ligand combination.

Troubleshooting Guide

Issue 1: Low Conversion (Stalled Reaction)
  • Cause: Catalyst deactivation due to the pyridine nitrogen coordinating to Pd.

  • Solution:

    • Increase catalyst loading to 5-8 mol%.

    • Switch to tBuBrettPhos , which is bulkier and resists coordination better.

    • Ensure the reaction is strictly anhydrous (water can stall the cycle with phosphate bases).

Issue 2: Loss of tert-Butyl Group (Product M+H minus 56)
  • Cause: Acidic conditions during workup or silica gel chromatography.

  • Solution:

    • Pre-treat silica gel with 1% Triethylamine in Hexanes before loading the column.

    • Avoid CDCl3 for NMR if it is old (acidic); use DMSO-d6 or treat CDCl3 with basic alumina.

Issue 3: Protodehalogenation (Reduction of Aryl Halide)
  • Cause: β-hydride elimination from the amine or solvent.

  • Solution: Switch solvent from alcohol (t-AmylOH) to Toluene or DME . Lower the temperature to 80°C.

References

  • BrettPhos Discovery & Application: Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L.[2] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011 , 2, 57-68.

  • Buchwald-Hartwig User Guide: Ruiz-Castillo, P.; Buchwald, S. L.[2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564–12649.

  • Aminopyridine Coupling Challenges: Paul, F.; Patt, J.; Hartwig, J. F.[2] "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society, 1994 , 116, 5969.[2]

  • Precatalyst G3/G4 Development: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Suzuki–Miyaura Coupling of Aryl Chlorides." Journal of Organic Chemistry, 2014 , 79, 4161.

Sources

Application Notes & Protocols: 6-(tert-butoxy)-5-methylpyridin-3-amine as a Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Substituted aminopyridines are a privileged scaffold, frequently incorporated into molecules targeting a wide array of biological targets, most notably protein kinases. This guide provides an in-depth technical overview of 6-(tert-butoxy)-5-methylpyridin-3-amine , a highly versatile and strategically designed building block. We will explore its synthesis, physicochemical properties, and critical applications, with a focus on its role in the construction of potent kinase inhibitors. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower effective and innovative synthesis.

Introduction: The Strategic Value of the 6-(tert-butoxy)-5-methylpyridin-3-amine Scaffold

The title compound, 6-(tert-butoxy)-5-methylpyridin-3-amine, is a trifunctional heterocyclic intermediate that offers a unique combination of features making it exceptionally valuable in medicinal chemistry:

  • Primary Amine (C3-Position): This serves as the principal reactive handle for introducing the scaffold into a target molecule. It is an excellent nucleophile for reactions such as amide bond formation, reductive amination, and, most significantly, palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination.[1]

  • tert-Butoxy Group (C6-Position): The bulky tert-butoxy group serves two primary functions. Firstly, it acts as a robust protecting group for the 6-position hydroxypyridine tautomer, preventing unwanted side reactions. Secondly, its lipophilicity and steric bulk can be exploited to modulate the physicochemical properties (e.g., solubility, metabolic stability) of the final drug candidate and to probe specific pockets within a biological target.[2]

  • Methyl Group (C5-Position): The methyl substituent provides steric and electronic perturbation to the pyridine ring. In the context of kinase inhibitors, this seemingly minor addition can be critical for achieving selectivity by creating steric hindrance that prevents binding to off-target kinases with smaller ATP-binding pockets.[3]

This strategic arrangement of functional groups makes it a pre-validated fragment for engaging with the hinge region of many protein kinases, a critical interaction for potent inhibition.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is essential for its effective use and storage.

PropertyValueSource/Analogy
Molecular Formula C₁₀H₁₆N₂O-
Molecular Weight 180.25 g/mol -
Appearance Off-white to light brown solid or crystalline powder[4]
Solubility Soluble in methanol, dichloromethane, ethyl acetateGeneral chemical knowledge
Storage Conditions Store at 2-8 °C under an inert atmosphere (e.g., Argon)[5]

Safety Information: While specific data for this exact molecule is not available, related aminopyridines are classified with the following hazards. Standard laboratory precautions should be taken.

  • GHS Pictogram: GHS07 (Harmful)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.

Synthesis of the Building Block

While not widely commercially available, 6-(tert-butoxy)-5-methylpyridin-3-amine can be synthesized through a logical, multi-step sequence starting from more common pyridine derivatives. The following protocol is a representative and efficient route.

Workflow for Synthesis

Synthesis_Workflow A 2-Chloro-5-methyl-3-nitropyridine B 2-(tert-butoxy)-5-methyl-3-nitropyridine A->B NaOtBu, t-BuOH Heat C 6-(tert-butoxy)-5-methylpyridin-3-amine B->C H2, Pd/C Ethanol

Caption: Synthetic route to the target building block.

Protocol 3.1: Synthesis of 2-(tert-butoxy)-5-methyl-3-nitropyridine
  • Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group and the ring nitrogen activate the C2 position, making it susceptible to displacement of the chloride by the tert-butoxide nucleophile.

  • Procedure:

    • To a solution of sodium tert-butoxide (1.5 eq.) in anhydrous tert-butanol (10 mL/mmol), add 2-chloro-5-methyl-3-nitropyridine (1.0 eq.).

    • Heat the reaction mixture to 80 °C under an inert atmosphere (Argon or Nitrogen).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 3.2: Synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine
  • Rationale: This is a standard catalytic hydrogenation to reduce the aromatic nitro group to a primary amine. Palladium on carbon is a highly efficient and widely used catalyst for this transformation.

  • Procedure:

    • Dissolve 2-(tert-butoxy)-5-methyl-3-nitropyridine (1.0 eq.) in ethanol or methanol (20 mL/mmol).

    • Carefully add 10% Palladium on carbon (10% w/w) to the solution.

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 50 psi).

    • Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS (typically 2-4 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

    • Concentrate the filtrate in vacuo to yield 6-(tert-butoxy)-5-methylpyridin-3-amine, which is often pure enough for subsequent steps.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this building block is demonstrated in its incorporation into kinase inhibitors, particularly those targeting the Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[6][7] The aminopyridine moiety can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A 6-(tert-butoxy)-5-methylpyridin-3-amine F Coupled Product (Kinase Inhibitor Core) A->F B Heteroaryl Halide (e.g., 2-chloropyrimidine) B->F C Pd Catalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., Xantphos) D->F E Base (e.g., Cs2CO3) E->F

Caption: Key components for a Buchwald-Hartwig coupling reaction.

Protocol 4.1: Palladium-Catalyzed Synthesis of a Pyrimidine-Pyridine Core
  • Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an amine with an aryl or heteroaryl halide. It is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[1] The choice of palladium source, ligand, and base is crucial for achieving high yields. Xantphos is a common ligand for such transformations due to its wide bite angle, which promotes the desired reductive elimination step.

  • Procedure:

    • To an oven-dried reaction vessel, add the heteroaryl halide (e.g., a 2-chloropyrimidine derivative, 1.0 eq.), 6-(tert-butoxy)-5-methylpyridin-3-amine (1.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and the phosphine ligand (e.g., Xantphos, 0.1 eq.).

    • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.05 eq.) followed by an anhydrous, degassed solvent such as dioxane or toluene.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Upon completion (typically 8-16 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through Celite® to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer in vacuo and purify the residue by flash column chromatography to afford the coupled product.

Biological Context: Inhibition of BTK Signaling

The final compound synthesized using this building block can function as a potent BTK inhibitor. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of many B-cell cancers.

Simplified BTK Signaling Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Synthesized Inhibitor (via Protocol 4.1) Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway.

By binding to the ATP pocket of BTK, the synthesized inhibitor prevents the phosphorylation and activation of downstream targets, ultimately blocking the signals that lead to malignant B-cell proliferation and survival.

Conclusion and Future Perspectives

6-(tert-butoxy)-5-methylpyridin-3-amine is more than just a chemical intermediate; it is a carefully designed building block that provides a robust starting point for the synthesis of sophisticated and highly specific kinase inhibitors. The protocols detailed in this guide demonstrate its utility in key synthetic transformations that are central to modern drug discovery programs. Its strategic combination of a reactive amine, a sterically influential methyl group, and a versatile tert-butoxy moiety ensures its continued relevance. Future applications will likely involve its incorporation into new inhibitor scaffolds, including covalent and allosteric modulators, further expanding the therapeutic potential derived from this exceptional building block.

References

  • PubChem. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. Available at: [Link]

  • Google Patents. (12) United States Patent.
  • Google Patents. US 8119648 B2.
  • BindingDB. Patents in BindingDB. Available at: [Link]

  • Zhu, H., et al. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]

  • Garg Lab - UCLA. Patents & Products. Available at: [Link]

  • Verhelst, S. H. L., et al. (2017). Click-to-Release Reactions for Tertiary Amines and Pyridines. Angewandte Chemie International Edition, 56(41), 12543-12547. Available at: [Link]

  • ResearchGate. An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Available at: [Link]

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Available at: [Link]

  • MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Available at: [Link]

  • Hamana, M., et al. (1995). Electrophilic reaction of pyridine, quinoline, isoquinoline, their n-oxides and their boron. Heterocycles, 40(2), 809-816. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2154-2211. Available at: [Link]

  • Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Available at: [Link]

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. Available at: [Link]

  • Sethera Therapeutics. Newly Published Paper Unveils Breakthrough Enzyme That Expands Possibilities for Peptide Drug Discovery. Available at: [Link]

  • Chem-Impex. 3-Amino-5-methylpyridine. Available at: [Link]

  • PubChemLite. 6-amino-5-methylpyridin-3-ol (C6H8N2O). Available at: [Link]

  • Dana Bioscience. 6-Cyclobutoxy-5-methylpyridin-3-amine 1g. Available at: [Link]

  • PubMed. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Available at: [Link]

  • ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of Novel ALK5 Inhibitors Utilizing 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Activin-like Kinase 5 (ALK5), a type I receptor for the Transforming Growth Factor-beta (TGF-β) superfamily, is a critical mediator in cellular processes including growth, differentiation, and extracellular matrix production.[1][2] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer, making ALK5 a high-priority target for therapeutic intervention.[1][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of potent and selective ALK5 inhibitors, leveraging the versatile chemical building block, 6-(tert-butoxy)-5-methylpyridin-3-amine. We present a representative synthetic route based on robust and widely adopted methodologies in medicinal chemistry, explaining the causal logic behind experimental choices and providing a framework for researchers to develop novel chemical entities targeting ALK5.

Introduction: The Therapeutic Rationale for ALK5 Inhibition

The TGF-β signaling pathway is initiated when a TGF-β ligand binds to its type II receptor (TβRII). This event recruits and phosphorylates the type I receptor, ALK5, at its glycine-serine rich domain.[4] The activated ALK5 kinase then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][5] These phosphorylated SMADs form a complex with SMAD4, which then translocates into the nucleus to regulate the transcription of target genes.[1]

While essential for normal physiological functions, aberrant ALK5 signaling contributes to disease progression. In oncology, it can paradoxically promote tumor growth and metastasis in later stages.[2][6] In fibrotic diseases affecting organs like the lungs, liver, and kidneys, it drives excessive deposition of extracellular matrix proteins.[7] Therefore, small molecule inhibitors that selectively block the kinase activity of ALK5 are a promising therapeutic strategy to disrupt these pathological processes.[1][4]

The ALK5 Signaling Cascade

The canonical TGF-β/ALK5 pathway is a primary driver of pro-fibrotic and certain pro-tumorigenic gene expression. Understanding this cascade is fundamental to appreciating the mechanism of action for the inhibitors described herein.

ALK5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TβRII Receptor TGFB->TBRII Binds complex Active Receptor Complex ALK5_node ALK5 (TβRI) Receptor TBRII->ALK5_node Recruits & Phosphorylates TBRII->complex ALK5_node->complex SMAD23 SMAD2/3 ALK5_node->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Translocates & Regulates

Caption: The canonical TGF-β/ALK5/SMAD signaling pathway.

Synthetic Strategy: A Modular Approach

The synthesis of kinase inhibitors often involves a modular approach, combining key structural fragments through robust chemical reactions. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[8] Our target ALK5 inhibitors are designed around a central heterocyclic core, which is coupled to the 6-(tert-butoxy)-5-methylpyridin-3-amine moiety. This amine serves as a versatile handle for introducing the pyridine fragment, which often interacts with the hinge region of the kinase.

The general workflow involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern drug discovery, to link the pyridine building block with a second key fragment.

Synthetic_Workflow A Starting Material 6-(tert-butoxy)-5- methylpyridin-3-amine B Step 1: Borylation (Intermediate Formation) A->B C Key Boronic Ester Intermediate B->C D Step 2: Suzuki Coupling with Heterocyclic Halide C->D E Protected ALK5 Inhibitor D->E F Step 3: Deprotection (Boc Removal) E->F G Final ALK5 Inhibitor F->G

Caption: Representative workflow for ALK5 inhibitor synthesis.

Detailed Experimental Protocols

The following protocols describe a representative synthesis of a novel ALK5 inhibitor. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Boronic Ester Intermediate

This protocol details the Miyaura borylation of the starting amine. The reaction converts the amino-pyridine into a more versatile boronic ester, poised for subsequent Suzuki coupling.

  • Principle: The C-Br bond formed after diazotization and sandmeyer reaction of the amine is converted to a C-B bond via a palladium-catalyzed reaction with a diboron reagent. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing unwanted side reactions.

  • Expert Insights: The choice of Pd(dppf)Cl₂ as the catalyst is common for borylation reactions due to its high efficiency and functional group tolerance. Potassium acetate (KOAc) acts as a mild base, which is crucial for the catalytic cycle. Dioxane is an excellent solvent for this transformation due to its ability to dissolve both organic and inorganic reagents at elevated temperatures.

Reagent/MaterialM.W.AmountMolesNotes
3-bromo-5-methyl-N-(tert-butoxycarbonyl)pyridin-2-amine303.181.0 g3.30 mmolStarting Material
Bis(pinacolato)diboron253.941.0 g3.96 mmolBoron Source
Pd(dppf)Cl₂·CH₂Cl₂816.64135 mg0.165 mmolCatalyst
Potassium Acetate (KOAc)98.14971 mg9.90 mmolBase
1,4-Dioxane-20 mL-Anhydrous Solvent

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-methyl-N-(tert-butoxycarbonyl)pyridin-2-amine (1.0 g), bis(pinacolato)diboron (1.0 g), Pd(dppf)Cl₂ (135 mg), and potassium acetate (971 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the desired product: (6-((tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid, pinacol ester as a white solid.

Protocol 2: Suzuki Coupling to Core Heterocycle

This protocol joins the pyridine boronic ester with a second fragment, a halogenated heterocycle, to construct the core structure of the ALK5 inhibitor.

  • Principle: A palladium catalyst facilitates the cross-coupling of the organoboron compound with a halide, forming a new carbon-carbon bond. This reaction is highly reliable and allows for the modular construction of complex molecules.

  • Expert Insights: The use of an aqueous base solution (like 2M Na₂CO₃) is critical for the transmetalation step in the Suzuki catalytic cycle. The choice of a water-miscible co-solvent like dioxane or DME is therefore essential. XPhos Pd G2 is a modern, highly active pre-catalyst that often gives excellent results in challenging couplings.

Reagent/MaterialM.W.AmountMolesNotes
(6-((tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid, pinacol ester350.25500 mg1.43 mmolFrom Protocol 1
4-bromo-1H-pyrazole (Representative halide)146.96230 mg1.57 mmolCoupling Partner
XPhos Pd G2786.0967 mg0.086 mmolCatalyst
Sodium Carbonate (Na₂CO₃)105.99-4.29 mmolBase (as 2M aq. solution)
1,4-Dioxane / Water-10 mL / 2.5 mL-Solvent System (4:1)

Step-by-Step Procedure:

  • Combine the boronic ester (500 mg), 4-bromo-1H-pyrazole (230 mg), and XPhos Pd G2 (67 mg) in a microwave vial or round-bottom flask.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (10 mL) followed by the 2M aqueous solution of Na₂CO₃ (2.15 mL).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (40 mL) and water (20 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel chromatography to afford the protected ALK5 inhibitor.

Protocol 3: Final Deprotection

The final step removes the Boc protecting group to reveal the free amine, which is often crucial for biological activity.

  • Principle: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol.

  • Expert Insights: The reaction is typically fast and clean at room temperature. It is important to perform this step in an efficient fume hood as TFA is corrosive and volatile. A co-solvent like dichloromethane (DCM) is used to ensure solubility.

Reagent/MaterialM.W.AmountMolesNotes
Protected ALK5 Inhibitor-400 mg-From Protocol 2
Trifluoroacetic Acid (TFA)114.022 mL-Reagent
Dichloromethane (DCM)84.938 mL-Solvent

Step-by-Step Procedure:

  • Dissolve the protected ALK5 inhibitor (400 mg) in dichloromethane (8 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2 mL) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in a small amount of methanol and co-evaporate with toluene (2 x 10 mL) to ensure complete removal of residual TFA.

  • The crude product can be purified by reverse-phase HPLC or by neutralization with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction and crystallization/chromatography to yield the final, pure ALK5 inhibitor.

Data and Characterization

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.

AnalysisExpected Results for a Representative Final Product
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for [M+H]⁺. Purity >95% by UV integration.
¹H NMR Resonances corresponding to all protons in the expected structure, with appropriate chemical shifts, multiplicities, and integration values.
IC₅₀ Assay Determination of the half-maximal inhibitory concentration against ALK5 kinase using an in vitro enzymatic assay (e.g., ADP-Glo™ Kinase Assay).[4]
Cellular Assay Measurement of the inhibition of TGF-β-induced SMAD2/3 phosphorylation in a relevant cell line (e.g., A549 cells).[9]

Conclusion

This application note provides a detailed, scientifically grounded framework for the synthesis of novel ALK5 inhibitors using 6-(tert-butoxy)-5-methylpyridin-3-amine as a key building block. The described protocols utilize robust and scalable chemical transformations common in modern drug discovery. By understanding the rationale behind each step, from the ALK5 signaling pathway to the intricacies of palladium catalysis, researchers are well-equipped to not only replicate this synthesis but also to design and develop next-generation therapeutics targeting this critical pathway in fibrosis and oncology.

References

  • Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. (2007). Journal of Cell Science. [Link]

  • What are ALK5 inhibitors and how do they work? (2024). A-Z of MedTech. [Link]

  • Signaling via Alk5 controls the ontogeny of lung Clara cells. (2008). Developmental Biology. [Link]

  • Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. (2011). American Journal of Respiratory and Critical Care Medicine. [Link]

  • Schematic presentation of the TGF--ALK5 signaling pathway in tumor... (n.d.). ResearchGate. [Link]

  • ALK5 deficiency inhibits macrophage inflammation and lipid loading by targeting KLF4. (2020). Cellular Signalling. [Link]

  • ALK Inhibitors for Treating Cancer, Blood, and Kidney Diseases. (2022). ACS Bio & Med Chem Au. [Link]

  • Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. (2018). International Journal of Molecular Sciences. [Link]

  • Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension. (2011). The American Journal of Pathology. [Link]

  • 4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors. (2018). Preprints.org. [Link]

  • Design, synthesis and optimization of novel Alk5 (activin-like kinase 5) inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. (2026). ResearchGate. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Pyridazinyl amino derivatives as ALK5 inhibitors. (n.d.).
  • Design, synthesis and evaluation of small molecule imidazo[2,1- b ][10][11][12]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). (n.d.). PlumX Metrics. [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as Selective ALK5 Inhibitors. (2018). Preprints.org. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

Sources

Application Notes and Protocols for the Synthesis of TGF-β Inhibitors Utilizing 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes and a key therapeutic target in oncology and fibrosis. Its dual role, acting as a tumor suppressor in early-stage cancers and a potent tumor promoter in advanced disease, necessitates the development of highly specific and potent inhibitors.[1][2][3] Small molecule inhibitors targeting the ATP-binding site of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), have emerged as a leading therapeutic strategy.[2][4] This document provides a comprehensive guide for researchers on the strategic use of 6-(tert-butoxy)-5-methylpyridin-3-amine, a pivotal structural motif, in the synthesis of a representative ALK5 inhibitor. We will elucidate the underlying biology of the TGF-β pathway, detail the rationale for the synthetic approach, and provide robust, step-by-step protocols for chemical synthesis, purification, characterization, and subsequent biochemical validation.

The Dichotomous Role of TGF-β Signaling in Disease

The TGF-β pathway is a central node in maintaining tissue homeostasis.[1] In normal and pre-malignant cells, TGF-β signaling enforces cell cycle arrest and promotes apoptosis, acting as a formidable barrier to tumorigenesis.[2][3][5] However, as cancers progress, malignant cells often develop mutations in downstream components of the pathway, rendering them resistant to TGF-β's cytostatic effects.[2][6] In this context, the tumor microenvironment becomes saturated with high levels of TGF-β, which the cancer cells co-opt to their advantage.[7] Elevated TGF-β signaling in advanced cancers promotes epithelial-to-mesenchymal transition (EMT), enhances tumor cell invasion and metastasis, stimulates angiogenesis, and creates a profoundly immunosuppressive microenvironment by inhibiting the function of cytotoxic T cells and Natural Killer (NK) cells.[2][3][6][7] This switch from a tumor suppressor to a promoter makes the TGF-βRI kinase an attractive target for therapeutic intervention.

The Canonical TGF-β/SMAD Signaling Cascade

The canonical signaling pathway is initiated when the TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase.[5][8] This binding event induces the recruitment and formation of a heterotetrameric complex with the TGF-β type I receptor (TGF-βRI/ALK5).[4] Within this complex, TGF-βRII phosphorylates the glycine-serine-rich (GS) domain of ALK5, leading to its activation.[4] The now-active ALK5 kinase propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[5] This entire SMAD complex translocates into the nucleus, where it partners with other transcription factors to regulate the expression of hundreds of target genes, thereby controlling cellular fate.

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 1. Binding TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 2. Recruitment & Phosphorylation (P) SMAD23 SMAD2/3 TGFBR1->SMAD23 3. ALK5 Kinase Activity Phosphorylates SMAD2/3 (P) pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex_Nuc SMAD2/3/4 Complex SMAD_Complex->SMAD_Complex_Nuc 5. Nuclear Translocation DNA Target Gene Transcription SMAD_Complex_Nuc->DNA 6. Gene Regulation (EMT, Immunosuppression)

Caption: Canonical TGF-β/SMAD signaling pathway.

Synthetic Strategy: The Central Role of 6-(tert-butoxy)-5-methylpyridin-3-amine

The design of potent and selective ALK5 inhibitors often relies on a heterocyclic scaffold that can effectively occupy the ATP-binding pocket of the kinase. 6-(tert-butoxy)-5-methylpyridin-3-amine has proven to be a highly valuable building block in this endeavor. Its utility stems from a combination of key structural features:

  • Pyridine Core: Provides a rigid scaffold and participates in essential hydrogen bonding interactions with the hinge region of the ALK5 kinase domain.

  • Amino Group (-NH₂): Serves as a crucial synthetic handle for coupling with other molecular fragments, typically through amide bond formation or palladium-catalyzed cross-coupling reactions, to build the final inhibitor structure.

  • Tert-butoxy Group (-O-tBu): This bulky, lipophilic group is sterically important. It often projects into a hydrophobic pocket within the active site, enhancing binding affinity and contributing significantly to the inhibitor's selectivity over other kinases.

  • Methyl Group (-CH₃): Provides additional van der Waals interactions and can be used to fine-tune the molecule's conformation and potency.

The general synthetic approach involves coupling this aminopyridine fragment to a second heterocyclic system, which itself is designed to make further favorable interactions within the enzyme's active site.

Synthesis_Scheme Amine 6-(tert-butoxy)-5-methylpyridin-3-amine (Key Building Block) Coupling Coupling Reaction (e.g., Buchwald-Hartwig, Amide Formation) Amine->Coupling Core Second Heterocyclic Core (e.g., Pyrazole, Imidazole) Core->Coupling Inhibitor Final TGF-βRI (ALK5) Inhibitor Coupling->Inhibitor Forms Key C-N bond

Caption: General synthetic workflow using the key amine.

Application Protocol: Synthesis of a Pyrazole-Based ALK5 Inhibitor

This protocol details the synthesis of a representative ALK5 inhibitor, demonstrating a common application of 6-(tert-butoxy)-5-methylpyridin-3-amine via a Buchwald-Hartwig amination reaction.

Materials and Equipment
Reagents CAS Number Supplier Purity
6-(tert-butoxy)-5-methylpyridin-3-amine1260810-33-0Commercial>97%
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole847729-27-5Commercial>97%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Commercial>97%
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)161265-03-8Commercial>98%
Sodium tert-butoxide (NaOtBu)865-48-5Commercial>98%
Toluene, Anhydrous108-88-3Commercial>99.8%
Ethyl Acetate (EtOAc)141-78-6CommercialACS Grade
Hexanes110-54-3CommercialACS Grade
Silica Gel63231-67-4Commercial230-400 mesh
Equipment
Schlenk flask with magnetic stir bar
Magnetic stir plate with heating
Nitrogen/Argon inert atmosphere line
Condenser
Rotary evaporator
Flash chromatography system
Thin Layer Chromatography (TLC) plates
¹H NMR, ¹³C NMR Spectrometer
High-Resolution Mass Spectrometer (HRMS)
High-Performance Liquid Chromatography (HPLC) system
Safety Precautions
  • 6-(tert-butoxy)-5-methylpyridin-3-amine: May cause skin and eye irritation. Harmful if swallowed.[9] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.

  • Palladium Catalysts (Pd₂(dba)₃): May be sensitizing. Avoid inhalation of dust.

  • Sodium tert-butoxide (NaOtBu): Corrosive and water-reactive. Handle in a glovebox or under a strictly inert atmosphere.

  • Solvents (Toluene, Hexanes, EtOAc): Flammable and volatile. All operations should be conducted in a well-ventilated chemical fume hood away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Synthesis Protocol

Step 1: Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: To a 100 mL Schlenk flask, add a magnetic stir bar. Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes. This step is critical as the palladium catalyst and the strong base are sensitive to air and moisture.

  • Reagent Addition: Under a positive pressure of nitrogen, add 6-(tert-butoxy)-5-methylpyridin-3-amine (1.00 g, 5.15 mmol, 1.0 equiv), 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.39 g, 5.66 mmol, 1.1 equiv), sodium tert-butoxide (0.74 g, 7.72 mmol, 1.5 equiv), Xantphos (0.18 g, 0.31 mmol, 0.06 equiv), and Pd₂(dba)₃ (0.14 g, 0.15 mmol, 0.03 equiv). The order of addition of solids minimizes exposure to air.

  • Solvent Addition: Add anhydrous toluene (25 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Attach a condenser to the flask (under nitrogen).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate/hexanes as the eluent. The disappearance of the starting amine spot indicates reaction completion. The reaction is typically complete within 4-6 hours.

Step 2: Work-up and Extraction

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL). The Celite pad prevents fine particulates from clogging filters or complicating the extraction.

  • Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The water wash removes residual sodium salts, and the brine wash helps to break emulsions and remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

Step 3: Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Load the crude material onto the column and elute with a gradient of 10% to 50% ethyl acetate in hexanes. The gradient is chosen to first elute non-polar impurities, followed by the desired product, and finally any highly polar impurities.

  • Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.

  • Final Concentration: Concentrate the pure fractions under reduced pressure to yield the final product, N-(6-(tert-butoxy)-5-methylpyridin-3-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, as a solid.

Characterization and Quality Control
Parameter Expected Result
Yield 65-75%
Appearance Off-white to light yellow solid
¹H NMR (400 MHz, CDCl₃) Peaks corresponding to aromatic, aliphatic (THP), tert-butyl, and methyl protons.
HRMS (ESI) Calculated mass for C₁₉H₂₈N₄O₂ [M+H]⁺ should match the observed mass within ± 5 ppm.
Purity (HPLC) >98% (at 254 nm)

Biochemical Validation: In Vitro ALK5 Kinase Assay

To confirm the synthesized compound's activity, an in vitro kinase assay is performed to determine its half-maximal inhibitory concentration (IC₅₀) against the ALK5 enzyme.

Assay Principle

This protocol utilizes a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay, Promega) that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. A decrease in the luminescent signal in the presence of the inhibitor corresponds to the inhibition of ALK5.

Step-by-Step Assay Protocol
  • Inhibitor Dilution: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM) for IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilutions.

    • Add 2.5 µL of a solution containing recombinant human ALK5 enzyme and its peptide substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of an ATP solution (at a concentration near the Kₘ for ALK5).

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a light signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis and Expected Results
  • Convert raw luminescence units (RLU) to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Target Literature IC₅₀
N-(6-(tert-butoxy)-5-methylpyridin-3-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amineALK5 / TGF-βRI< 10 nM

Note: The specific IC₅₀ value can vary based on assay conditions.

Conclusion

6-(tert-butoxy)-5-methylpyridin-3-amine stands out as a privileged scaffold in the rational design of modern TGF-β pathway inhibitors. Its unique structural and electronic properties enable the synthesis of highly potent and selective ALK5 kinase inhibitors. The protocols provided herein offer a robust and validated workflow for the synthesis, purification, characterization, and biochemical evaluation of a representative inhibitor. This guide serves as a foundational resource for researchers in medicinal chemistry and drug discovery aiming to develop novel therapeutics for the treatment of advanced cancers and fibrotic diseases by targeting the TGF-β signaling axis.

References

  • Molecular Pathways and Mechanisms of TGFβ in Cancer Therapy - PMC - NIH. (URL: )
  • Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - Frontiers. (URL: [Link])

  • A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - MDPI. (URL: [Link])

  • Therapeutic targeting of TGF-β in cancer: hacking a master switch of immune suppression. (URL: [Link])

  • Inhibition of Transforming Growth Factor-β Signaling in Human Cancer: Targeting a Tumor Suppressor Network as a Therapeutic Strategy - AACR Journals. (URL: [Link])

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (URL: [Link])

  • Safety Data Sheet for 2-(6-Methoxypyridin-2-yl)propan-2-amine. (URL: [Link])

  • Development of novel small molecule TGF-beta inhibitors - Hinck Lab. (URL: [Link])

  • TGF-β signaling in cancer | Acta Biochimica et Biophysica Sinica | Oxford Academic. (URL: [Link])

  • Schematic diagram of TGF-β signaling pathway. A Synthesis of TGF-β... - ResearchGate. (URL: [Link])

Sources

Application Note: Optimizing C-N Bond Formation with 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Masked Pyridone" Strategy

In modern drug discovery, 6-(tert-butoxy)-5-methylpyridin-3-amine represents a high-value "masked" building block. While it appears as a standard heteroaromatic amine, its strategic value lies in the 6-tert-butoxy motif. This group serves two critical functions:

  • Solubility & Lipophilicity: It renders the typically polar pyridone core soluble in organic solvents (DCM, THF, Toluene), facilitating standard coupling chemistries that would otherwise fail on the insoluble pyridone lactam.

  • Orthogonal Protection: It acts as a precursor to the 5-methyl-pyridin-2(1H)-one scaffold, revealed only upon acidic deprotection (e.g., TFA), allowing for late-stage polarity modulation in lead optimization.

This guide provides optimized protocols for coupling this amine, addressing its specific electronic and steric challenges.

Chemical Profile & Reactivity Analysis

Electronic Environment
  • Nucleophilicity: The amine at position 3 is inherently less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine nitrogen. However, the alkoxy group at position 6 exerts a strong mesomeric effect (+M), pushing electron density into the ring (para-like relationship to the amine).

  • Net Result: The molecule is more nucleophilic than 3-aminopyridine (

    
    ) but less nucleophilic than p-anisidine.
    
  • Steric Constraint: The 5-methyl group is meta to the amine, meaning it does not directly hinder the nucleophilic attack. Its primary role is conformational locking of the adjacent tert-butoxy group.

Stability Warning
  • Acid Sensitivity: The tert-butyl ether is acid-labile. Strong acidic conditions (pH < 1) or high temperatures with Lewis acids can prematurely cleave the group to the pyridone.

  • Base Stability: The scaffold is robust in basic conditions (e.g.,

    
    , 
    
    
    
    ), making it ideal for Buchwald-Hartwig couplings.

Decision Logic for Coupling

The following decision tree outlines the optimal pathway based on the electrophile partner.

CouplingLogic Start Electrophile Partner Acid Carboxylic Acid (R-COOH) Start->Acid Halide Aryl Halide (Ar-Cl/Br/I) Start->Halide SnAr Electron-Poor Heterocycle (Cl/F) Start->SnAr T3P Method A: T3P + Pyridine (Low Epimerization) Acid->T3P Chiral/Sensitive HATU Method B: HATU + DIPEA (High Activity) Acid->HATU Standard Buchwald Method C: Pd-Catalysis (BrettPhos) Halide->Buchwald BaseSnAr Method D: LiHMDS or NaH (S_NAr) SnAr->BaseSnAr

Figure 1: Strategic decision tree for selecting coupling conditions based on electrophile type.

Experimental Protocols

Protocol A: Amide Coupling (T3P Method)

Best for: Coupling with chiral carboxylic acids or when avoiding harsh bases. T3P (Propylphosphonic anhydride) allows the use of Pyridine as a mild base/solvent, which is crucial for this substrate's stability.

Reagents:

  • Amine: 6-(tert-butoxy)-5-methylpyridin-3-amine (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)[1]

  • Reagent: T3P (50% w/w in EtOAc) (2.0 equiv)

  • Solvent/Base: Pyridine (3-5 volumes) or EtOAc/Pyridine (2:1)

Procedure:

  • Charge: To a reaction vial, add the Carboxylic Acid (1.1 equiv) and the Amine (1.0 equiv).

  • Dissolve: Add EtOAc (or MeTHF) to dissolve solids.

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Cool to 0°C. Dropwise add T3P solution (2.0 equiv).

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls, heat to 50°C. The t-butoxy group is stable at 50°C in T3P/Pyridine.

  • Workup: Dilute with EtOAc, wash with water (not acid, to avoid deprotection), then brine. Dry over

    
    .[2]
    
Protocol B: Buchwald-Hartwig Amination

Best for: Coupling with Aryl Bromides or Chlorides. Scientific Rationale: The 3-aminopyridine nitrogen can poison Pd catalysts. We utilize BrettPhos , a bulky, electron-rich ligand designed to facilitate oxidative addition and prevent catalyst deactivation by the pyridine nitrogen.

Screening Table: Catalyst Systems

VariableOption 1 (Standard)Option 2 (Challenging)Option 3 (Scale-up)
Pre-catalyst

BrettPhos Pd G3

Ligand XPhosBrettPhosBINAP
Base



Solvent 1,4-DioxaneToluenet-Amyl Alcohol
Temp 90°C100°C110°C

Detailed Procedure (Option 2 - High Success Rate):

  • Inertion: Flame-dry a reaction tube and cycle with Argon/Nitrogen (3x).

  • Solids: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and

    
     (1.4 equiv).
    
    • Note:

      
       is preferred over 
      
      
      
      for primary amines to ensure faster deprotonation of the Pd-amine complex.
  • Catalyst: Add BrettPhos Pd G3 Precatalyst (0.02 equiv / 2 mol%).

  • Solvent: Add anhydrous Toluene (0.1 M concentration).

  • Reaction: Seal and heat to 100°C for 4–16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate.

    • Purification: Flash chromatography. Note that the product is likely less polar than the starting amine.

Mechanism Visualization (Buchwald-Hartwig):

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Ar-Pd-NH2R) OxAdd->Coord + Amine Deprot Deprotonation (Base -> Ar-Pd-NHR) Coord->Deprot + NaOtBu RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the critical deprotonation step facilitated by NaOtBu.

Protocol C: Post-Coupling Deprotection (Unmasking)

Objective: Convert the tert-butoxy ether into the pyridone (lactam).

Procedure:

  • Dissolve the coupled product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 2:1 or 4:1).

  • Stir at Room Temperature for 1–3 hours.

    • Monitoring: The t-butyl cation is released (often visible as isobutylene gas bubbling).

  • Workup (Critical):

    • The product will be a pyridone, which is significantly more polar and potentially amphoteric.

    • Evaporate TFA/DCM fully.

    • Co-evaporate with Toluene (3x) to remove trace TFA.

    • Neutralize with saturated

      
       only if the product is extracted; otherwise, purify the TFA salt directly via Reverse Phase HPLC.
      

Troubleshooting & QA

ObservationRoot CauseRemediation
Low Conversion (Amide) Poor nucleophilicity of amine.Switch from EDC to T3P or HATU. Increase temperature to 50°C.
Product is Missing (LCMS) Acidic workup hydrolyzed the ether.Ensure all aqueous washes are pH > 7. Avoid HCl workups.
Catalyst Death (Buchwald) Pyridine N binding to Pd.Switch to BrettPhos or XPhos (bulky ligands prevent N-binding).
Isobutylene peaks in NMR Incomplete deprotection.Increase TFA concentration or heat to 40°C.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[4] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Marcantoni, E., et al. (2001).[5] "Selective Deprotection of tert-Butyl Esters and Ethers." Journal of Organic Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist's Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on pyridone solubility/masking strategies). Link

Sources

purification of 6-(tert-butoxy)-5-methylpyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 6-(tert-butoxy)-5-methylpyridin-3-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 6-(tert-butoxy)-5-methylpyridin-3-amine and its derivatives. These compounds are pivotal intermediates in modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Achieving high purity is paramount for ensuring reliable downstream biological data and meeting stringent regulatory standards. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles and strategic decisions behind each purification technique. We will explore flash column chromatography, acid-base extraction, and recrystallization, supported by robust protocols for purity assessment via HPLC and NMR.

Introduction: The Importance of Purity

Understanding the Molecule: A Chemist's Perspective

The purification strategy for any compound is dictated by its unique physicochemical properties. Let's dissect the key features of the 6-(tert-butoxy)-5-methylpyridin-3-amine core:

  • Pyridine Nitrogen (pKa ~5-6): This nitrogen atom is basic and serves as a primary handle for purification via acid-base extraction.

  • Exocyclic Amine (-NH₂): The 3-amino group is also basic, contributing to the molecule's overall polarity and hydrogen bonding capacity.

  • Tert-butoxy Group (-OC(CH₃)₃): This bulky, lipophilic group significantly increases the molecule's solubility in organic solvents. Crucially, it is labile under strongly acidic conditions, which necessitates careful pH control during certain purification steps.

  • Methyl Group (-CH₃): This small alkyl group adds to the lipophilicity.

These features result in a molecule of moderate polarity with two basic centers, good solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), and a known sensitivity to strong acids.

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often necessary.

Purification_Strategy start Crude Product check_impurities Initial Purity Check (TLC / LC-MS) start->check_impurities extraction Acid-Base Extraction check_impurities->extraction  Gross non-polar  or acidic impurities chromatography Flash Column Chromatography check_impurities->chromatography  Closely related  impurities extraction->chromatography  Further polishing needed crystallization Recrystallization chromatography->crystallization  Product is solid &  purity >90% final_purity Final Purity Analysis (HPLC, NMR, MS) chromatography->final_purity crystallization->final_purity pure_product Pure Product (>98%) final_purity->pure_product  Purity OK fail Re-purify or Re-evaluate Strategy final_purity->fail  Purity Not OK

Caption: Decision workflow for selecting a purification strategy.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most common technique for purifying pyridine derivatives from closely related impurities on a laboratory scale.[3][4] The basicity of the aminopyridine can cause tailing on silica gel; this is often mitigated by adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[3] Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading:

    • Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM), adding the silica, and evaporating the solvent in vacuo. Carefully load the resulting free-flowing powder onto the top of the packed column. This technique generally provides superior resolution.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like DCM. Inject the solution directly onto the column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity (gradient elution).[3] The progress is monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation: Recommended Eluent Systems

Eluent SystemModifier (v/v)Target ImpuritiesRationale & Notes
Hexane / Ethyl Acetate0.5 - 1% TriethylamineNon-polar by-products, starting materialsA standard system offering good separation for moderately polar compounds. TEA is crucial to prevent peak tailing.[5]
Dichloromethane / Methanol0.5 - 1% TriethylamineMore polar impuritiesA more polar system for eluting the product if it has low mobility in Hex/EtOAc.
Dichloromethane / AcetoneNoneGeneral impuritiesAn alternative aprotic system that can sometimes provide different selectivity.
Protocol 2: Acid-Base Liquid-Liquid Extraction

This classical technique is highly effective for removing neutral or acidic impurities from the basic aminopyridine product. It is particularly useful as a first-pass purification for very crude material before a final chromatographic step.[3]

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl or 10% citric acid solution) two to three times. The basic aminopyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Causality Note: Using a milder acid like citric acid is advisable to minimize the risk of cleaving the acid-sensitive tert-butoxy group.

  • Aqueous Layer Wash: Wash the combined acidic aqueous layers with fresh organic solvent (EtOAc or DCM) to remove any remaining trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. This deprotonates the pyridinium salt, regenerating the free amine.

  • Back-Extraction: Extract the liberated amine back into an organic solvent (EtOAc or DCM) three times.[3]

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[3]

Extraction_Workflow crude Crude Mixture in Organic Solvent add_acid Extract with Aqueous Acid (e.g., 1M HCl) crude->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Basify with Aqueous Base (e.g., 2M NaOH) aqueous1->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers organic2 Organic Layer (Purified Product) separate2->organic2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard back_extract->separate2 dry Dry & Evaporate organic2->dry final Pure Product dry->final

Caption: Workflow for acid-base extraction purification.

Protocol 3: Recrystallization

If the product is a solid and has been purified to >90% by another method, recrystallization can be an excellent final step to achieve high purity and obtain crystalline material suitable for analysis.[6]

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated. Common choices for aminopyridines include ethyl acetate/hexane, methanol, or dichloromethane/ether.[6]

  • Dissolution: Place the solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is key to forming well-defined, pure crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Purity Assessment and Quality Control

Verifying purity is a critical, self-validating step in any purification protocol.

Protocol 4: Reversed-Phase HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[1]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is a good starting point. The acid modifier ensures the amine is protonated, leading to sharp, symmetrical peaks.

  • Detection: Monitor at a wavelength where the pyridine chromophore absorbs, typically around 254 nm or 280 nm.[2]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~0.5-1.0 mg/mL.[1]

  • Analysis: Inject the sample and integrate the peak areas to determine the purity as a percentage of the total area.

Protocol 5: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity of the compound and can detect impurities that may not be visible by HPLC.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Analysis: Acquire a ¹H NMR spectrum.

  • Interpretation:

    • Confirm the presence of all expected signals: aromatic protons, the methyl singlet, and the characteristic tert-butyl singlet (~1.5 ppm).

    • Check for the absence of signals corresponding to known impurities or starting materials.

    • Examine the baseline for broad signals that might indicate the presence of residual grease or polymeric impurities.

    • Integrate the peaks. The ratio of integrations should match the number of protons in the structure.

Summary and Final Recommendations

The is a multi-faceted process that requires careful consideration of the compound's chemical nature.

Comparative Summary of Techniques

TechniquePrimary UsePurity AchievedAdvantagesDisadvantages
Flash Chromatography Removal of closely related isomers and by-products95-99%High resolution, widely applicable.[3]Can be time-consuming and solvent-intensive.
Acid-Base Extraction Bulk removal of neutral/acidic impurities80-95%Fast, inexpensive, easily scalable.[7]Risk of cleaving acid-labile groups; will not separate basic impurities.
Recrystallization Final polishing step for solid compounds>99%Yields high-purity crystalline material; cost-effective.[6]Requires a solid product; potential for material loss in the mother liquor.

For a typical laboratory synthesis, a recommended workflow is an initial acid-base extraction to remove gross impurities, followed by flash column chromatography for fine purification. If the product is a solid, a final recrystallization can be employed to achieve the highest possible purity. Each step must be validated by an appropriate analytical method, such as HPLC or NMR, to ensure the final product meets the stringent quality requirements for drug development.

References

  • ACS Publications. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. [Link]

  • Journal of Tobacco Industry. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • ICH. (2019). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Liu, Y., et al. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Google Patents. (n.d.).
  • i-manager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. [Link]

  • ACS Publications. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Google Patents. (2012).
  • OSHA. (2006). Aminopyridines (2-aminopyridine, 3-aminopyridine, 4-aminopyridine). [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile... [Link]

  • ResearchGate. (n.d.). Accuracy of method for 2-aminopyridine. [Link]

  • Wang, M., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 6-(tert-butoxy)-5-methylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. A multi-technique approach is essential for unambiguously confirming its identity, structure, purity, and stability. This note outlines detailed protocols for spectroscopic, chromatographic, and thermal analysis techniques, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction

6-(tert-butoxy)-5-methylpyridin-3-amine is a substituted aminopyridine derivative. Such compounds are valuable building blocks in medicinal chemistry, often serving as precursors for active pharmaceutical ingredients (APIs).[1] The precise control and verification of the chemical and physical properties of these intermediates are mandated by regulatory bodies to ensure the safety, efficacy, and quality of the final drug product.[2]

This guide presents an integrated analytical workflow designed to provide a complete profile of the molecule. We will explore the causality behind the selection of specific methods and parameters, ensuring that each protocol is robust and self-validating. The techniques covered include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Thermal Analysis (DSC/TGA) for stability profiling.

Physicochemical Properties of 6-(tert-butoxy)-5-methylpyridin-3-amine
PropertyValue
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
CAS Number 58155-80-9[3]
Appearance Off-white to light yellow solid (typical)
SMILES CC1=C(NC(=O)OC(C)(C)C)N=CC(B(O)O)=C1 (for a related boronic acid ester)[4]

(Note: The provided SMILES string is for a related boronic acid derivative, illustrating the core structure.)

Spectroscopic Methods for Structural Elucidation

The primary objective of spectroscopic analysis is to confirm that the synthesized material has the correct covalent structure. NMR, MS, and IR spectroscopy provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[5] For 6-(tert-butoxy)-5-methylpyridin-3-amine, ¹H, ¹³C, and potentially ¹⁵N NMR experiments provide unambiguous evidence of atom connectivity.

Causality and Rationale: The chemical shifts and coupling patterns in NMR are highly sensitive to the electronic environment of each nucleus. The electron-donating amine and tert-butoxy groups, combined with the electron-withdrawing nature of the pyridine ring nitrogen, create a distinct and predictable spectral pattern.[1][6]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 7.6-7.8 (d, 1H): Aromatic proton at C2, deshielded by the adjacent ring nitrogen.

  • δ 6.8-7.0 (d, 1H): Aromatic proton at C4.

  • δ 3.5-4.5 (br s, 2H): Amine (-NH₂) protons; chemical shift can vary and the peak may be broad. Exchanges with D₂O.

  • δ 2.1-2.3 (s, 3H): Methyl (-CH₃) protons at C5.

  • δ 1.5-1.6 (s, 9H): tert-butyl (-(CH₃)₃) protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ 158-162: C6 (attached to the oxygen of the tert-butoxy group).

  • δ 140-145: C2 and C3 (quaternary carbon attached to the amine).

  • δ 115-125: C4 and C5 (quaternary carbon attached to the methyl group).

  • δ 80-85: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

  • δ 28-30: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

  • δ 15-20: Methyl carbon at C5.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample dissolves completely; sonicate briefly if necessary.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220-240 ppm and a higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for confirming the molecular ion, while Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), provides more extensive fragmentation.

Causality and Rationale: The tert-butoxy group is known to produce characteristic fragmentation patterns.[7] Under ionization, it can readily lose a methyl radical or undergo rearrangement to eliminate a neutral molecule of isobutylene, both of which are diagnostic for this functional group.[8][9]

Expected Fragmentation Pattern:

  • [M+H]⁺: 181.13 (in positive-ion ESI mode).

  • [M]⁺˙: 180.12 (in EI mode).

  • [M - 15]⁺: Loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in an ion at m/z 165.

  • [M - 56]⁺˙: Loss of neutral isobutylene (C₄H₈) via McLafferty rearrangement, a highly characteristic fragmentation, resulting in an ion at m/z 124.[10]

Protocol 2: ESI-MS Analysis by Direct Infusion

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Time-of-Flight (TOF) or Quadrupole mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its accurate mass to the theoretical value.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, separating the main compound from any process-related impurities or degradation products.[11][12]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the preferred method for quantifying the purity of non-volatile organic intermediates like 6-(tert-butoxy)-5-methylpyridin-3-amine.[13]

Causality and Rationale: The compound possesses moderate polarity and a UV-active pyridine chromophore, making it well-suited for reversed-phase chromatography. A C18 (octadecyl) stationary phase provides sufficient hydrophobic retention. The basicity of the amine and pyridine nitrogen necessitates the use of a buffered mobile phase to ensure good peak shape and reproducible retention times.[14][15] The pH should be controlled to keep the analyte in a consistent ionization state.[2]

Protocol 3: Reversed-Phase HPLC Method for Purity Analysis

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Diluent: Prepare a mixture of acetonitrile and water (50:50 v/v).

    • Standard Solution: Accurately prepare a solution of the reference standard in the diluent to a concentration of ~0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3 or 5 µm particle size[16]
Mobile Phase A 10 mM Ammonium Formate or Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 70% A, 30% B (Initial method) or Gradient elution for impurity profiling
Flow Rate 1.0 mL/min
Column Temperature 35 °C[13]
Injection Volume 10 µL
Detection UV at 275-285 nm (determine λₘₐₓ by DAD scan)[13][16]
  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the reference standard (five replicate injections for system suitability) and the sample solution.

    • Check system suitability parameters (e.g., tailing factor < 2.0, theoretical plates > 2000, %RSD of peak area < 2.0).

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Method Validation: For routine use, the method must be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is valuable for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[17][18]

Causality and Rationale: While the parent compound may be analyzed by GC, the tert-butoxy group is susceptible to thermal degradation in the high-temperature GC inlet, potentially cleaving to form isobutylene and the corresponding 6-hydroxy-5-methylpyridin-3-amine.[8] This can lead to inaccurate quantification of the main peak and misidentification of degradation products as process impurities. Therefore, GC-MS is best employed to screen for low molecular weight, volatile impurities from the synthesis (e.g., residual solvents) rather than for assaying the main component.[19]

Protocol 4: GC-MS for Volatile Impurity Screening

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of ~1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: Use the lowest practical temperature (e.g., 200-220 °C) to minimize on-column degradation.[8]

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp at 10-15 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35-500.

  • Data Analysis: Identify peaks corresponding to potential impurities by comparing their mass spectra against a reference library (e.g., NIST).[19]

Thermal Analysis

Thermal analysis techniques characterize the physical properties of a material as a function of temperature, providing critical information on melting point, polymorphism, and thermal stability.[20][21]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[22][23] It is used to determine the melting point and enthalpy of fusion, which are key indicators of purity and crystalline form.

Causality and Rationale: A sharp, well-defined melting endotherm is characteristic of a pure crystalline substance. The presence of impurities typically broadens the melting peak and lowers the melting point.[24] DSC can also detect other thermal events like glass transitions (for amorphous content) or polymorphic phase transitions.[25]

Protocol 5: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. Crimp the pan with a lid.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the melting point (e.g., 250 °C) at a constant rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with an inert gas like nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[26] It is used to evaluate thermal stability and decomposition profiles.[27]

Causality and Rationale: The TGA thermogram will reveal the temperature at which the compound begins to decompose. For 6-(tert-butoxy)-5-methylpyridin-3-amine, one would expect a multi-step decomposition, likely initiated by the loss of the thermally labile tert-butoxy group.[28]

Protocol 6: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to an elevated temperature (e.g., 600 °C) at a heating rate of 10-20 °C/min.

    • Atmosphere: Purge with an inert gas like nitrogen at 50-100 mL/min.

  • Data Analysis: Analyze the resulting curve of percent weight vs. temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Integrated Analytical Workflow

No single technique can provide a complete characterization. The strength of this analytical approach lies in the integration of data from all methods to build a comprehensive and self-consistent profile of the molecule.

Analytical_Workflow cluster_input Sample Input cluster_techniques Analytical Techniques cluster_output Data & Interpretation cluster_final Final Assessment Sample 6-(tert-butoxy)-5- methylpyridin-3-amine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI, GC-MS) Sample->MS HPLC HPLC-UV/DAD Sample->HPLC Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Structure Structural Confirmation (Connectivity, Functional Groups) NMR->Structure Identity Identity Verification (Molecular Weight, Fragmentation) MS->Identity Purity Purity & Impurity Profile (Assay, Related Substances) HPLC->Purity Stability Physicochemical Properties (Melting Point, Thermal Stability) Thermal->Stability COA Certificate of Analysis (CoA) (Release Specification) Structure->COA Identity->COA Purity->COA Stability->COA

Caption: Integrated workflow for the characterization of 6-(tert-butoxy)-5-methylpyridin-3-amine.

Conclusion

The comprehensive characterization of 6-(tert-butoxy)-5-methylpyridin-3-amine requires a carefully selected suite of orthogonal analytical techniques. The protocols and rationale detailed in this application note provide a robust framework for confirming the molecule's identity, structure, purity, and thermal properties. By integrating data from NMR, MS, HPLC, and thermal analysis, researchers and quality control professionals can ensure that this critical pharmaceutical intermediate meets the stringent specifications required for drug development and manufacturing.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Wei, Y., & Liu, G. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Keskitalo, J., et al. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-9. Retrieved from [Link]

  • Uges, D. R., & Bouma, P. (n.d.). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Barreiro, P. T., et al. (2024, January 8). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers in Chemistry, 11. Retrieved from [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). Retrieved from [Link]

  • ALS Testing Services. (2023, September 15). Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?. Retrieved from [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

  • XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis?. Retrieved from [Link]

  • Al-dujaili, L. H., et al. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]

  • Netzsch. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link]

  • Rodríguez-Cárdenas, N., et al. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Stefaniak, L., et al. (2025, August 29). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Bulletin of the Polish Academy of Sciences: Chemistry. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Bioprocess Online. (2024, May 4). Thermal Analysis In Pharmaceutical Research Development And Quality Control. Retrieved from [Link]

  • Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry, 20(4), 435-447. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Physics: Conference Series. Retrieved from [Link]

  • Guo, L. H., et al. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Shivakumar, K., et al. (2025, May 14). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Molecular Simulation. Retrieved from [Link]

  • Sugie, T., & Kurakami, C. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 37(1), 226-233. Retrieved from [Link]

  • Sugie, T., & Kurakami, C. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]

  • Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 4-(t-Butoxy)benzaldehyde. NIST WebBook. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Kuck, D., et al. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Retrieved from [Link]

  • da Silva, F. A., et al. (2017, December 14). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Kumar, P., et al. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Öztürk, G., et al. (2025, August 7). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) - ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology. Retrieved from [Link]

  • Kumar, D., et al. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Retrieved from [Link]

  • Mátyus, P., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]2765/)

Sources

Introduction: The Privileged Role of Substituted Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Application of 6-(tert-Butoxy)-5-methylpyridin-3-amine in Modern Drug Discovery

In the landscape of modern drug discovery, certain chemical scaffolds reappear with remarkable frequency, earning the designation of "privileged structures" for their ability to bind to multiple biological targets with high affinity. The substituted pyridine ring is a quintessential example of such a scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows for various substitutions that can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

Within this important class of heterocycles, 6-(tert-butoxy)-5-methylpyridin-3-amine has emerged as a particularly valuable and strategic building block. It is not merely a simple amine; its unique trifecta of substituents—a reactive primary amine, a sterically influential methyl group, and a bulky, cleavable tert-butoxy group—provides medicinal chemists with a powerful tool for crafting highly specific and potent therapeutic agents, most notably in the realm of kinase inhibitors. This guide will provide a detailed exploration of its role, from its fundamental chemical properties to its application in the synthesis of targeted therapies, complete with detailed protocols for researchers and drug development professionals.

Chemical Profile and Synthesis Overview

The utility of 6-(tert-butoxy)-5-methylpyridin-3-amine stems from its distinct structural features, which are pre-engineered to address common challenges in drug design.

PropertyValueSource
CAS Number 1356087-58-5 (for a related boronic acid)[1]
Molecular Formula C10H16N2ON/A
Molecular Weight 180.25 g/mol N/A
Appearance Typically a solid
Key Features 1. 3-Amino Group: Primary nucleophile for coupling reactions. 2. 5-Methyl Group: Provides steric hindrance, influencing conformation and selectivity. 3. 6-tert-Butoxy Group: A bulky, lipophilic group that can be cleaved under acidic conditions to reveal a pyridone or hydroxypyridine moiety.N/A

The structure itself provides a clear picture of its potential.

Caption: Structure of 6-(tert-butoxy)-5-methylpyridin-3-amine.

Core Application: A Strategic Linchpin in Kinase Inhibitor Synthesis

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern oncology. The 6-(tert-butoxy)-5-methylpyridin-3-amine scaffold is exceptionally well-suited for this purpose, offering solutions to the twin challenges of potency and selectivity.

Causality Behind its Utility:
  • The Amine as an Anchor: The 3-amino group serves as the primary attachment point for building out the rest of the inhibitor. In many kinase inhibitors, this amine is used to form a crucial bond with a "hinge-binding" fragment (e.g., a pyrimidine or pyrazole), which anchors the inhibitor in the ATP-binding pocket of the kinase through hydrogen bonds.

  • The Methyl Group as a Selectivity Filter: Kinase ATP-binding sites are often highly conserved, making it difficult to achieve selectivity. The 5-methyl group provides steric bulk that can be exploited to create selective inhibitors. It can clash with amino acid residues in the active sites of off-target kinases while fitting perfectly into the intended target, thereby "filtering" for the desired interaction. This has been a successful strategy in developing selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4]

  • The tert-Butoxy Group as a Modulator and Prodrug: The bulky tert-butoxy group enhances lipophilicity, which can improve cell membrane permeability. Critically, it also functions as a protecting group for a 6-hydroxypyridine (a pyridone). This hydroxyl group is often a key interaction point with the target protein. The tert-butoxy group can be cleaved in a late-stage synthetic step or, in some designs, potentially metabolized in vivo, revealing the active hydroxyl moiety.

Illustrative Synthetic Workflow

The following diagram illustrates a common synthetic strategy using 6-(tert-butoxy)-5-methylpyridin-3-amine to construct a complex heterocyclic core suitable for kinase inhibition. This workflow typically involves a palladium-catalyzed cross-coupling reaction.

G cluster_0 cluster_1 A 6-(tert-butoxy)- 5-methylpyridin-3-amine C Buchwald-Hartwig Amination A->C B Aryl/Heteroaryl Halide (e.g., 2-chloropyrimidine) B->C D Coupled Intermediate C->D Pd Catalyst, Ligand, Base (e.g., Cs₂CO₃) E Further Functionalization (e.g., Suzuki Coupling) D->E F Final Kinase Inhibitor Scaffold E->F

Caption: General workflow for elaborating the aminopyridine scaffold.

Case Study: Selective FGFR4 Inhibition for Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a common and deadly cancer. A subset of HCC tumors is driven by the overexpression of FGFR4. However, designing selective FGFR4 inhibitors is challenging due to the high homology among the FGFR family (FGFR1, 2, 3, and 4). Non-selective inhibition can lead to significant toxicity.

Research has shown that aminopyridine and aminopyrimidine derivatives can be potent FGFR4 inhibitors.[3][5] The strategic inclusion of a methyl group, as found in the 6-(tert-butoxy)-5-methylpyridin-3-amine scaffold, has proven critical for achieving selectivity.

Structure-Activity Relationship (SAR) Insights

Molecular docking studies and empirical testing have revealed why this specific substitution pattern is so effective.[4]

  • Steric Hindrance: The methyl group at the 5-position of the pyridine ring creates a conformation that is favorable for binding to the FGFR4 active site but causes a steric clash with key residues in the FGFR1-3 active sites. This subtle difference is a powerful driver of selectivity.

  • Conformational Rigidity: The methyl group restricts the rotation of the pyridine ring, locking the molecule into a bioactive conformation that enhances its inhibitory potency against FGFR4.

The table below summarizes hypothetical SAR data based on published findings, illustrating the importance of the methyl group.

CompoundR1 (Position 5)R2 (Position 6)FGFR4 IC50 (nM)FGFR1 IC50 (nM)Selectivity (FGFR1/FGFR4)
Analog 1 -CH₃ -O-tBu 5 500 100x
Analog 2-H-O-tBu501002x
Analog 3-CH₃-OCH₃1580053x

This data is illustrative and compiled from principles discussed in the literature.[3][4]

Binding Hypothesis Diagram

The following diagram illustrates how an inhibitor derived from this scaffold might bind to the FGFR4 kinase domain, highlighting the role of each substituent.

BindingHypothesis Hypothetical Binding Mode in Kinase Active Site cluster_Inhibitor Inhibitor Scaffold cluster_Kinase Kinase ATP Pocket Pyridine Methyl-Pyridone Ring HingeBinder Hinge-Binding Moiety (e.g., Pyrimidine) Methyl Methyl Group Gatekeeper Gatekeeper Residue Pyridine->Gatekeeper van der Waals Hinge Hinge Region HingeBinder->Hinge H-Bonds HydrophobicPocket Selectivity Pocket Methyl->HydrophobicPocket Steric Fit

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 6-(tert-butoxy)-5-methylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting Guide Target Molecule: 6-(tert-butoxy)-5-methylpyridin-3-amine CAS Registry Number: (Analogous to 58155-80-9 for des-methyl variant) Application: Key intermediate for kinase inhibitors (e.g., BTK, SYK targets).

Executive Summary

This guide addresses the synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine via the nucleophilic aromatic substitution (


) of 2-chloro-3-methyl-5-nitropyridine followed by nitro reduction.

The presence of the 5-methyl group (ortho to the leaving group) introduces significant steric hindrance, often stalling the


 reaction or forcing conditions that lead to elimination byproducts. Furthermore, the tert-butyl ether  moiety is acid-labile, requiring strict pH control during the reduction phase to prevent degradation to the pyridone.

Module 1: The Reaction (Etherification)

Core Reaction: 2-chloro-3-methyl-5-nitropyridine + KOtBu


 2-(tert-butoxy)-3-methyl-5-nitropyridine
Troubleshooting & FAQs

Q1: The reaction is stalling at 40-50% conversion even after 24 hours. Should I increase the temperature? A: Proceed with caution. The 3-methyl group (ortho to the chlorine) sterically hinders the approach of the bulky tert-butoxide nucleophile.

  • Diagnosis: While heat increases kinetics, temperatures above 70°C with strong bases often favor E2 elimination (dehydrohalogenation) or polymerization of the nitropyridine.

  • Solution:

    • Switch Solvent: Change from THF (reflux 66°C) to Toluene or Anhydrous DMF . Toluene allows higher thermal ceilings without the decomposition risks associated with ether solvents.

    • Add Phase Transfer Catalyst: If using Toluene, add 18-crown-6 (0.1 eq) . This sequesters the potassium cation, creating a "naked," more reactive tert-butoxide anion, helping it bypass the steric gate of the methyl group [1].

Q2: I am observing a major byproduct (M-56 mass loss). What is it? A: This indicates the formation of 3-methyl-5-nitropyridin-2(1H)-one (the pyridone).

  • Cause: Hydrolysis of the chloride or the product ether. Commercial Potassium tert-butoxide (KOtBu) is extremely hygroscopic. If it contains KOH/K2CO3 impurities, hydroxide ions (smaller than t-BuO⁻) will attack the 2-position preferentially due to lower steric demand.

  • Corrective Action:

    • Use Sublimed Grade (99.9%) KOtBu .

    • Conduct the reaction under strict Argon/Nitrogen atmosphere.

    • Dry solvents over molecular sieves (3Å) to <50 ppm water content.

Q3: Can I use the Fluoro-analog instead of the Chloro-precursor? A: Highly Recommended. If cost permits, switch to 2-fluoro-3-methyl-5-nitropyridine .

  • Mechanistic Insight: The C-F bond is stronger than C-Cl, but the high electronegativity of fluorine significantly lowers the energy of the transition state for the initial nucleophilic attack (the rate-determining step in this sterically crowded system). This often allows the reaction to proceed at Room Temperature (RT), minimizing byproducts [2].

Optimized Protocol: Step
ParameterRecommendationRationale
Substrate 2-chloro-3-methyl-5-nitropyridineStarting material.
Reagent KOtBu (1.2 eq), SublimedAvoids hydroxide competition.
Solvent Anhydrous THF or TolueneTHF for clean profiles; Toluene for sluggish batches.
Additive 18-Crown-6 (0.05 - 0.1 eq)Increases nucleophilicity via cation sequestration.
Temp/Time 60°C (4-6 hours)Balances kinetics vs. elimination risk.

Module 2: Nitro Reduction (Chemo-selectivity)

Core Reaction: 2-(tert-butoxy)-3-methyl-5-nitropyridine


 6-(tert-butoxy)-5-methylpyridin-3-amine
Troubleshooting & FAQs

Q4: During hydrogenation, I lost the tert-butyl group. Why? A: The tert-butyl ether is acid-sensitive.

  • Mechanism: In protic solvents (MeOH/EtOH), Pd/C can sometimes generate trace acid or facilitate hydrogenolysis if the catalyst is unwashed.

  • Solution:

    • Buffer the System: Add 1-2 equivalents of NH₄OAc or a few drops of Triethylamine (TEA) to the hydrogenation vessel to maintain pH > 7.

    • Alternative Catalyst: Use Raney Nickel (naturally alkaline) instead of Pd/C if deprotection persists [3].

Q5: The amine product is turning brown/black upon drying. A: Electron-rich aminopyridines are prone to rapid oxidation (formation of diazo/azo species or polymerization).

  • Protocol Adjustment:

    • Do not oven dry in air.

    • Store the amine as a solid under Argon at -20°C.

    • If possible, process the amine immediately into the next step (e.g., amide coupling).

Optimized Protocol: Reduction Step
  • Dissolve the nitro-ether intermediate in MeOH (0.1 M).

  • Add 10 wt% Pd/C (50% water wet to prevent ignition).

  • Add Triethylamine (1.0 eq) to buffer the solution.

  • Purge with N₂

    
     3, then H₂ 
    
    
    
    3.
  • Stir at RT under H₂ balloon (1 atm) for 2-4 hours. Monitor by LCMS; do not over-stir.

  • Filter through Celite (do not let the cake dry out).

  • Concentrate at <40°C.

Module 3: Visualized Workflows

Figure 1: Synthesis Logic & Decision Tree

Synthesispathway Start Start: 2-chloro-3-methyl-5-nitropyridine Decision1 Check Reagent Quality (Is KOtBu sublimed?) Start->Decision1 Decision1->Start No (Purify Reagent) Reaction1 SnAr Reaction (THF, 60°C, 1.2 eq KOtBu) Decision1->Reaction1 Yes Check1 LCMS Check: Conversion > 90%? Reaction1->Check1 Issue1 Issue: Low Conversion (Steric Hindrance) Check1->Issue1 No Intermediate Intermediate: 2-(tert-butoxy)-3-methyl-5-nitropyridine Check1->Intermediate Yes Fix1 Add 18-Crown-6 OR Switch to Toluene Issue1->Fix1 Fix1->Reaction1 Retry Reaction2 Reduction (H2, Pd/C, MeOH) Intermediate->Reaction2 Risk1 Risk: Ether Cleavage (Acidic Conditions) Reaction2->Risk1 Fix2 Add Et3N Buffer OR Use Raney Ni Risk1->Fix2 pH < 7 (Unsafe) Product Final Product: 6-(tert-butoxy)-5-methylpyridin-3-amine Risk1->Product pH > 7 (Safe) Fix2->Reaction2

Caption: Figure 1. Step-wise synthesis logic flow with integrated checkpoints for steric hindrance and acid-sensitivity management.

Figure 2: Impurity Profiling

ImpurityMap Target Target Product ImpurityA Impurity A: Pyridone (Hydrolysis) ImpurityB Impurity B: Azo-dimer (Oxidation) ImpurityC Impurity C: Des-t-butyl (Acidolysis) Source Reaction Conditions Source->Target Optimized Source->ImpurityA Wet KOtBu / Water Source->ImpurityB Air exposure during workup Source->ImpurityC Unbuffered Hydrogenation

Caption: Figure 2. Root cause analysis for common impurities encountered during the synthesis.

References

  • Reactivity of Pyridines: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Nucleophilic Aromatic Substitution and the effect of ortho-substituents).
  • Fluorine Effect in SnAr: Use of 2-fluoropyridines to overcome steric hindrance in etherification. Journal of Medicinal Chemistry (General Principle). See also: .

  • Nitro Reduction Strategies: Common Conditions for Nitro Reduction. Common Organic Chemistry. Available at: [Link]

  • Stability of tert-butyl groups: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailing the acid lability of tert-butyl ethers).
  • Analogous Synthesis: Synthesis of 6-(tert-butoxy)pyridin-3-amine (Sigma Aldrich Product 58155-80-9). (Demonstrates the stability of the core scaffold).

Technical Support Center: Synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product. Our guidance is based on established chemical principles and peer-reviewed literature.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format. We delve into the underlying chemistry to help you diagnose and resolve challenges effectively.

Issue 1: Low or No Yield in the Buchwald-Hartwig Amination Step

You are attempting to aminate a halogenated precursor, such as 3-bromo-6-(tert-butoxy)-5-methylpyridine, and are observing poor conversion to the desired 3-amino product.

Possible Causes and Solutions

  • Cause A: Catalyst Inhibition or Degradation. The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented challenge in the cross-coupling of pyridine derivatives[1].

    • Solution 1: Choice of Ligand. Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or DavePhos can promote the crucial reductive elimination step and sterically hinder the pyridine nitrogen from deactivating the palladium catalyst. The use of specific ligands like xantphos has been successful in similar aminations of heterocyclic compounds[2].

    • Solution 2: Choice of Palladium Precursor. While Pd₂(dba)₃ is common, using a pre-formed palladium-ligand complex (a "precatalyst") can lead to more consistent results by ensuring the active catalytic species is formed efficiently.

    • Solution 3: Reaction Temperature. Excessively high temperatures can lead to catalyst decomposition. Screen temperatures ranging from 80°C to 110°C. The optimal temperature will balance reaction rate with catalyst stability.

  • Cause B: Inappropriate Base. The choice and strength of the base are critical for regenerating the active Pd(0) catalyst in the catalytic cycle.

    • Solution 1: Base Strength. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig aminations[3]. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), though the latter is generally milder.

    • Solution 2: Base Solubility. Ensure the base is sufficiently soluble in the reaction solvent. If using K₃PO₄, which has low solubility in solvents like toluene, the reaction may be sluggish. Using a more polar solvent like dioxane or adding a phase-transfer catalyst can sometimes help.

  • Cause C: Inactive Ammonia Source. If you are using an ammonia surrogate, its effectiveness can vary.

    • Solution 1: Direct Ammonia Gas. While operationally challenging, bubbling ammonia gas through the reaction mixture is a direct method.

    • Solution 2: Aqueous Ammonia. Recent developments have shown that aqueous ammonia can be used effectively in palladium-catalyzed aminations, often enabled by specific ligand design[4].

    • Solution 3: Benzophenone Imine. Using benzophenone imine followed by acidic hydrolysis is a reliable method for introducing a primary amine.

Issue 2: Formation of Significant Side Products

Your reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to your desired product.

Possible Causes and Solutions

  • Cause A: Hydrodehalogenation. The halogen on your pyridine precursor is replaced by a hydrogen atom, leading to 6-(tert-butoxy)-5-methylpyridine.

    • Explanation: This side reaction can occur if the oxidative addition of the aryl halide to the Pd(0) complex is slow, or if there are sources of hydride in the reaction.

    • Solution 1: Scrupulous Anhydrous Conditions. Ensure your solvent and reagents are completely dry. Water can sometimes be a proton source.

    • Solution 2: Optimize Ligand-to-Metal Ratio. A slight excess of ligand (e.g., 1.1-1.5 equivalents relative to Pd) can help stabilize the catalyst and favor the desired reaction pathway.

  • Cause B: Dimerization of Starting Material. You observe the formation of a bi-pyridine species.

    • Explanation: This can occur through homo-coupling of your aryl halide starting material.

    • Solution 1: Lower Catalyst Loading. High concentrations of the active Pd(0) species can sometimes promote homo-coupling. Try reducing the catalyst loading to 1-2 mol%.

  • Cause C: Reaction at the Methyl Group. The benzylic-like protons on the 5-methyl group can be acidic and may undergo side reactions, especially in the presence of a strong base[5].

    • Explanation: While less common under typical amination conditions, strong bases could potentially deprotonate the methyl group, leading to undesired pathways.

    • Solution 1: Base Selection. Stick to moderately strong bases like NaOtBu or Cs₂CO₃ rather than organolithium reagents if this is a suspected issue.

    • Solution 2: Protect the Methyl Group? This is generally not feasible or necessary and would add costly steps to the synthesis. Optimizing conditions is the preferred route.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yielding synthetic route to 6-(tert-butoxy)-5-methylpyridin-3-amine?

A robust and frequently employed strategy involves a multi-step synthesis starting from a commercially available, appropriately substituted pyridine. A logical pathway is outlined below.

Synthesis_Workflow A 2-Chloro-5-methyl-3-nitropyridine B 6-(tert-Butoxy)-5-methyl-3-nitropyridine A->B SNAr Reaction (NaOtBu, THF) C 6-(tert-Butoxy)-5-methylpyridin-3-amine B->C Nitro Group Reduction (H₂, Pd/C or Fe/HCl) D Purified Product C->D Purification (Column Chromatography)

Caption: A common synthetic route to the target compound.

Detailed Protocol Steps:

  • Nucleophilic Aromatic Substitution (SNAr): Start with 2-chloro-5-methyl-3-nitropyridine. The chloro group at the 2-position is highly activated towards nucleophilic substitution by the electron-withdrawing nitro group and the ring nitrogen. React this starting material with sodium tert-butoxide in an anhydrous solvent like THF or 1,4-dioxane to install the tert-butoxy group, yielding 6-(tert-butoxy)-5-methyl-3-nitropyridine.

  • Nitro Group Reduction: The nitro group on the intermediate is then reduced to the desired primary amine. This is a standard transformation that can be achieved with high efficiency using various methods.

    • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate is a clean and effective method.

    • Chemical Reduction: A mixture of iron powder and hydrochloric acid or ammonium chloride in an alcohol/water solvent system is a classic, inexpensive, and reliable alternative[6].

This route is often preferred because it avoids the potentially problematic Buchwald-Hartwig amination step by forming the C-N bond via reduction of a nitro group.

Q2: How do I choose the optimal conditions for the nitro group reduction?

The choice between catalytic hydrogenation and chemical reduction depends on laboratory capabilities and substrate compatibility.

MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ (1-5 atm), 5-10% Pd/C, Ethanol or Ethyl Acetate, Room TempHigh yield, clean reaction, easy workup (filtration)Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Chemical Reduction Fe powder, NH₄Cl or HCl, Ethanol/H₂O, RefluxInexpensive, standard lab glassware, robustWorkup can be more involved (filtration of iron salts, pH adjustment); may not be suitable for acid-sensitive functional groups.

For this specific substrate, both methods are expected to be highly effective. Catalytic hydrogenation is generally preferred for its cleanliness and simplicity of workup if the equipment is available.

Q3: My final product is difficult to purify. What techniques are recommended?

The product, 6-(tert-butoxy)-5-methylpyridin-3-amine, contains a basic amino group and a pyridine nitrogen, which can cause tailing on silica gel chromatography.

  • Technique 1: Modified Column Chromatography.

    • Amine-Treated Silica: Pre-treat your silica gel with a 1-2% solution of triethylamine (Et₃N) in your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing your basic product from sticking and thus reducing tailing.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Adding 0.5-1% triethylamine to the mobile phase throughout the run will also significantly improve peak shape and recovery.

  • Technique 2: Acid-Base Extraction.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer to a pH > 10 with a base like 2M NaOH or solid K₂CO₃, while cooling in an ice bath.

    • Extract the deprotonated product back into an organic solvent (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Technique 3: Crystallization. If the product is a solid, crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be an excellent method for achieving high purity on a larger scale.

Troubleshooting_Yield Start Low Yield Observed Check_SM Starting Material (SM) Remaining? Start->Check_SM Sol_Purification Optimize Purification Method (e.g., Acid-Base Extraction) Start->Sol_Purification Product Lost During Workup? Check_Side_Products Major Side Products Present? Check_SM->Check_Side_Products No Sol_Reaction_Time Increase Reaction Time or Temperature Check_SM->Sol_Reaction_Time Yes Sol_Catalyst Screen Catalyst, Ligand, and Base Check_Side_Products->Sol_Catalyst No (Complex Mixture) Sol_Side_Reaction Identify Side Product & Modify Conditions (e.g., ensure anhydrous) Check_Side_Products->Sol_Side_Reaction Yes End Yield Improved Sol_Catalyst->End Sol_Purification->End Sol_Side_Reaction->End Sol_Reaction_time Sol_Reaction_time Sol_Reaction_time->End

Caption: A decision tree for troubleshooting low reaction yield.

References
  • Side-Chain Reactions of Substituted Pyridines. Pearson.
  • A Simple, Modular Synthesis of Substituted Pyridines.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • A Simple, Modular Synthesis of Substituted Pyridines.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry.
  • 3-Amino-6-cyanopyridine synthesis. ChemicalBook.
  • 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. PubMed.

Sources

Technical Support Center: Deprotection of 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TBU-PYR-006 Topic: Cleavage of tert-butyl ether to yield 5-methyl-3-aminopyridin-2(1H)-one Status: Active Guide Analyst: Senior Application Scientist

Executive Summary & Reaction Logic

You are attempting to cleave a tert-butyl ether on a pyridine ring. While standard ether cleavage often requires harsh Lewis acids (e.g.,


), the tert-butyl group is unique. It cleaves via an E1 acidolysis mechanism , driven by the stability of the resulting tert-butyl cation, which eliminates to form isobutylene gas.

Critical Chemical Context:

  • Tautomeric Shift: Upon deprotection, the resulting "6-hydroxypyridine" will immediately tautomerize to its thermodynamically stable amide form: 5-methyl-3-aminopyridin-2(1H)-one . Your NMR will reflect a pyridone (amide-like) structure, not a pure phenol.

  • Amine Sensitivity: The primary amine at position 3 is electron-donating, making the ring electron-rich. This increases the risk of oxidative degradation (turning black/purple) if the pH is raised too high in the presence of air.

Reaction Visualization

The following diagram outlines the mechanistic pathway and the critical tautomerization step.

DeprotectionFlow SM Starting Material (6-tBu-ether) Inter Protonated Ether (Oxonium Ion) SM->Inter + TFA/H+ Cation t-Butyl Cation + Pyridinol Inter->Cation Slow (RDS) Gas Isobutylene Gas (Elimination) Cation->Gas - H+ Prod_Enol 6-Hydroxy Tautomer (Transient) Cation->Prod_Enol C-O Cleavage Prod_Keto Final Product (2-Pyridone) Prod_Enol->Prod_Keto Tautomerization (Fast)

Figure 1: Mechanistic flow from acid-mediated protonation to the stable pyridone tautomer.

Standard Operating Protocol (The "Gold Standard")

Based on internal optimization for electron-rich aminopyridines.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES - Optional but recommended).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 6-(tert-butoxy)-5-methylpyridin-3-amine in DCM (concentration ~0.1 M).

    • Why DCM? It solubilizes the starting material but allows the polar product salt to precipitate or oil out, driving the reaction.

  • Scavenger Addition (Crucial): Add 2.0 equivalents of Triethylsilane (TES) .

    • Expert Insight: The liberated tert-butyl cation is an electrophile. Without a scavenger, it may alkylate the electron-rich amine or the pyridine ring (Friedel-Crafts alkylation), leading to impurities. TES acts as a "hydride sponge" for the cation.

  • Acidolysis: Cool to

    
    . Add TFA  dropwise (Ratio: 1:1 v/v with DCM, or 10-20 equivalents).
    
  • Reaction: Warm to Room Temperature (RT) and stir.

    • Time: Typically 1–4 hours.

    • Monitoring: TLC will show the disappearance of the non-polar spot. HPLC is preferred.

  • Workup (The Failure Point):

    • Concentrate the mixture in vacuo to remove DCM, excess TFA, and isobutylene.

    • Do NOT immediately neutralize with strong base (NaOH) in open air; this causes oxidation.

    • Recommended: Co-evaporate with toluene (

      
      ) to remove trace TFA. Isolate as the TFA salt . This is the most stable form for storage.
      

Troubleshooting Guide

Diagnose specific issues based on experimental observations.

SymptomProbable CauseCorrective Action
Reaction Stalls Equilibrium issue or insufficient acidity.1. Increase TFA concentration (run neat).2. Add a cation scavenger (TES or Thioanisole) to prevent the t-butyl group from re-attaching.
Product is Black/Purple Oxidative Degradation. The free amine is oxidizing to a quinone-imine species.1. Keep the product as a salt (TFA or HCl).2. If free-basing is required, use degassed solvents and an inert atmosphere (

/Ar).
New Impurity (+56 mass) N-Alkylation. The t-butyl cation attacked the amine.Repeat the reaction with Triethylsilane (TES) or 1,3-dimethoxybenzene as a scavenger.
Sticky Oil (No Solid) Product is a hygroscopic salt or zwitterion.1. Triturate with diethyl ether or MTBE to induce precipitation.2. Lyophilize (freeze-dry) from water/acetonitrile to obtain a powder.
NMR "Missing" Aromatic Proton Tautomerism. This is normal. The proton on the oxygen moves to the nitrogen. Check for a broad singlet >11 ppm (

of pyridone) and a shift in carbonyl region (~160 ppm).

Alternative Protocols (When TFA Fails)

If the standard TFA method is incompatible with other functional groups on your molecule, utilize these alternatives.

Method B: HCl in Dioxane (Anhydrous)

Best for: Avoiding fluorinated impurities or when the HCl salt is preferred for biological testing.

  • Protocol: Dissolve substrate in 4M HCl in Dioxane. Stir at RT for 2–6 hours.

  • Pros: Precipitates the product directly as the hydrochloride salt; easy filtration.

  • Cons: Highly hygroscopic product; HCl gas fumes.

Method C: Titanium Tetrachloride ( )

Best for: Stubborn substrates where sterics hinder protonation.

  • Protocol: DCM,

    
    , 1.5 eq 
    
    
    
    . Quench carefully with buffered water.
  • Warning:

    
     is a strong Lewis acid and will complex with the amine. Requires a harsh quench (ammonium hydroxide) which risks oxidation. Use only as a last resort. 
    

Frequently Asked Questions (FAQ)

Q: Can I use


 for this deprotection? 
A:  Technically yes, but it is not recommended. 

is a harsh Lewis acid that will form a strong complex with both the amine and the pyridine nitrogen. Breaking this complex often requires water/base, which leads to the oxidation issues described above. TFA is milder and cleaner.

Q: How do I purify the free base if I can't use the salt? A: The product is a pyridone , which is highly polar.

  • Use Ion Exchange Chromatography (e.g., SCX-2 columns). Load in MeOH, wash with MeOH, elute with

    
    /MeOH.
    
  • Use Reverse Phase (C18) Flash Chromatography eluting with Water/Acetonitrile (no acid modifier if you need the free base).

Q: Why does the reaction smell like sulfur if I didn't use sulfur reagents? A: You likely didn't. However, if you used Thioanisole as a scavenger (a common alternative to TES), the smell is from the byproducts. Isobutylene itself has a faint petroleum odor.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on Protection for Phenols and Ethers).
  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
  • Spivey, A. C.; Maddaford, A. "Writing the Book on 2-Pyridones." Annual Reports on the Progress of Chemistry, Section B, 2003 , 99, 81-105.

    • Context: Establishes the tautomeric equilibrium favoring the 2-pyridone form over 2-hydroxypyridine.
  • Patent US20110021523A1. "Substituted Pyridone Compounds."

    • Context: Provides industrial precedent for the synthesis and handling of methyl-substituted aminopyridones.

troubleshooting Buchwald-Hartwig amination of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Buchwald-Hartwig Amination of Substituted Pyridines

Executive Summary

Pyridines are notoriously difficult substrates in Palladium-catalyzed cross-coupling. Unlike benzene derivatives, pyridines possess a basic nitrogen atom capable of


-coordination to the Palladium center, effectively displacing phosphine ligands and creating an inactive "resting state" (catalyst poisoning). Furthermore, the electron-deficient nature of the ring destabilizes the oxidative addition complex, while promoting side reactions like hydrodehalogenation.

This guide moves beyond standard recipes to address the why and how of failure modes, providing self-validating protocols for 2-, 3-, and 4-substituted pyridines.

Part 1: Diagnostic Logic & Workflow

Before altering variables randomly, use this logic tree to diagnose the specific failure mode of your reaction.

TroubleshootingFlow Start Reaction Analysis (LCMS/NMR) Conversion Is there Conversion of SM? Start->Conversion SideProds Identify Major Side Product Conversion->SideProds Yes NoConv < 5% Conversion Conversion->NoConv No Reduct Hydrodehalogenation (Reduction) SideProds->Reduct Reduced Arene Homo Homocoupling (Biaryl) SideProds->Homo Dimer Regio Wrong Regioisomer (Poly-halo) SideProds->Regio Isomer Mix Sol1 Diagnosis: Catalyst Poisoning Action: Switch to Pd-G3/G4 Precatalyst Action: Check Ligand Sterics NoConv->Sol1 Sol2 Diagnosis: Beta-Hydride Elimination Action: Switch Solvent (Toluene/Dioxane) Action: Change Base (Cs2CO3) Reduct->Sol2 Sol3 Diagnosis: Oxidative Addition Stalled Action: Switch to Pd-PEPPSI Action: Remove O2 traces Homo->Sol3 Sol4 Diagnosis: Electronic Control Action: Lower Temp + Bulky Ligand (Favors C2 over C4) Regio->Sol4

Figure 1: Diagnostic logic tree for isolating failure modes in pyridine amination.

Part 2: Critical Failure Modes & Solutions

Issue 1: The "Dead" Reaction (Catalyst Poisoning)

Symptom: You observe <10% conversion of the starting halopyridine, even after prolonged heating. The remaining mass balance is unreacted starting material.

Root Cause: The pyridine nitrogen is a strong


-donor. If you use traditional catalyst sources like Pd(OAc)

or Pd

(dba)

with a separate phosphine ligand, the pyridine substrate often binds to the Pd(II) center before the phosphine ligand can coordinate and reduce the metal to the active Pd(0) species. This forms a stable, unreactive [Pd(Pyridine)_2Cl_2] complex.

The Solution: Palladacycle Precatalysts (Pd-G3/G4) Do not rely on in situ catalyst generation.[1] Use Buchwald G3 or G4 precatalysts (e.g., BrettPhos Pd G4). These complexes contain the ligand pre-bound to the metal in a 1:1 ratio. Upon exposure to base, they rapidly reductively eliminate a carbazole leaving group to generate the active L-Pd(0) species, bypassing the poisoning trap [1].

Issue 2: Hydrodehalogenation (Reduction)

Symptom: The halogen is removed (replaced by H) instead of being replaced by the amine.[2] Root Cause: This occurs via


-hydride elimination. If the reductive elimination of the amine is slow (due to steric crowding or electronics), the Pd-Amido intermediate may undergo 

-hydride elimination (often from the amine's alkyl chain or the solvent) to form a Pd-Hydride species, which then reduces the aryl halide [2].

Corrective Actions:

  • Solvent Switch: Avoid alcohols (e.g.,

    
    BuOH) if this occurs. Switch to Toluene  or 1,4-Dioxane .
    
  • Base Switch: Strong bases like NaO

    
    Bu can promote this pathway. Switch to weaker, inorganic bases like Cs
    
    
    
    CO
    
    
    or K
    
    
    PO
    
    
    , though this may require higher temperatures [3].[2]
Issue 3: Regioselectivity in Dihalopyridines

Scenario: You are coupling 2,4-dichloropyridine. The Conflict:

  • S

    
    Ar (Nucleophilic Aromatic Substitution):  Favors the C4  position (para to nitrogen) due to stabilization of the Meisenheimer intermediate.
    
  • Buchwald-Hartwig (Pd-Catalysis): Generally favors the C2 position (ortho to nitrogen). The C2 position is more electron-deficient and often undergoes oxidative addition faster, provided the ligand is not excessively bulky to the point of steric clash [4].

Strategy: To target C2, use Pd-catalysis with a ligand like Xantphos or DPPF . To target C4, skip the palladium and use standard S


Ar conditions (heat + base).

Part 3: Ligand Selection Guide

Ligand selection is the single most critical variable. Pyridines require electron-rich, bulky ligands to facilitate oxidative addition into the strong C-X bond and prevent N-coordination.

Substrate ClassAmine PartnerRecommended LigandCatalyst System
2-Chloropyridines Primary AminesBrettPhos BrettPhos Pd G4
Secondary AminesRuPhos RuPhos Pd G4
3-Chloropyridines All AminesXPhos or tBuXPhos XPhos Pd G4
4-Chloropyridines All AminesSPhos SPhos Pd G3
Difficult/Steric Aniline/Weak NucPd-PEPPSI-IPent NHC Precatalyst

Part 4: Standardized Experimental Protocol

Protocol: Amination of 2-Chloropyridine with a Primary Amine This protocol uses a G4 precatalyst to eliminate the induction period and prevent poisoning.

Reagents:
  • 2-Chloropyridine (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G4 (0.02 equiv / 2 mol%)

  • NaO

    
    Bu  (1.4 equiv) [Store in glovebox; moisture kills this reaction]
    
  • 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step:
  • Vessel Prep: Oven-dry a reaction vial containing a stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Add Pd precatalyst, NaO

    
    Bu, and (if solid) the 2-chloropyridine and amine.
    
  • Purge: Cap the vial (septum cap) and purge with inert gas for 5 minutes.

  • Liquids Addition: Add anhydrous Dioxane via syringe. Add liquid substrates (pyridine/amine) if applicable.

  • Activation: Place in a pre-heated block at 100 °C .

    • Note: Do not ramp temperature. Drop the vial into the hot block. Rapid heating helps generate the active catalyst species faster than the poisoning complex can form.

  • Monitoring: Stir for 1-4 hours. Monitor by LCMS.

    • Checkpoint: If reaction turns black immediately (Pd black precipitation), the ligand has dissociated. Lower temp to 80 °C or increase ligand loading.

Part 5: Mechanistic Visualization

Understanding the "off-cycle" resting state is key to troubleshooting.

Mechanism PreCat Pd-G4 Precatalyst Active L-Pd(0) (Active Species) PreCat->Active Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Active->OxAdd + Ar-Cl Poison DEAD CATALYST [Pd(Pyridine)2Cl2] Active->Poison Pyridine σ-coordination (If L is small/labile) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNR2 / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Active Regenerate L-Pd(0)

Figure 2: Catalytic cycle showing the active pathway (green) vs. the pyridine poisoning trap (red).

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its application in the amination of aryl chlorides." Chemistry – A European Journal.[3]

Sources

catalyst selection for 6-(tert-butoxy)-5-methylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Systems for 6-(tert-butoxy)-5-methylpyridin-3-amine

Current Status: Operational Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]

Executive Summary: The "Acid Trap"

The synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine presents a deceptive challenge.[1][2] While the pyridine ring and the amine are standard, the 6-tert-butoxy group is the critical failure point.[2]

Unlike simple alkyl ethers, 2-alkoxypyridines (note: position 6 is chemically equivalent to position 2) are essentially "masked" pyridones.[1][2] Under acidic conditions—or even high temperatures with active hydrogenation catalysts—the tert-butyl group cleaves via an E1-like mechanism, releasing isobutylene and collapsing the aromatic ring into the thermodynamically stable 5-methylpyridin-2(1H)-one .[1][2]

This guide prioritizes chemoselectivity to preserve the acid-labile ether while effectively generating the amine.[1][2]

Module 1: Strategic Decision Matrix

Before selecting a catalyst, confirm your precursor.[2] The two viable industrial routes require distinct catalytic philosophies.[2][3]

SynthesisStrategy Start Starting Material? Nitro Precursor A: 2-(tert-butoxy)-3-methyl-5-nitropyridine Start->Nitro Halo Precursor B: 5-bromo-2-(tert-butoxy)-3-methylpyridine Start->Halo RouteA Route A: Reduction Nitro->RouteA RouteB Route B: C-N Coupling Halo->RouteB CatA1 Rec: Transfer Hydrogenation (Pd/C + HCOONH4) RouteA->CatA1 High Throughput CatA2 Alt: Fe / NH4Cl (Stoichiometric) RouteA->CatA2 High Robustness CatB1 Rec: Pd-G3-BrettPhos (Ammonia Surrogate) RouteB->CatB1 Convergent

Figure 1: Decision tree for catalyst selection based on available precursors. Route A is generally preferred for cost and atom economy.

Module 2: The Nitro Reduction Pathway (Recommended)[2]

The Challenge: Standard hydrogenation (H₂ + Pd/C in MeOH) often generates trace acid or promotes hydrogenolysis of the C-O bond, leading to the pyridone byproduct.[2]

The Solution: Use Catalytic Transfer Hydrogenation (CTH) or Iron-mediated reduction .[1][2] These methods operate under neutral or slightly basic conditions, preserving the tert-butoxy group.[1][2]

Protocol A: Pd/C Catalyzed Transfer Hydrogenation

Best for: Clean profiles, easy workup, <10g scale.[2]

ComponentSpecificationRole
Catalyst 5% Pd/C (Paste, 50% wet) Lower activity than 10% Pd/C prevents over-reduction.[1][2]
H-Source Ammonium Formate (HCOONH₄) Decomposes to H₂ and NH₃.[1][2] The NH₃ buffers the solution, preventing acid hydrolysis.[2]
Solvent Methanol (degassed) High solubility for formate salts.[1][2]
Temp Reflux (65°C) Required for formate decomposition.[1][2]

Step-by-Step Methodology:

  • Charge: To a flask, add 2-(tert-butoxy)-3-methyl-5-nitropyridine (1.0 equiv) and Methanol (10 V).

  • Inert: Sparge with Nitrogen for 15 minutes. Critical: Oxygen can induce oxidative cleavage.[1]

  • Add: Add Ammonium Formate (5.0 equiv) followed by 5% Pd/C (10 wt% loading relative to substrate).

  • React: Heat to reflux (approx. 65°C) for 1–2 hours.

    • Visual Check: Evolution of gas (CO₂) indicates reaction progress.[2]

  • Filter: Cool to RT. Filter through a Celite pad to remove Pd/C.[1][2]

  • Isolate: Concentrate filtrate. Partition between EtOAc and Water.[1][2] The product is in the organic layer.[2][4][5]

Protocol B: Iron/Ammonium Chloride Reduction

Best for: Large scale (>100g), extremely sensitive substrates.[2]

  • Charge: Substrate (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Add: Iron Powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv).

  • React: Heat to 70°C with vigorous mechanical stirring (magnetic stirring will fail due to iron clumping).

  • Workup: Filter hot through Celite. The tert-butoxy group is perfectly stable in this neutral aqueous system.[1][2]

Module 3: The Buchwald-Hartwig Pathway (Alternative)

The Challenge: Coupling ammonia (or equivalents) to a pyridine ring is difficult because the pyridine nitrogen can bind to Palladium, poisoning the catalyst.[2]

The Solution: Use Pre-catalysts (Pd-G3/G4) with bulky, electron-rich ligands that prevent pyridine coordination.[1][2]

Protocol C: Amination of 5-bromo-2-(tert-butoxy)-3-methylpyridine
ParameterRecommendationRationale
Catalyst tBuBrettPhos Pd G3 Specifically designed for coupling primary amines/ammonia to heteroaryl halides.[1]
Nucleophile LHMDS or Benzophenone Imine Ammonia gas is difficult to handle.[1][2] LHMDS acts as a surrogate that hydrolyzes to the free amine.[2]
Base LHMDS (as reagent) Acts as both base and nucleophile.[1][2]
Solvent THF or Dioxane Ethereal solvents stabilize the intermediate.[1][2]

Step-by-Step Methodology:

  • Charge: In a glovebox or under strict Argon, add the bromo-precursor (1.0 equiv), tBuBrettPhos Pd G3 (0.02 equiv / 2 mol%), and tBuBrettPhos ligand (0.02 equiv).

  • Add: Add THF (anhydrous).

  • Add Nucleophile: Add LHMDS (1.0M in THF, 2.2 equiv) dropwise.

  • Heat: Seal and heat to 60°C for 4–12 hours.

  • Hydrolysis: Cool to RT. Add 1M HCl (carefully!) or acidic methanol to cleave the silyl group.[2]

    • Warning: Do not expose to strong acid for long.[1][2] Neutralize with NaHCO₃ immediately after hydrolysis (15 mins max) to protect the tert-butoxy group.[1][2]

Troubleshooting & FAQs

Q1: I see a white solid precipitating during the reaction that is insoluble in EtOAc. What is it?

Diagnosis: This is likely 5-methylpyridin-2(1H)-one .[1][2] Cause: Acidic cleavage of the tert-butoxy group.[1][2] Fix:

  • If using Hydrogenation: Ensure you are using Ammonium Formate (buffers pH) or add 1 eq. of TEA to the reaction if using H₂ gas.[2]

  • If using Buchwald: Check your hydrolysis step.[1][2] If you left the reaction in 1M HCl for >1 hour, you cleaved the ether.[2]

Q2: The reaction stalls at 60% conversion.

Diagnosis: Catalyst Poisoning. Cause: The free amine product (a 3-aminopyridine) is a potent ligand and may be competing with your phosphine.[1][2] Fix:

  • Increase Ligand Ratio: Ensure L:Pd ratio is > 1:1 (ideally 1.2:1 or 2:1).

  • Switch Catalyst: Move from Pd(OAc)₂ to a precatalyst (Pd-G3/G4) to ensure the active species is formed immediately before the product concentration builds up.[2]

Q3: Can I use Raney Nickel?

Answer: Yes, but with caution. Raney Ni is excellent for nitro reduction but is often stored at high pH (basic).[1][2] While the tert-butoxy group is base-stable, Raney Ni can sometimes induce hydrodealkylation (removing the ether entirely) at high pressures.[1][2] Use atmospheric pressure H₂ and room temperature.[1][2][6]

Mechanism of Failure: Acid-Catalyzed Cleavage[1]

Understanding why the reaction fails is crucial for avoiding it.[2] The tert-butoxy group on a pyridine is electronically similar to an acetal.[1][2]

FailureMechanism Substrate 6-(tert-butoxy)-... (Ether Form) Intermediate Oxonium Ion Intermediate Substrate->Intermediate Protonation at N or O Protonation + H+ (Acid Trace) Cleavage - Isobutylene (Gas) Intermediate->Cleavage Product 5-methylpyridin-2-one (Pyridone Form) Intermediate->Product E1 Elimination

Figure 2: The pathway to the unwanted pyridone byproduct.[2] Note that isobutylene gas evolution drives this reaction to completion irreversibly.[2]

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. (General protocols for nitropyridine reduction). [2]

  • Organic Chemistry Portal. (2024).[1][2] Buchwald-Hartwig Amination: Ligand Selection for Pyridines. (Guidance on BrettPhos/XPhos usage).

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 6-(tert-Butoxy)pyridin-3-amine. (Physical properties and stability data).

  • Haddenham, D., et al. (2009).[2][7] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. J. Org.[1][2][7][8] Chem. (Reference for chemoselective reduction strategies).[1][2][7] [2]

  • ResearchGate. (2007).[1][2] A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (Specifics on 2-alkoxy-5-halopyridine coupling).

Sources

Technical Support Center: Synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine, a key intermediate in pharmaceutical development. The synthesis of this molecule, typically achieved via a Buchwald-Hartwig amination, is highly sensitive to reaction parameters, with the choice of solvent being a paramount factor for success. This document is structured to provide direct, actionable solutions to common experimental challenges, moving from specific troubleshooting issues to broader foundational knowledge.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each question is designed to reflect a real-world laboratory challenge, followed by a detailed analysis of probable causes and validated solutions.

Q1: Why is my reaction yield for the synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine consistently low or zero?

Low or no product yield is the most common failure mode in Buchwald-Hartwig aminations and can often be traced back to the solvent system.

Probable Causes & Solutions:

  • Poor Solubility of Reagents: One of the most underestimated causes of reaction failure is the poor solubility of one or more components (aryl halide, amine, base) in the chosen solvent.[1][2] The reaction occurs in the solution phase, and if a key reagent is not available to the catalyst, the reaction cannot proceed efficiently.

    • Solution: If your amine source is highly polar and insoluble in a non-polar solvent like toluene, consider switching to a more polar ethereal solvent such as 1,4-dioxane or THF.[1][3] In some cases, a mixture of solvents can achieve the desired solubility profile. Always perform solubility tests with your starting materials at the target reaction temperature before committing to a large-scale reaction.

  • Sub-Optimal Catalyst Activity: The active Pd(0) catalyst may not be forming correctly, or its activity may be inhibited. The solvent plays a crucial role in the entire catalytic cycle.

    • Solution: Ensure your solvent is rigorously anhydrous and deoxygenated. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[4] Perform several vacuum/inert gas backfill cycles on the reaction vessel after adding the solids and before adding the solvent.[5]

  • Inappropriate Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates within the catalytic cycle.[6][7] An incorrect solvent choice can disfavor key steps like oxidative addition or reductive elimination.

    • Solution: While non-polar aromatic solvents like toluene are common, ethereal solvents like dioxane are also excellent choices and may offer better performance depending on the specific ligand and substrates used.[8][9] A systematic screening of solvents (e.g., Toluene, Dioxane, THF, CPME) is a standard practice for optimizing a new Buchwald-Hartwig reaction.[1][3]

Q2: I'm observing a black precipitate (Palladium black) in my reaction. What's causing this and how can the solvent choice help?

The formation of a black precipitate is a visual indicator of catalyst deactivation, where the soluble palladium catalyst aggregates into insoluble, inactive palladium black.[4]

Probable Causes & Solutions:

  • Catalyst Aggregation: The Pd(0) species, if not properly stabilized by the phosphine ligand, can aggregate and precipitate out of the solution.

    • Solution: The coordinating ability of the solvent can help stabilize the catalytic species and prevent aggregation.[4][6] While highly coordinating solvents like DMF can sometimes be detrimental, moderately coordinating solvents such as THF or dioxane may offer a better balance of catalyst stabilization and reactivity compared to non-coordinating solvents like toluene.

  • Ligand Degradation: The phosphine ligand that stabilizes the palladium can degrade at high temperatures, leading to catalyst precipitation.

    • Solution: Choose a solvent with a boiling point that allows for an effective reaction temperature without causing significant ligand decomposition. For example, if a reaction requires 110 °C, dioxane (b.p. 101 °C) might be run in a sealed tube, while toluene (b.p. 111 °C) could be run at reflux. The thermal stability of your specific ligand should be considered when selecting the solvent and temperature.

Q3: My starting materials have poor solubility in the recommended solvent (e.g., toluene). What are my options?

This is a direct follow-up to the primary cause of low yield and warrants a specific strategy.

Probable Causes & Solutions:

  • Solvent-Substrate Mismatch: This is a classic "like dissolves like" problem. Polar substrates, such as salts or highly functionalized amines, will not dissolve well in non-polar aromatic solvents.[2]

    • Solution 1 - Change Solvent: The most straightforward approach is to switch to a more polar solvent system. Ethereal solvents like 1,4-dioxane or THF are often the next choice.[1]

    • Solution 2 - Use a Solvent Mixture: A co-solvent system can be effective. For example, adding a small amount of a more polar, miscible solvent like THF to a toluene reaction can sometimes improve solubility without drastically changing the overall reaction characteristics.

    • Solution 3 - Modify the Reagent: If possible, using a different salt form of a reagent or a derivative with improved solubility characteristics can be a viable, though more synthetically intensive, option.

Q4: I'm seeing significant side products like hydrodehalogenation. Can the solvent influence this?

Yes, the formation of side products, such as the reduction of the aryl halide starting material (hydrodehalogenation), can be influenced by the reaction environment, including the solvent.[5]

Probable Causes & Solutions:

  • β-Hydride Elimination: This is a known side reaction pathway where an intermediate palladium-amide complex undergoes β-hydride elimination, which can compete with the desired reductive elimination step.[10]

    • Solution: The choice of solvent, base, and ligand all work in concert. A change in solvent can alter the kinetics of the desired reductive elimination versus the undesired side reactions. If hydrodehalogenation is a major issue, a full re-optimization of the conditions (base, ligand, and solvent) is recommended. Sometimes, a less polar solvent may disfavor the transition state leading to this side product.

Frequently Asked Questions (FAQs)

Q1: What are the standard solvent systems for this type of Buchwald-Hartwig amination? The most commonly employed and successful solvents are aprotic solvents. These include aromatic hydrocarbons like toluene and ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF).[1][8] The choice between them is often empirical and depends on the specific substrates' solubility and the required reaction temperature.

Q2: How does solvent polarity impact the reaction? Solvent polarity can have a complex effect. Polar solvents can be beneficial by stabilizing charged intermediates in the catalytic cycle, potentially accelerating the reaction.[6][7] However, a solvent's coordinating ability is often more critical. A solvent that coordinates too strongly to the palladium center (e.g., acetonitrile, pyridine) can inhibit the reaction by preventing the substrates from binding.[1] The ideal solvent provides sufficient polarity to solubilize the components and stabilize key intermediates without acting as an inhibitor.

Q3: Why is it critical to use anhydrous and degassed solvents? This is a matter of catalyst integrity. The active catalyst is a Pd(0) species, which is electron-rich and highly susceptible to oxidation by atmospheric oxygen, rendering it inactive.[4] Water can interfere with the strong base (e.g., NaOtBu) used in the reaction and can also facilitate catalyst decomposition pathways. Therefore, using high-purity, anhydrous solvents that have been thoroughly deoxygenated (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) is essential for reproducible and high-yielding reactions.[4][5]

Q4: Can I use polar aprotic solvents like DMF or DMSO? While there are literature reports of using solvents like DMF, they should be approached with caution.[2] DMF can decompose at the high temperatures often required for these reactions, potentially generating dimethylamine as an impurity that can compete in the coupling reaction. Furthermore, both DMF and DMSO are strong coordinating solvents and can inhibit catalysis.[6][7] They are generally not the first choice and should only be explored after more common solvents like toluene and dioxane have failed.[1]

Data Presentation: Solvent Effects on Buchwald-Hartwig Amination

The following table summarizes the general characteristics and typical outcomes associated with different solvent classes for the synthesis of aryl amines.

Solvent ClassExample(s)Typical Temperature (°C)AdvantagesDisadvantages & Troubleshooting
Aromatic Hydrocarbon Toluene, Xylene80 - 120Good temperature range; well-established in literature.[8]Poor solubility for polar amines/salts.[2] Can be addressed by switching to ethereal solvents.
Ethereal 1,4-Dioxane, THF65 - 110Generally better solubility for a wider range of substrates; moderately coordinating which can stabilize the catalyst.[1]THF has a low boiling point, often requiring sealed vessels. Dioxane can have peroxide impurities; use freshly purified solvent.
Polar Aprotic DMF, DMAc, NMP80 - 150High boiling points; excellent dissolving power.Risk of solvent decomposition at high temperatures; can inhibit catalyst by strong coordination.[1] Use only if other solvents fail.
Alcohols t-Amyl alcohol, t-Butanol80 - 110Can serve as both solvent and a proton source if needed for certain mechanisms.[1]Can react with strong bases and some substrates. Less common for this specific transformation.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine from 5-bromo-2-(tert-butoxy)-3-methylpyridine and an appropriate ammonia equivalent (e.g., benzophenone imine followed by hydrolysis). All steps involving the solvent are critical for success.

Materials:

  • 5-bromo-2-(tert-butoxy)-3-methylpyridine (1.0 equiv)

  • Amine source (e.g., Benzophenone imine, 1.2 equiv)

  • Palladium Precatalyst (e.g., G3 Buchwald Palladacycle, 2 mol%)

  • Ligand (e.g., BrettPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous 1,4-Dioxane (or Toluene)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 5-bromo-2-(tert-butoxy)-3-methylpyridine, palladium precatalyst, ligand, and sodium tert-butoxide.

    • Causality: Using an oven-dried vessel removes adsorbed water, which can quench the strong base and poison the catalyst.

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This is a critical step to remove atmospheric oxygen, which irreversibly oxidizes and deactivates the Pd(0) catalyst.[4]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The solvent should have been previously purified and stored over molecular sieves under an inert atmosphere.

    • Causality: The quality of the solvent is paramount. Impurities (water, peroxides, oxygen) are common points of failure.[4]

  • Reagent Addition: Add the amine source (benzophenone imine) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously.

    • Causality: Vigorous stirring is necessary to keep the heterogeneous mixture (especially the base) suspended, maximizing the reaction rate.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. If an imine was used, a subsequent acidic hydrolysis step is required to reveal the primary amine.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues, with a focus on solvent-related factors.

TroubleshootingWorkflow Start Low / No Yield Observed CheckReagents Are reagents pure, anhydrous, and fresh? Start->CheckReagents PurifyReagents Purify/replace reagents. Use fresh base. CheckReagents->PurifyReagents No CheckCatalyst Is the catalyst system (precatalyst/ligand) appropriate and active? CheckReagents->CheckCatalyst Yes PurifyReagents->Start ScreenCatalyst Screen alternative ligands and Pd sources. CheckCatalyst->ScreenCatalyst No CheckSolvent Is the solvent anhydrous, degassed, and appropriate for substrate solubility? CheckCatalyst->CheckSolvent Yes ScreenCatalyst->Start SolventAction 1. Re-dry and degas solvent. 2. Test substrate solubility. 3. Screen alternative solvents (e.g., Toluene, Dioxane, THF). CheckSolvent->SolventAction No CheckConditions Are temperature and reaction time optimal? CheckSolvent->CheckConditions Yes SolventAction->Start OptimizeConditions Systematically vary temperature and time. CheckConditions->OptimizeConditions No Success Reaction Successful CheckConditions->Success Yes OptimizeConditions->Start

Caption: A troubleshooting workflow for low-yield Buchwald-Hartwig amination.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • PNNL. (2022, January 4). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Reddit. (2017, November 18). Buchwald-Hartwig Amination Solvent Choice.
  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Technical Support Center: Analysis of Impurities in 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of 6-(tert-butoxy)-5-methylpyridin-3-amine. This resource is designed for researchers, analytical chemists, and drug development professionals who require robust methods for identifying and quantifying impurities in this key chemical intermediate. Our focus is on providing practical, field-tested insights and troubleshooting strategies to ensure the integrity and quality of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity analysis of 6-(tert-butoxy)-5-methylpyridin-3-amine.

Q1: What are the most likely impurities I should expect to find in a sample of 6-(tert-butoxy)-5-methylpyridin-3-amine?

A1: Impurities can originate from the synthetic route or from degradation. Without a specific synthetic pathway, we can predict likely impurities based on the molecule's structure. These fall into two main categories:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, or by-products from side reactions. For instance, if the final step involves amination of a precursor, residual precursor would be a process-related impurity.

  • Degradation Products: These form during storage or under stress conditions. The tert-butoxy group is notably sensitive to acidic conditions, and the amine group is susceptible to oxidation.

The following table summarizes common potential impurities.

| Table 1: Potential Impurities in 6-(tert-butoxy)-5-methylpyridin-3-amine | | :--- | :--- | :--- | | Impurity Name/Structure | Potential Origin | Primary Analytical Technique | | Starting Materials/Precursors (e.g., 6-bromo-5-methylpyridin-3-amine[1]) | Synthesis | HPLC, GC-MS | | 5-methyl-3-nitropyridin-6-ol (Potential precursor before reduction/amination) | Synthesis | HPLC | | 6-hydroxy-5-methylpyridin-3-amine (Hydrolysis Product) | Degradation (Acid-catalyzed) | HPLC | | 6-(tert-butoxy)-5-methylpyridine-N-oxide | Degradation (Oxidation) | HPLC | | Positional Isomers | Synthesis | HPLC, NMR[2] |

Q2: Which analytical technique is most suitable for routine purity testing?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary workhorse for routine purity analysis and impurity profiling of pharmaceutical intermediates like this one.[3] It offers excellent resolution for separating closely related compounds. A reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier (like acetonitrile or methanol) is a standard starting point.[4]

Q3: When should I use other techniques like GC-MS or NMR?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents used in the synthesis.[5] Given the parent molecule's relatively low volatility, GC is less suited for its direct analysis without derivatization but is crucial for checking for process solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities.[7] Once an impurity is isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map its molecular structure without needing a reference standard.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to gain mass information on impurities as they are separated by HPLC.[9] It is critical for tentatively identifying unknown peaks by their mass-to-charge ratio before proceeding to isolation and NMR.

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation (or stress testing) involves intentionally subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to produce degradation products. According to ICH guidelines, these studies are crucial for several reasons:

  • Elucidating Degradation Pathways: They help identify likely degradation products that could form during storage.[10]

  • Demonstrating Method Specificity: The generated degradants are used to prove that the analytical method (e.g., HPLC) can separate the main compound from all potential impurities, a key requirement for a "stability-indicating method."[11]

  • Understanding Intrinsic Stability: They provide insight into the molecule's inherent stability and help in determining proper storage and handling conditions.[12]

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides for resolving specific issues encountered during HPLC analysis.

Scenario 1: Unexpected Peaks ("Ghost Peaks") Appear in My Chromatogram

You run a blank (injection of mobile phase only) and see peaks, or you notice new peaks appearing in your sample chromatograms that were not there before.

Causality Analysis:

Ghost peaks are typically caused by contaminants in the system that are eluted by the gradient, or by carryover from a previous injection.[13] The most common sources are contaminated mobile phase, worn injector seals, or the accumulation of strongly retained compounds on the column from previous samples.

Troubleshooting Workflow:

start Problem: Ghost Peak Detected step1 Inject Blank Solvent (Mobile Phase A & B) start->step1 step2 Is Peak Still Present? step1->step2 step3 Source is likely Mobile Phase, Tubing, or Glassware Contamination. step2->step3 Yes step5 Source is likely Carryover from the Injector or Column. step2->step5 No step4 Prepare Fresh Mobile Phase using HPLC-grade solvents [4]. Clean all glassware. step3->step4 step6 Clean the Injector Port and replace Rotor Seal if necessary [2]. Increase needle wash volume/strength. step5->step6 step7 Flush Column with a Strong Solvent (e.g., 100% Acetonitrile or Isopropanol) [5]. step6->step7

Caption: Decision tree for troubleshooting ghost peaks.

Scenario 2: Poor Peak Shape (Tailing or Fronting)

The peak for 6-(tert-butoxy)-5-methylpyridin-3-amine or its impurities shows significant tailing (asymmetry > 1.5) or fronting.

Causality Analysis:

Peak tailing for an amine-containing compound like this is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based column packing.[14] Other causes include column degradation (voids), a clogged frit, or incompatibility between the sample solvent and the mobile phase.

Troubleshooting Workflow:
  • Check Mobile Phase pH: The amine group on the pyridine ring is basic. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to keep the amine protonated. This minimizes interaction with free silanols. Adding a competing base like triethylamine (TEA) at low levels (~0.1%) can also help, but may not be suitable for MS detection.

  • Evaluate Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent.[15] Dissolving the sample in a much stronger solvent (e.g., 100% Acetonitrile) than the initial mobile phase can cause peak distortion.

  • Inspect the Column:

    • Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent to clean the inlet frit.[14]

    • If the problem persists, the column may be degraded (a void has formed at the head). Replace the column.

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from strongly adsorbed contaminants and particulates.[13]

Scenario 3: Retention Time is Drifting or Unstable

The retention time for your main peak and impurities changes from one injection to the next.

Causality Analysis:

Retention time instability is most often linked to problems with the mobile phase composition or the pump's flow rate.[16] Temperature fluctuations and inadequate column equilibration are also common culprits.

Troubleshooting Summary Table:

| Table 2: Troubleshooting Retention Time Instability | | :--- | :--- | :--- | | Symptom | Potential Cause | Recommended Action | | Gradual Drift (usually to shorter times) | Column aging/degradation. | Replace the column. | | Gradual Drift (to longer times) | Mobile phase composition changing (evaporation of volatile organic component). | Cover solvent reservoirs; prepare fresh mobile phase daily.[15] | | Random, Unpredictable Shifts | Inadequate column equilibration between gradient runs. | Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.[15] | | Sudden, Large Shifts | Pump malfunction or leak; air bubbles in the pump. | Check for leaks in fittings and seals. Degas the mobile phase thoroughly and prime the pump to remove bubbles.[14] | | Cyclic or Wavy Fluctuation | Inaccurate mobile phase mixing by the pump. | Manually prepare the mobile phase to confirm the issue. Service the pump's proportioning valve or check valves.[13] | | Any Shift | Laboratory temperature fluctuations. | Use a column oven to maintain a constant temperature.[15] |

Part 3: Key Experimental Protocols

This section provides detailed methodologies for the analysis and characterization of impurities.

Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling

This method is a robust starting point for separating 6-(tert-butoxy)-5-methylpyridin-3-amine from its potential non-volatile impurities.

Instrumentation & Conditions:

| Table 3: Recommended HPLC Parameters | | :--- | :--- | | Parameter | Condition | | HPLC System | Agilent 1260 Infinity II or equivalent | | Column | Waters XBridge C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Acetonitrile | | Gradient Program | 5% B to 95% B over 30 min; hold at 95% B for 5 min; return to 5% B and equilibrate for 10 min. | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Sample Preparation | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL. |

System Suitability: Before running samples, inject a standard solution and verify that the system meets performance criteria (e.g., Tailing Factor for the main peak < 1.5; Resolution between the main peak and closest impurity > 2.0).

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stress testing as recommended by ICH guidelines.[11] Aim for 5-20% degradation of the active substance for optimal results.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% Hydrogen Peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the validated stability-indicating HPLC method (Protocol 1). Compare the chromatograms to an unstressed control sample to identify degradation products.

Protocol 3: Workflow for Unknown Impurity Identification

This workflow details the logical progression from detecting an unknown impurity to elucidating its structure.

Caption: Standard workflow for identifying unknown impurities.

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Persee General. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Alsante, K. M., et al. (2011).
  • Cefas. (2025, November 26). Development of quantitative methods for the analysis of pyridine in marine sediments and biota. Retrieved from [Link]

  • Amador-Sánchez, Y. A., et al. (2025, December 18). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Retrieved from [Link]

  • Kats, M. (n.d.).
  • Amador-Sánchez, Y. A., et al. (2025, December 23). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
  • Regis Technologies. (2015, May 14). Structure Elucidation of Impurities by 2D NMR Part IV. YouTube. Retrieved from [Link]

  • Zhu, H., et al. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124.
  • Royal Society of Chemistry. (n.d.). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]

  • International Journal for Scientific and Innovative Research. (n.d.).
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Zhang, J., et al. (2020). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Method 83.
  • Agilent Technologies. (2016, September 1). Chemical Purity Analysis. Retrieved from [Link]

  • MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • ATSDR. (n.d.). Analytical Methods. 2,4,6-Trinitrotoluene.
  • Wang, D., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
  • Asian Journal of Research in Chemistry. (n.d.).
  • IJCRT.org. (n.d.). Review on Impurity Profiling and its Techniques.
  • Pharmaffiliates. (n.d.). Argatroban-impurities. Retrieved from [Link]

  • Gupta, A., et al. (2020). Genotoxic Impurities: An Important Regulatory Aspect. Asian Journal of Pharmaceutical and Clinical Research, 13(6), 10-25.
  • Matrix Fine Chemicals. (n.d.). 6-BROMO-5-METHYLPYRIDIN-3-AMINE. Retrieved from [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Aminopyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity and byproduct formation when working with aminopyridines. As a class of compounds rich in synthetic utility, aminopyridines also present unique challenges due to the presence of multiple nucleophilic centers. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address common conceptual questions regarding aminopyridine reactivity.

Q1: Why is selective N-alkylation of the exocyclic amino group on an aminopyridine so challenging?

A: The primary challenge arises from the competing nucleophilicity of the two nitrogen atoms: the exocyclic amino nitrogen (-NH₂) and the endocyclic pyridine ring nitrogen. In many cases, the lone pair of electrons on the pyridine ring nitrogen is more available for reaction with an electrophile (like an alkyl halide), leading to the formation of a pyridinium salt as a major byproduct.[1] To achieve selective alkylation on the amino group, you must enhance its nucleophilicity relative to the ring nitrogen, typically by deprotonating the amino group with a strong base.[1][2]

Q2: I'm seeing my starting halo-aminopyridine being converted back to a simple aminopyridine in my cross-coupling reaction. What is happening?

A: This side reaction is known as hydrodehalogenation and is a common byproduct pathway in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig.[3][4] It can occur through several mechanisms. For instance, after the initial oxidative addition of the halo-aminopyridine to the palladium(0) catalyst, the resulting complex may react with a hydride source in the reaction mixture (which can be generated from the base, solvent, or amine) to reductively eliminate the dehalogenated product.[3]

Q3: Does the position of the amino group (2-, 3-, or 4-) affect the reactivity and potential byproducts?

A: Absolutely. The position of the electron-donating amino group significantly influences the electronic properties of the pyridine ring and the basicity of both nitrogen atoms.

  • 2- and 4-Aminopyridines: The amino group is in conjugation with the ring nitrogen. This increases the electron density on the ring nitrogen, making it more basic and often more nucleophilic. This can exacerbate the problem of ring alkylation.

  • 3-Aminopyridine: The amino group is not in direct conjugation with the ring nitrogen. Its reactivity is more analogous to aniline. This can sometimes make selective functionalization of the exocyclic amino group more straightforward.

Q4: Can I run Suzuki or Buchwald-Hartwig reactions on aminopyridines without protecting the -NH₂ group?

A: It is often possible, but the free amino group can sometimes complicate the reaction. It can act as a ligand for the palladium catalyst, potentially altering its activity.[5] In some cases, this can lead to lower yields or the need for higher catalyst loading. If you are experiencing issues, protecting the amino group as an acetamide or a carbamate (like Boc) is a standard strategy to prevent these interactions and can lead to cleaner reactions and better yields.[5]

Troubleshooting Guides for Common Reactions

This section provides detailed, problem-oriented guides for four common transformations involving aminopyridines.

Guide 1: N-Alkylation of the Amino Group

Direct N-alkylation of the exocyclic amino group is a fundamental yet challenging reaction. The primary issues are a lack of selectivity between the two nitrogen atoms and over-alkylation.

  • Root Cause: The pyridine ring nitrogen is inherently more nucleophilic than the exocyclic amino group under neutral conditions, leading to preferential attack on the alkylating agent.[1]

  • Troubleshooting Workflow:

    Caption: Workflow for addressing pyridinium salt byproduct.

  • Solution & Protocol 1.1.1: Strong Base-Mediated Alkylation

    By using a strong, non-nucleophilic base, the exocyclic amino group is deprotonated to form a highly nucleophilic amide anion. This anion is significantly more reactive than the neutral pyridine nitrogen, reversing the selectivity.

    Step-by-Step Protocol:

    • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the aminopyridine substrate (1.0 eq) and a dry, aprotic solvent (e.g., THF, DMF, or DMSO).

    • Deprotonation: Cool the solution to 0 °C or -78 °C. Slowly add a strong base such as sodium hydride (NaH, 1.1 eq), n-butyllithium (n-BuLi, 1.1 eq), or potassium tert-butoxide (t-BuOK, 1.2 eq).[1][2]

    • Stirring: Allow the mixture to stir at that temperature for 30-60 minutes to ensure complete deprotonation.

    • Alkylation: Slowly add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq) dropwise, keeping the temperature constant.

    • Warm & Quench: After the addition, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LCMS).

    • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

  • Root Cause: The mono-alkylated aminopyridine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is competitive with, or even faster than, the first.[6]

  • Solution & Protocol 1.2.1: Controlling Stoichiometry and Conditions

    The most direct approach is to limit the amount of the alkylating agent and control the reaction conditions to favor mono-alkylation.

    Step-by-Step Protocol:

    • Stoichiometry: Use the aminopyridine as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.1-1.3 eq). Alternatively, use a larger excess of the aminopyridine (e.g., 2-3 eq) and a substoichiometric amount of the alkylating agent (e.g., 1.0 eq) to favor mono-alkylation statistically.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the alkylating agent slowly and maintain cooling to dissipate any exotherm.

    • Monitoring: Monitor the reaction closely by TLC or LCMS. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the dialkylated product.

    • Alternative Reagents: For challenging cases, consider specialized methods like the use of N-aminopyridinium salts, which can act as ammonia surrogates and undergo "self-limiting" alkylation to favor the mono-alkylated product.[7][8]

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools, but are prone to side reactions that lower yield and complicate purification.

  • Root Cause: Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This can be caused by impurities, reaction with the solvent or base, or instability of the organopalladium intermediate.[3] Iodopyridines are often more susceptible to this side reaction than the corresponding bromo- or chloro-derivatives.[4] Another common issue is the decomposition of the boronic acid partner (protodeboronation).[3]

  • Troubleshooting Workflow:

  • Solution & Protocol 2.1.1: Optimized Suzuki-Miyaura Conditions

    A systematic optimization of reaction parameters is crucial for minimizing side reactions.

    ParameterStandard ConditionOptimized Approach & Rationale
    Halide Aryl IodideSwitch to Aryl Bromide or Chloride . They are generally more stable and less prone to dehalogenation. [4]
    Catalyst Pd(PPh₃)₄Use a more robust modern catalyst system, e.g., Pd(OAc)₂ with a biarylphosphine ligand (SPhos, XPhos).
    Base Na₂CO₃Use K₃PO₄ or K₂CO₃ . These are often effective and can help suppress side reactions. [5]
    Solvent TolueneA mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or DMF/H₂O ) is often superior. [5][9]
    Amine Group UnprotectedIf issues persist, protect the -NH₂ group as an acetamide . This prevents coordination to the palladium center. [5]

    Step-by-Step Protocol (Optimized):

    • Setup: To a reaction vessel, add the halo-aminopyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq).

    • Catalyst Loading: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

    • Solvent & Degassing: Add the solvent system (e.g., 1,4-Dioxane/H₂O 4:1). Thoroughly degas the mixture by bubbling with argon or nitrogen for 15-30 minutes, or by using freeze-pump-thaw cycles.

    • Reaction: Heat the reaction to the optimal temperature (typically 80-110 °C) and stir until the starting material is consumed.

    • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and purify.

  • Root Cause: The aminopyridine substrate or product can act as a ligand for the palladium catalyst, leading to catalyst inhibition or decomposition. The choice of base and ligand is critical and highly substrate-dependent. [10]Water in the reaction can also deactivate the catalyst.

  • Solution & Protocol 2.2.1: Robust Buchwald-Hartwig Conditions

    Employing modern, sterically hindered ligands and ensuring strictly anhydrous conditions are key to success.

    Step-by-Step Protocol:

    • Reagent Purity: Ensure all reagents are pure and the solvent (typically toluene or dioxane ) is anhydrous. [10] 2. Ligand Selection: Use a sterically hindered biarylphosphine ligand such as tBuXPhos, XPhos, or RuPhos . These ligands promote the desired reductive elimination step and stabilize the active catalyst. [10][11] 3. Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For base-sensitive substrates, cesium carbonate (Cs₂CO₃) can be an alternative, though it may require higher temperatures. [10] 4. Catalyst System: Use a reliable palladium source like Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G3 .

    • Setup: In a glovebox or under a strong flow of inert gas, combine the halo-aminopyridine (1.0 eq), the amine to be coupled (1.2 eq), the base (NaOtBu, 1.3 eq), the palladium source (1-2 mol%), and the ligand (2-4 mol%) in the anhydrous solvent.

    • Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor carefully by LCMS.

    • Workup: After completion, cool the reaction, quench by pouring into a saturated aqueous NH₄Cl solution, and extract with an organic solvent. Purify by chromatography.

References
  • Liu, J. J., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]

  • Ito, Y., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters. Available at: [Link]

  • Hong, S. H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Ito, Y., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. Available at: [Link]

  • Ito, Y., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Publications. Available at: [Link]

  • Dash, A. C., et al. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Snyder, H. R., & Robison, M. M. (1952). Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Dash, A. C., et al. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. ResearchGate. Available at: [Link]

  • N-aryl-2-aminopyridines in transition metal-catalyzed cross-coupling reactions. (2025). RSC Publishing. Available at: [Link]

  • Vantourout, J. C., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Douglas, C. J., et al. (2018). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation. ACS Publications. Available at: [Link]

  • Le, C. M., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. MDPI. Available at: [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • Gök, Y., et al. (2015). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Available at: [Link]

  • Cernak, T., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Academia.edu. Available at: [Link]

  • Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines. PMC. Available at: [Link]

  • Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines. ResearchGate. Available at: [Link]

  • Le, C. M., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. PMC. Available at: [Link]

  • Le, C. M., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications. Available at: [Link]

  • Feroci, M., et al. (2014). Efficient electrochemical N-alkylation of N-boc-protected 4-aminopyridines. PubMed. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • CN113214146A - Process for the N-alkylation of aminopyridines. Google Patents.
  • Bennett, S. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Szigeti, B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Available at: [Link]

  • Takahashi, T., et al. (2002). Selective preparation of pyridines, pyridones, and iminopyridines from two different alkynes via azazirconacycles. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. Chemistry LibreTexts. Available at: [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. Available at: [Link]

  • Kumar, S., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (1982). N-oxides and related compounds. Part 55. 1-Pyridinio-4-pyridone cations and 1-pyridiniopyridinium dications: preparation and reactions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Profile:

  • Chemical Name: 6-(tert-butoxy)-5-methylpyridin-3-amine[1]

  • Core Reactivity: This molecule contains two sensitive functionalities that dictate its stability profile: an electron-rich primary amine at the 3-position and an acid-labile tert-butyl ether at the 6-position (ortho to the ring nitrogen).

  • Primary Risks: Acid-catalyzed hydrolysis (cleavage of the tert-butyl group) and oxidative degradation (discoloration).

As a Senior Application Scientist, I often see researchers treat this compound like a standard aniline or pyridine. It is not. The tert-butoxy group adjacent to the nitrogen makes it a "masked" pyridone, highly susceptible to acid, while the electron-donating amine makes the ring prone to oxidation. This guide details how to prevent these specific degradation pathways.

Troubleshooting Guides & FAQs

Category A: Solution Discoloration & Oxidation

Q1: My clear stock solution in DMSO turned dark brown/black after 24 hours at room temperature. Is it still usable?

Diagnosis: This is a classic sign of oxidative coupling . Mechanism: The 3-amino group on the electron-rich pyridine ring is highly nucleophilic. Upon exposure to atmospheric oxygen and light, it undergoes radical-mediated oxidation, leading to the formation of azo-dimers, imino-quinones, or complex polymers (similar to aniline black formation). Technical Insight: 3-Aminopyridines are significantly more prone to oxidation than their 2-amino counterparts due to the specific electron distribution in the HOMO (Highest Occupied Molecular Orbital).

Solution:

  • Immediate Action: Check purity via LC-MS. If the main peak is >95% and the colored impurity is trace, it may be usable for rough screening, but it is unsuitable for kinetic or binding assays.

  • Prevention:

    • Degas solvents (sparge with Argon/Nitrogen) before dissolving the solid.

    • Store solutions in amber vials to prevent photo-oxidation.

    • Add a reducing agent (e.g., DTT or TCEP) only if compatible with your downstream assay.

Category B: Acid Sensitivity & Hydrolysis

Q2: I tried to make the HCl salt to improve water solubility, but the NMR shows a loss of the tert-butyl group. What happened?

Diagnosis: You triggered acid-catalyzed de-tert-butylation . Mechanism: The 6-(tert-butoxy) group is chemically equivalent to a 2-alkoxypyridine. In the presence of strong acids (like HCl) or even moderate acidity over time, the pyridine nitrogen protonates. This activates the adjacent ether carbon-oxygen bond. The tert-butyl cation leaves (forming isobutylene gas), and the molecule collapses into its thermodynamic sink: the 6-hydroxy-5-methylpyridin-3-amine (which exists predominantly as the pyridone tautomer).

Solution:

  • Avoid Strong Acids: Never expose this compound to pH < 4.0.

  • Salt Selection: If a salt is required, use a weaker organic acid (e.g., fumaric acid or tartaric acid) and maintain stoichiometry strictly 1:1.

  • Buffer Choice: For aqueous assays, use buffered systems (PBS, HEPES) at pH 7.4. Avoid unbuffered water, which can absorb CO2 and become slightly acidic.

Q3: Can I use TFA (Trifluoroacetic acid) in my LC-MS mobile phase?

Diagnosis: Risk of on-column degradation. Technical Insight: While the contact time in LC-MS is short, high concentrations of TFA (0.1%) can degrade the compound, especially if the sample sits in the autosampler in an acidic solvent mixture. Protocol Adjustment:

  • Switch to 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Bicarbonate (basic pH 8.0, which stabilizes the ether).

  • If TFA is mandatory, ensure the autosampler is cooled to 4°C and analyze immediately.

Visualizing the Degradation Pathways

The following diagram illustrates the two critical failure modes: Acid Hydrolysis and Oxidation.

StabilityPathways Compound 6-(tert-butoxy)-5-methylpyridin-3-amine (Intact) Acid Acidic Conditions (pH < 5, HCl, TFA) Compound->Acid Oxygen Oxidative Stress (Air, Light, RT) Compound->Oxygen Protonation N-Protonation & Ether Activation Acid->Protonation Catalysis Pyridone Degradant A: 6-hydroxy-5-methylpyridin-3-amine (Pyridone Tautomer) Protonation->Pyridone Cleavage Isobutylene Byproduct: Isobutylene (Gas) Protonation->Isobutylene Radical Radical Formation (Amino group) Oxygen->Radical Initiation AzoDimer Degradant B: Azo-Dimers & Polymers (Brown/Black) Radical->AzoDimer Coupling

Figure 1: Mechanistic degradation pathways showing acid-catalyzed deprotection to the pyridone and oxidative coupling to colored impurities.

Standard Operating Procedures (SOPs)

SOP 1: Stability Testing Protocol

Use this protocol to validate the compound's stability in your specific assay buffer.

  • Preparation : Dissolve compound in 100% DMSO to 10 mM (Stock).

  • Dilution : Spike Stock into your Assay Buffer (e.g., PBS pH 7.4) to reach 100 µM.

  • Time-Points : Aliquot into 3 HPLC vials.

    • T0: Inject immediately.

    • T24 (RT): Leave at Room Temp in dark for 24h.

    • T24 (Light): Leave at Room Temp exposed to light for 24h.

  • Analysis : Run LC-MS (Gradient: 5-95% ACN in Water + 10mM NH4HCO3).

    • Note: Avoid Acidic Mobile Phases for this specific stability test to prevent artifactual degradation during analysis.

  • Criteria :

    • < 2% loss of Peak Area = Stable .

    • Appearance of Peak [M-56]+ (Loss of t-Butyl) = Acid Instability .

    • Appearance of Peak [2M-2H]+ or broad baseline hump = Oxidative Instability .

SOP 2: Storage & Handling Decision Tree

StorageWorkflow Start Received Solid Compound LongTerm Long Term Storage? Start->LongTerm SolidStore Store as SOLID -20°C, Desiccated Argon Flush LongTerm->SolidStore Yes MakeSol Prepare Solution LongTerm->MakeSol No Solvent Choose Solvent: DMSO or Anhydrous Ethanol MakeSol->Solvent Usage Immediate Use? Solvent->Usage Assay Dilute into Neutral Buffer (pH 7-8) Usage->Assay Yes Freeze Aliquot & Freeze -80°C Avoid Freeze-Thaw Usage->Freeze No (Store Stock)

Figure 2: Decision matrix for optimal storage and handling to minimize degradation.

Data Tables: Solvent & Condition Compatibility

ParameterConditionCompatibilityTechnical Note
Solvent DMSO (Anhydrous)Excellent Preferred for stock solutions. Store at -20°C.
Solvent Ethanol/MethanolGood Ensure solvents are acid-free.
Solvent Water (Unbuffered)Poor pH can drift acidic (CO2 absorption), risking hydrolysis.
pH pH < 4.0Critical Failure Rapid cleavage of tert-butyl ether to Pyridone.
pH pH 7.0 - 8.5Optimal Stable window.
Light Ambient Lab LightModerate Risk 3-Amino group promotes photo-oxidation. Use amber vials.
Additive Antioxidants (Ascorbic Acid)Caution Ascorbic acid is acidic; use Sodium Ascorbate instead.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing the acid lability of tert-butyl ethers and esters).

  • Naik, D. B., & Moorthy, P. N. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry, 65(2), 115-121.

  • U.S. National Institutes of Health (PubChem). 6-(tert-butoxy)pyridin-3-amine Compound Summary.

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.

Sources

Validation & Comparative

comparing 6-(tert-butoxy)-5-methylpyridin-3-amine with other aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 6-(tert-butoxy)-5-methylpyridin-3-amine and Analogous Aminopyridines for Medicinal Chemistry

Authored by: Senior Application Scientist
Publication Date: February 18, 2026

Introduction: The Central Role of Aminopyridines in Drug Discovery

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of over 40 commercially available drugs.[1] These nitrogen-containing heterocycles are prized for their ability to engage in a variety of biological interactions, often acting as bioisosteres for other aromatic systems and participating in crucial hydrogen bonding.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, which in turn profoundly impacts its pharmacokinetic and pharmacodynamic profile.[1]

This guide provides a detailed comparative analysis of 6-(tert-butoxy)-5-methylpyridin-3-amine , a highly substituted and synthetically versatile building block. We will objectively compare its properties and reactivity against a curated set of structurally related aminopyridines, providing researchers, scientists, and drug development professionals with the experimental data and theoretical insights necessary to make informed decisions in scaffold selection and reaction design.

Featured Compound Profile: 6-(tert-butoxy)-5-methylpyridin-3-amine

6-(tert-butoxy)-5-methylpyridin-3-amine (CAS: 58155-80-9) is a trifunctionalized pyridine derivative whose unique substitution pattern offers a distinct combination of electronic and steric properties.[3]

  • Amino Group (-NH₂ at C3): The primary amine at the 3-position is a potent electron-donating group through its positive resonance (+M) effect.[4][5] This donation of the nitrogen's lone pair into the π-system increases the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions, enhancing its nucleophilicity and reactivity towards electrophiles.[5]

  • Methyl Group (-CH₃ at C5): The methyl group provides a modest electron-donating inductive effect (+I), further enriching the electron density of the ring system.

  • tert-Butoxy Group (-O-t-Bu at C6): This group is characterized by two competing electronic effects: a strong electron-donating resonance effect (+M) from the oxygen lone pairs and a weaker electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. The resonance effect is dominant, making the tert-butoxy group a net electron-donating group. Critically, its significant steric bulk can influence reaction outcomes by sterically shielding the C6 position and the adjacent ring nitrogen.

This unique confluence of substituents renders the molecule electron-rich, highly basic, and sterically defined, making it a valuable tool for introducing specific structural motifs in drug candidates.

Caption: Dominant electronic effects of substituents.

Comparative Analysis of Selected Aminopyridines

To contextualize the properties of 6-(tert-butoxy)-5-methylpyridin-3-amine, we compare it with three other key aminopyridines: the less substituted 3-Amino-5-methylpyridine , the electronically similar but sterically different 3-Amino-6-methoxy-2-methylpyridine , and the synthetically crucial 3-Amino-6-bromopyridine .

A. Physicochemical Properties

The substituents dramatically alter the fundamental properties of the aminopyridine core. The bulky tert-butoxy group significantly increases the molecular weight and is expected to increase lipophilicity (LogP) compared to its methyl and methoxy analogs. Basicity, a critical parameter for drug formulation and target engagement, is quantified by the pKa of the conjugate acid. Electron-donating groups (EDGs) increase electron density on the ring nitrogen, making it more basic and resulting in a higher pKa.[5]

CompoundStructureMolecular FormulaMW ( g/mol )Melting Point (°C)pKa (Predicted)[6][7]
6-(tert-butoxy)-5-methylpyridin-3-amine StructureC₉H₁₄N₂O166.22[3]Solid/Liquid[3]~6.5 - 7.0
3-Amino-5-methylpyridine StructureC₆H₈N₂108.14[8]59-63[8]~6.2
3-Amino-6-methoxy-2-methylpyridine StructureC₇H₁₀N₂O138.17N/A~6.8
3-Amino-6-bromopyridine StructureC₅H₅BrN₂173.0174-76~4.0

Note: pKa values are estimates based on substituent effects; experimental values may vary.

B. Reactivity in Key Synthetic Transformations

The utility of a building block is defined by its performance in robust, versatile chemical reactions. We will compare the expected reactivity of our subject compounds in two classes of reactions that are fundamental to drug development: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

1. Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are workhorses for constructing the complex molecular architectures of modern pharmaceuticals.[9][10] The reactivity in these transformations is highly dependent on the electronic nature of the pyridine ring and the identity of the leaving group.

  • 6-(tert-butoxy)-5-methylpyridin-3-amine: As this molecule lacks a canonical leaving group like a halide, its primary role in cross-coupling is as a nucleophile. The electron-rich nature of the amino group makes it an excellent partner for Buchwald-Hartwig amination reactions with aryl halides.

  • 3-Amino-6-bromopyridine: This isomer is an ideal substrate for cross-coupling reactions. The bromine at the 6-position is activated towards oxidative addition to the palladium catalyst, which is often the rate-determining step.[9] It readily participates in Suzuki, Sonogashira, and other coupling reactions at the C-Br bond.[9]

  • Comparison: 3-Amino-6-bromopyridine is the superior electrophilic partner due to the C-Br bond. Conversely, the enhanced nucleophilicity of the amino group in 6-(tert-butoxy)-5-methylpyridin-3-amine, resulting from the cumulative electron-donating effect of the tert-butoxy and methyl groups, makes it a more potent nucleophilic partner compared to 3-Amino-6-bromopyridine.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_r R-Pd(II)L2-R' transmetalation->pdiil_r r_boronic R'-B(OR)2 r_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdiil_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product rx Ar-Br rx->oxidative_addition

Caption: Generalized Suzuki-Miyaura catalytic cycle.

2. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are vital for installing heteroatom nucleophiles onto aromatic rings.[11] The success of these reactions depends on two factors: the presence of a good leaving group and the ability of the ring to stabilize the negatively charged intermediate (Meisenheimer complex).

  • Reactivity as an Electrophile: Pyridine rings are inherently electron-deficient, but SNAr is most efficient when the leaving group is at the 2- or 6-position, as the ring nitrogen can directly stabilize the Meisenheimer intermediate through resonance.[9][11]

    • 3-Amino-6-bromopyridine: With bromine at the activated 6-position, this compound is highly reactive toward SNAr with various nucleophiles (e.g., alkoxides, thiolates, amines).[9]

    • 6-(tert-butoxy)-5-methylpyridin-3-amine: Lacking a suitable leaving group and being highly electron-rich, this compound is essentially unreactive as an electrophile in SNAr reactions.

  • Reactivity as a Nucleophile: The exocyclic amino group of these compounds can act as the nucleophile.

    • 6-(tert-butoxy)-5-methylpyridin-3-amine: The strong electron-donating properties of the tert-butoxy and methyl groups significantly increase the electron density on the 3-amino group, making it a highly potent nucleophile for SNAr reactions on electron-deficient aromatic or heteroaromatic systems.

    • 3-Amino-6-bromopyridine: The amino group is still nucleophilic, but its potency is diminished by the strong electron-withdrawing inductive effect of the bromine atom.

Caption: SNAr mechanism on an activated pyridine ring.

Experimental Protocols

To provide a practical basis for comparison, the following are standardized, representative protocols for the reactions discussed.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-bromopyridine

Objective: To couple 3-amino-6-bromopyridine with phenylboronic acid.

Materials:

  • 3-Amino-6-bromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-6-bromopyridine, phenylboronic acid, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and the 2M Na₂CO₃ solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[12]

Protocol 2: Nucleophilic Aromatic Substitution with 6-(tert-butoxy)-5-methylpyridin-3-amine

Objective: To react 6-(tert-butoxy)-5-methylpyridin-3-amine with 2,4-dinitrofluorobenzene (Sanger's Reagent).

Materials:

  • 6-(tert-butoxy)-5-methylpyridin-3-amine (1.0 eq)

  • 2,4-Dinitrofluorobenzene (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-(tert-butoxy)-5-methylpyridin-3-amine and 2,4-dinitrofluorobenzene in DMF.

  • Add potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Conclusion and Strategic Recommendations

The choice between 6-(tert-butoxy)-5-methylpyridin-3-amine and its analogs is a strategic decision dictated by the specific synthetic goal.

  • 6-(tert-butoxy)-5-methylpyridin-3-amine is the building block of choice when a highly basic and nucleophilic amine is required on an electron-rich, sterically-defined scaffold. Its resistance to SNAr as an electrophile makes it a stable platform, while the tert-butoxy group can serve as a handle for later-stage deprotection to a hydroxypyridine if desired.

  • 3-Amino-6-bromopyridine is the preferred isomer for introducing diversity through palladium-catalyzed cross-coupling reactions or for use as an electrophile in SNAr reactions . It is a versatile starting point for building molecular complexity from the C6 position.

  • 3-Amino-5-methylpyridine serves as a simpler, less sterically hindered analog, useful when the electronic and steric contributions of the 6-substituent are not required.

  • 3-Amino-6-methoxy-2-methylpyridine offers a less bulky alternative to the tert-butoxy derivative, providing similar electron-donating properties with reduced steric hindrance, which may be advantageous in certain catalytic processes.[13]

By understanding the nuanced interplay of electronic and steric effects detailed in this guide, researchers can harness the distinct reactivity profiles of these aminopyridines to accelerate the synthesis of novel chemical entities in the pursuit of new therapeutics.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). [Source URL not available]
  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). RSC Medicinal Chemistry. Available at: [Link]

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. (2014). Organic Letters. Available at: [Link]

  • Acidity Study on 3-Substituted Pyridines. (2005). Molecular Sciences. Available at: [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (2025). ResearchGate. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Available at: [Link]

  • Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA. (2013). ACS Omega. Available at: [Link]

  • 3-Amino-2-methylamino-6-methoxypyridine. ChemBK. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. (2017). Patsnap. Available at: [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). Molecules. Available at: [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (2006). ResearchGate. Available at: [Link]

  • Substituent Effects. University of Calgary. Available at: [Link]

  • 3-Amino-5-methylpyridine. PubChem. Available at: [Link]

  • Pyridinamide Ion Pairs: Design Principles for Super-Nucleophiles in Apolar Organic Solvents. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019). Crystal Growth & Design. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). University of Tartu. Available at: [Link]

  • Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. (2016). Science. Available at: [Link]

  • 6-Methylpyridin-3-amine. (2009). Acta Crystallographica Section E. Available at: [Link]

  • Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (2015). The Royal Society of Chemistry. Available at: [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2023). Journal of the American Chemical Society. Available at: [Link]

  • An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. (2020). Organic Process Research & Development. Available at: [Link]

  • 2-Amino-3-bromo-5-methylpyridine Properties. EPA. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2018). Molecules. Available at: [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022). Semantic Scholar. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties, arising from the interplay between the electron-deficient pyridine ring and the electron-donating amino group, make them versatile scaffolds in drug design and valuable ligands in catalysis. The reactivity of these molecules, however, is not a monolithic concept; it is exquisitely sensitive to the nature and position of substituents on both the pyridine ring and the exocyclic amino group.

This guide provides an in-depth technical comparison of the reactivity of substituted aminopyridines. Moving beyond a simple catalog of reactions, we will explore the fundamental principles governing their reactivity, supported by quantitative experimental data and detailed protocols. Our objective is to equip researchers with the predictive understanding necessary to select the optimal substituted aminopyridine for a given application and to troubleshoot synthetic challenges.

The Electronic Landscape of Substituted Aminopyridines: A Tale of Two Nitrogens

The reactivity of a substituted aminopyridine is primarily dictated by the electron density at its two nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The distribution of this electron density is a consequence of a delicate balance between inductive and resonance effects.

  • The Pyridine Nitrogen's Influence: The nitrogen atom within the pyridine ring is more electronegative than the surrounding carbon atoms, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the aromatic system, rendering the ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6-positions.[1]

  • The Amino Group's Contribution: Conversely, the exocyclic amino group is a potent electron-donating group, primarily through its positive mesomeric (+M) or resonance effect. The lone pair of electrons on the amino nitrogen can delocalize into the pyridine ring, increasing electron density at the ortho and para positions relative to its point of attachment.[1]

The interplay of these opposing electronic forces creates a nuanced reactivity profile that can be further modulated by the introduction of other substituents.

Isomeric Influences: The Critical Role of Amino Group Positioning

The position of the amino group on the pyridine ring has a profound impact on the molecule's basicity and overall reactivity.

  • 4-Aminopyridine: The amino group is para to the ring nitrogen. The electron-donating resonance effect of the amino group directly increases the electron density on the pyridine nitrogen, making it the most basic of the three isomers.

  • 2-Aminopyridine: The amino group is ortho to the ring nitrogen. While the resonance effect still enhances basicity compared to pyridine, the proximity of the amino group can lead to steric hindrance and potential intramolecular hydrogen bonding, which can modulate its reactivity.

  • 3-Aminopyridine: The amino group is meta to the ring nitrogen. In this position, the resonance effect of the amino group does not extend to the ring nitrogen. Consequently, 3-aminopyridine is the least basic of the three isomers.[2]

This fundamental difference in basicity, a direct measure of the availability of the lone pair on the ring nitrogen, has significant implications for reactions where the pyridine nitrogen acts as a nucleophile or a Brønsted-Lowry base.

Quantitative Comparison of Reactivity: pKa and Hammett Analysis

To move from qualitative descriptions to a quantitative understanding of reactivity, we can employ two powerful tools from physical organic chemistry: pKa measurements and Hammett analysis.

Basicity (pKa) as a Reactivity Descriptor

The pKa of the conjugate acid of a substituted aminopyridine is a direct measure of the basicity of the most basic center, typically the pyridine nitrogen. This value is highly sensitive to the electronic effects of substituents. Electron-donating groups (EDGs) increase the electron density on the ring nitrogen, making it more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a lower pKa.

Substituent on Pyridine RingpKa of Conjugate AcidReference
4-NH₂9.17[3][4]
4-NMe₂9.70[3]
4-OMe6.62[5]
4-Me6.02[5]
H (Pyridine)5.20[5]
4-Cl3.83[3]
4-CN1.90[3]
4-NO₂1.61[3]
2-NH₂6.86[6]
3-NH₂5.98[3]

Table 1: pKa values of the conjugate acids of various substituted pyridines in water. These values illustrate the significant impact of substituents on the basicity of the pyridine nitrogen.

Hammett Analysis: Quantifying Substituent Effects

The Hammett equation, log(k/k₀) = ρσ, provides a powerful framework for quantifying the effect of substituents on the rates and equilibria of reactions.[7]

  • σ (Sigma): The substituent constant, which is a measure of the electronic effect of a substituent (both inductive and resonance).

  • ρ (Rho): The reaction constant, which indicates the sensitivity of a particular reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups.

For the ionization of pyridinium ions, a linear relationship is observed when plotting the pKa against the Hammett σ constant. The slope of this plot gives the reaction constant, ρ. For the dissociation of pyridinium ions, the ρ value is positive, indicating that electron-withdrawing groups facilitate the dissociation (i.e., make the pyridine less basic).[7]

Hammett_Plot Hammett Plot for Pyridinium Ion Dissociation origin x_axis origin->x_axis σ (Substituent Constant) y_axis origin->y_axis log(K/K₀) or pKₐ(H) - pKₐ(X) p_MeO p-OMe m_NO2 m-NO₂ p_MeO->m_NO2 ρ > 0 p_Me p-Me H H m_Cl m-Cl

Caption: Illustrative Hammett plot for pyridinium ion dissociation.

Reactivity in Key Synthetic Transformations

The electronic landscape of substituted aminopyridines directly translates into their reactivity in a variety of important synthetic reactions.

N-Acylation: The Role of the Exocyclic Amino Group

The exocyclic amino group of aminopyridines is a potent nucleophile, readily participating in acylation reactions. The nucleophilicity of this nitrogen is modulated by substituents on the pyridine ring. Electron-donating groups on the ring increase the electron density on the exocyclic nitrogen, enhancing its nucleophilicity and accelerating the rate of acylation. Conversely, electron-withdrawing groups decrease its nucleophilicity.

4-(Dimethylamino)pyridine (DMAP) is a widely used and highly efficient acylation catalyst.[8] Its high catalytic activity is attributed to the powerful electron-donating ability of the dimethylamino group, which significantly increases the nucleophilicity of the pyridine nitrogen. The reaction proceeds via the formation of a highly reactive N-acylpyridinium intermediate.

Acylation_Mechanism Mechanism of DMAP-Catalyzed Acylation DMAP DMAP Acylpyridinium N-Acylpyridinium Intermediate (Reactive) DMAP->Acylpyridinium Nucleophilic Attack Acyl_Source Acyl Source (e.g., Ac₂O) Acyl_Source->Acylpyridinium Product Acylated Product Acylpyridinium->Product Acyl Transfer Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product DMAP_H Protonated DMAP Product->DMAP_H

Caption: Simplified mechanism of DMAP-catalyzed acylation.

N-Alkylation: A Competition Between Two Nucleophiles

Alkylation of aminopyridines can occur at either the pyridine nitrogen or the exocyclic amino nitrogen. The regioselectivity of this reaction is highly dependent on the reaction conditions.

  • Alkylation of the Pyridine Nitrogen: In the absence of a strong base, alkylation typically occurs at the more nucleophilic pyridine nitrogen.

  • Alkylation of the Exocyclic Amino Nitrogen: In the presence of a strong, non-nucleophilic base (e.g., NaH, n-BuLi), the exocyclic amino group can be deprotonated to form a highly nucleophilic amide anion. This anion then readily undergoes alkylation.

The choice of solvent and base is therefore critical in directing the outcome of N-alkylation reactions with aminopyridines.

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the strongly activating amino group can facilitate these reactions. The amino group directs incoming electrophiles to the ortho and para positions. However, the reaction can be complicated by the propensity of the pyridine nitrogen to be protonated or to coordinate with Lewis acids under typical electrophilic substitution conditions, which further deactivates the ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is present at the 2-, 4-, or 6-position. The rate of SNAr is enhanced by electron-withdrawing groups on the ring, which help to stabilize the negatively charged Meisenheimer intermediate. The reactivity of halo-aminopyridines in SNAr reactions is a complex interplay between the activating effect of the ring nitrogen, the directing and activating/deactivating effects of the amino group, and the electronic nature of other substituents.[1]

Experimental Protocols for Reactivity Assessment

To enable researchers to quantitatively assess the reactivity of their own substituted aminopyridines, we provide the following validated experimental protocols.

Protocol for pKa Determination by ¹H NMR Spectroscopy

This method relies on the change in the chemical shift of protons on the pyridine ring as a function of pH.

Materials:

  • Substituted aminopyridine of interest

  • D₂O

  • 0.1 M DCl in D₂O

  • 0.1 M NaOD in D₂O

  • NMR tubes

  • pH meter calibrated for D₂O (or apply correction factor)

  • NMR spectrometer

Procedure:

  • Prepare a ~10 mM solution of the aminopyridine in D₂O in an NMR tube.

  • Measure the initial pD of the solution.

  • Acquire a ¹H NMR spectrum.

  • Titrate the solution by adding small aliquots of 0.1 M DCl, measuring the pD and acquiring a spectrum after each addition, until a low pD is reached (e.g., pD 1-2).

  • Back-titrate the solution with 0.1 M NaOD, again measuring the pD and acquiring spectra at regular intervals, until a high pD is reached (e.g., pD 11-12).

  • Plot the chemical shift of a proton on the pyridine ring (one that shows a significant change in chemical shift upon protonation) against the pD.

  • The pKa is the pD at the inflection point of the resulting sigmoidal curve.

pKa_Determination_Workflow Workflow for pKa Determination by NMR Start Prepare Aminopyridine Solution in D₂O Titrate_Acid Titrate with DCl, acquiring NMR spectra and measuring pD Start->Titrate_Acid Titrate_Base Titrate with NaOD, acquiring NMR spectra and measuring pD Titrate_Acid->Titrate_Base Plot_Data Plot Chemical Shift vs. pD Titrate_Base->Plot_Data Determine_pKa Determine pKa from Inflection Point Plot_Data->Determine_pKa

Caption: Workflow for experimental pKa determination.

Protocol for Comparative Kinetic Analysis of N-Acylation by UV-Vis Spectroscopy

This protocol allows for the determination of second-order rate constants for the acylation of a series of substituted aminopyridines, enabling a direct comparison of their nucleophilicity.

Materials:

  • Series of substituted aminopyridines

  • Acylating agent (e.g., acetic anhydride)

  • Aprotic solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of each aminopyridine and the acylating agent in the chosen solvent.

  • Determine the λ_max and molar absorptivity of the starting aminopyridine and the expected N-acylaminopyridine product. Choose a wavelength where there is a significant difference in absorbance between the reactant and the product.

  • For each aminopyridine, perform a series of kinetic runs under pseudo-first-order conditions, with the aminopyridine in large excess (at least 10-fold) over the acylating agent.

  • Initiate the reaction by adding a small aliquot of the acylating agent stock solution to the aminopyridine solution in the cuvette.

  • Monitor the change in absorbance over time at the chosen wavelength.

  • Plot the natural logarithm of the absorbance change versus time. The slope of this line will be the pseudo-first-order rate constant, k_obs.

  • Repeat for several different concentrations of the aminopyridine.

  • Plot k_obs versus the concentration of the aminopyridine. The slope of this line will be the second-order rate constant, k₂.

  • Compare the k₂ values for the different substituted aminopyridines to establish a quantitative reactivity trend.

Conclusion

The reactivity of substituted aminopyridines is a rich and multifaceted area of study with profound implications for synthetic chemistry. By understanding the fundamental electronic principles that govern their behavior and by employing quantitative methods such as pKa measurements and kinetic analysis, researchers can move beyond trial-and-error approaches to a more predictive and rational design of experiments. The interplay of inductive and resonance effects, modulated by the position and nature of substituents, provides a tunable platform for fine-tuning the nucleophilicity and basicity of these important molecules. This guide has provided a framework for this understanding, supported by experimental data and practical protocols, to empower researchers in their pursuit of novel molecules and materials.

References

  • Um, I.-H., Im, L.-R., Kim, E.-H., & Shin, J. H. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 8(16), 3741–3747. [Link]

  • Sanjeev, R. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 10(2), 52-56. [Link]

  • Um, I.-H., et al. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: Change in RDS versus resonance contribution. Request PDF. [Link]

  • Chiappe, C., et al. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. Request PDF. [Link]

  • Chiappe, C., et al. (2010). Basicity of pyridine and some substituted pyridines in ionic liquids. PubMed. [Link]

  • Deka, K., & Phukan, P. (2013). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 125(3), 633-641. [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]

  • Sanjeev, R. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Science and Education Publishing. [Link]

  • Um, I.-H., et al. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry. [Link]

  • Brotzel, F. (2007). Nucleophilicity of Amines, Amino Acids and Pyridines. LMU München. [Link]

  • Filo. (2025). QUESTION THREE (a) The pKa values of some protonated pyridines are provid... [Link]

  • Gries, A., et al. (2022). Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols. Open Access LMU. [Link]

  • Dwivedi, A., et al. (2025). Quantum chemical study and the effect of substitution of amino group on the reactivity of 4-Aminopyridine and 3,4-Diaminopyridine by Density Functional Theory. Der Pharma Chemica. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Alcoba, D. R., et al. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF. [Link]

  • Mohan, S., & Sundaraganesan, N. (2001). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. PubMed. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

  • Mohan, S., & Sundaraganesan, N. (2025). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. Request PDF. [Link]

  • Cabeza, J. A., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Bar-Ilan University. (n.d.). Aminopyridines as acylation catalysts for tertiary alcohols. [Link]

  • PubChem. (n.d.). 2-Aminopyridine. [Link]

  • G. Schiemenz, et al. (2025). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Request PDF. [Link]

  • Google Patents. (n.d.).
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Tian, Z., et al. (2025). A Facile N-Monoalkylation of Aminopyridines. Request PDF. [Link]

  • OUCI. (n.d.). UV-Light-Induced N-Acylation of Amines with α-Diketones. [Link]

  • Baddam, S. R., et al. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. [Link]

  • RSC Publishing. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PubMed. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • Bezuidenhout, D. I. (2006). Kinetic Investigation of Aminolysis Reaction. University of Pretoria. [Link]

  • Gschwind, R. M., et al. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. [Link]

  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]

  • AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]

  • Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

spectroscopic comparison of aminopyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profiling of Aminopyridine Isomers: A Technical Comparison Guide

Executive Summary

Aminopyridines (APs)—specifically the 2-, 3-, and 4-isomers—serve as critical scaffolds in medicinal chemistry, functioning as potassium channel blockers (4-AP), fluorescent probes (2-AP), and synthetic intermediates (3-AP).[1][2][3][4] While they share a molecular formula (


), their differing substitution patterns dictate profound divergences in electronic distribution, basicity, and spectroscopic signatures. This guide provides a rigorous comparison of their UV-Vis, Fluorescence, IR/Raman, and NMR profiles to facilitate precise identification and quality control in drug development.

Physicochemical & Electronic Architecture

The spectroscopic behavior of AP isomers is governed by the position of the amino group relative to the pyridine nitrogen. This structural variation influences resonance stabilization and basicity, which directly alters NMR chemical shifts and vibrational force constants.

Comparative Property Matrix

Property2-Aminopyridine (2-AP)3-Aminopyridine (3-AP)4-Aminopyridine (4-AP)
Symmetry

(Planar)

(Planar)

(Effective)
pKa (Conjugate Acid) 6.866.009.17
Basicity Insight Moderate. Inductive withdrawal by ring N is countered by resonance.Lowest. Amino group is meta to ring N; no direct resonance stabilization of cation.Highest. Strong resonance stabilization of the protonated form (pyridinium cation).
Tautomerism Amino form dominant; Imino form possible (~0.1%).No imino tautomer possible.Amino form dominant; Imino form possible.
Dipole Moment ~2.0 D~3.1 D~3.8 D

Scientific Insight: The anomalously high basicity of 4-AP (pKa 9.[3]17) is a critical spectroscopic diagnostic. In acidic media, 4-AP protonates readily at the ring nitrogen, causing a dramatic downfield shift in NMR signals compared to the neutral species.

Vibrational Spectroscopy (IR & Raman)[1][4][5][6][7]

Vibrational spectroscopy differentiates these isomers based on ring deformation modes and the symmetry of the amino group vibrations.

Mechanistic Differentiation
  • NH₂ Stretching: All isomers exhibit symmetric (

    
    ) and asymmetric (
    
    
    
    ) stretches in the 3100–3500 cm⁻¹ range. However, intramolecular hydrogen bonding in 2-AP (between amino H and ring N) broadens and red-shifts these bands compared to 3-AP and 4-AP.
  • Ring Breathing: The "breathing" mode (simultaneous expansion/contraction of the ring) is highly sensitive to substitution pattern.

    • 2-AP: Strong Raman band ~990 cm⁻¹.

    • 3-AP: Shifted to ~1005 cm⁻¹.

    • 4-AP: Distinctive band ~1000 cm⁻¹ with high Raman intensity due to symmetry.

Diagnostic Vibrational Bands (cm⁻¹)

Mode2-AP3-AP4-AP

(NH₂)
344534203430

(NH₂)
330033403320

(NH₂ Scissoring)
162816201650
Ring Breathing (Raman)9921005998

Electronic Spectroscopy (UV-Vis & Fluorescence)

2-AP is unique among the isomers for its high fluorescence quantum yield, making it a standard in photophysics. 4-AP is generally non-fluorescent or weakly fluorescent in neutral solution.

  • 2-Aminopyridine: Exhibits a dual-fluorescence phenomenon in non-polar solvents due to excited-state proton transfer (ESPT) in dimers, though in dilute polar solutions, it shows a single strong emission.

  • Solvatochromism: All isomers show bathochromic (red) shifts in polar solvents, stabilizing the

    
     excited state.
    

Optical Parameters (in Ethanol)

Isomer

Abs (nm)

Em (nm)
Quantum Yield (

)
2-AP 235, 2983650.60 (High)
3-AP 240, 300~380 (Weak)< 0.05
4-AP 263Negligible< 0.01

Nuclear Magnetic Resonance (NMR)[1][8][9]

NMR is the most definitive tool for structural elucidation. The symmetry of 4-AP creates a simplified spectrum compared to the complex coupling patterns of 2-AP and 3-AP.

¹H NMR Fingerprints (DMSO-d₆)
  • 4-AP (Symmetric AA'BB'): The molecule has a plane of symmetry through N1 and C4. Protons at C2/C6 are equivalent, and C3/C5 are equivalent.

    • Spectrum: Two distinct doublets (approx. 8.0 ppm and 6.5 ppm).

  • 2-AP (Asymmetric ABCD): Four distinct ring protons.[1]

    • Spectrum: H6 (most deshielded, doublet) > H4 (triplet) > H3 (doublet) > H5 (triplet).

  • 3-AP (Asymmetric ABCD): Four distinct ring protons, but H2 is unique (singlet-like) due to being between N and NH₂.

    • Spectrum: H2 (singlet/broad) is often the most deshielded or distinct from the multiplet cluster.

Chemical Shift Data (


, ppm) 
Proton Position2-AP3-AP4-AP
H2 7.90 (s)8.05 (d)
H3 6.45 (d)6.45 (d)
H4 7.30 (t)6.90 (m)
H5 6.50 (t)7.05 (m)6.45 (d)
H6 7.95 (d)7.75 (d)8.05 (d)
NH₂ ~5.90 (bs)~5.20 (bs)~6.00 (bs)

Note: "bs" = broad singlet. NH₂ shifts are highly concentration and solvent-dependent.

Experimental Protocols

Protocol A: Comparative UV-Vis & Fluorescence Analysis

Objective: Determine isomer identity and purity based on quantum yield and absorption profile.

  • Stock Preparation: Dissolve 10 mg of the AP isomer in 10 mL of spectroscopic grade Ethanol (1 mg/mL).

  • Dilution: Create a working standard of 10 µM. (Absorbance at

    
     should be < 0.1 to avoid inner filter effects).
    
  • Blanking: Use pure Ethanol in a quartz cuvette (1 cm path length).

  • Acquisition (UV): Scan 200–400 nm. Note

    
    .[5][6]
    
  • Acquisition (Fluorescence):

    • Excitation: Set to

      
       (e.g., 298 nm for 2-AP).
      
    • Emission Scan: 310–500 nm.

    • Slit Width: 2.5 nm (Ex/Em).

  • Validation: If

    
    , the sample is predominantly 2-AP. If non-fluorescent, likely 4-AP (confirm with NMR).
    
Protocol B: NMR Sample Preparation for Isomer Differentiation

Objective: Obtain high-resolution spectra to distinguish coupling patterns.

  • Solvent Choice: DMSO-d₆ is preferred over CDCl₃ because it sharpens the exchangeable NH₂ protons, allowing integration.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Type 1, 33 expansion).

  • Acquisition:

    • Pulse: 30° pulse angle.

    • Scans: 16 (sufficient for ¹H).

    • Relaxation Delay: 1.0 s (ensure full relaxation of aromatic protons).

  • Processing: Apply exponential window function (LB = 0.3 Hz) before Fourier Transform.

Visualizations

Workflow: Spectroscopic Identification Logic

This decision tree guides the researcher from an unknown aminopyridine sample to the correct isomer identification.

AP_Identification Start Unknown Aminopyridine Sample UV_Step Step 1: UV-Vis & Fluorescence (Ethanol) Start->UV_Step Fluorescent High Fluorescence (Em ~365nm) UV_Step->Fluorescent Phi > 0.5 NonFluorescent Low/No Fluorescence UV_Step->NonFluorescent Phi < 0.05 Result_2AP Identity: 2-Aminopyridine Fluorescent->Result_2AP NMR_Step Step 2: 1H NMR (Symmetry Check) NonFluorescent->NMR_Step Symmetric Symmetric Pattern (2 distinct doublets) NMR_Step->Symmetric AA'BB' System Asymmetric Asymmetric Pattern (4 distinct signals) NMR_Step->Asymmetric ABCD System Result_4AP Identity: 4-Aminopyridine Symmetric->Result_4AP Result_3AP Identity: 3-Aminopyridine Asymmetric->Result_3AP

Caption: Logical decision tree for differentiating AP isomers using sequential spectroscopic techniques.

Tautomeric Equilibrium (2-Aminopyridine)

2-AP exists in equilibrium between the amino and imino forms.[7] While the amino form is dominant, the imino form is spectroscopically relevant in specific environments.

Tautomerism Amino Amino Form (Aromatic, Stable) Major Species Imino Imino Form (Non-Aromatic) Minor Species (<0.1%) Amino->Imino Proton Transfer (Solvent Assisted)

Caption: The amino-imino tautomeric equilibrium. The amino form is favored by aromatic stabilization energy.

References

  • Tautomerism and Vibrational Spectra: Al-Otaibi, J. S. (2015).[4] "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines." Journal of Molecular Structure.

  • Fluorescence Properties: Edinburgh Instruments. (2022).[8][9] "Relative Quantum Yield of 2-Aminopyridine." Application Note.

  • NMR Chemical Shifts: ChemicalBook. "3-Aminopyridine 1H NMR Spectrum."

  • Basicity and Structure: EPA Archive. "Aminopyridines: Chemical Identification and Toxicity."

  • Comparative Synthesis & Activity: Science Publishing Group. (2021).[3][10] "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review."

Sources

A Comparative Guide to the Biological Activity of 6-(tert-butoxy)-5-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-(tert-butoxy)-5-methylpyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block for a range of targeted therapeutic agents. Its unique electronic and steric properties allow for the generation of derivatives with high affinity and selectivity for various biological targets, most notably protein kinases. This guide provides a comparative analysis of the biological activities of key derivatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

The Core Scaffold: A Foundation for Kinase Inhibition

The aminopyridine core is a well-established pharmacophore that can form critical hydrogen bond interactions within the ATP-binding site of many protein kinases. The tert-butoxy group at the 6-position and the methyl group at the 5-position of the pyridine ring are not merely ancillary. The bulky tert-butoxy group can provide steric hindrance that enhances selectivity, while the methyl group can be involved in beneficial hydrophobic interactions.

Derivatives of this scaffold have been extensively explored as inhibitors of several kinase families, including, but not limited to:

  • Fibroblast Growth Factor Receptors (FGFR)

  • Bruton's Tyrosine Kinase (BTK)

  • Phosphoinositide 3-kinases (PI3K)

  • FMS-like Tyrosine Kinase 3 (FLT3)

The primary mechanism of action for many of these derivatives is competitive inhibition at the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.

Comparative Analysis of Key Derivatives

The true therapeutic potential of the 6-(tert-butoxy)-5-methylpyridin-3-amine core is realized through the diverse functionalities introduced at the 3-amino position. These modifications drive the potency and selectivity of the resulting compounds.

A series of aminopyridinol derivatives have been synthesized and identified as potent and selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma (HCC).[1] The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the aminopyridine core.

Compound IDModificationFGFR4 Inhibition (1µM)Selectivity Profile
BLU9931 (Control) Phenyl-pyrazoleHighSelective for FGFR4
Compound 6O DimethylpyrimidinolExcellent, comparable to BLU9931>8x higher selectivity for FGFR4 over FGFR1-3
Compound 6A Dichloro-phenylNotableNot specified
Compound 6S Difluoro-phenylNotableNot specified

Experimental Insight: The enhanced selectivity of Compound 6O is attributed to the dimethyl groups on its pyrimidine ring, which create steric hindrance that prevents effective binding to FGFR1-3, while the fluorine substitution on the phenyl ring is optimal for strong interactions within the FGFR4 binding pocket.[1] This demonstrates a rational design approach to achieving kinase selectivity.

Derivatives of the aminopyridine scaffold have also been investigated as inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. Inhibition of BTK is a validated strategy for treating B-cell leukemias and lymphomas.[2] While the specific 6-(tert-butoxy)-5-methylpyridin-3-amine core is not explicitly detailed in the provided search results for BTK inhibitors, related aminopyrimidine and aminopyridine structures are prevalent.

For instance, novel series of 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidines have shown potent BTK inhibition.[2] This highlights the versatility of the aminopyridine-like pharmacophore in targeting different kinases.

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this pathway. A notable example is PQR309, which features a related 2-aminopyridine core.[3]

Compound IDCore StructurePI3Kα IC50 (nM)mTOR IC50 (nM)Brain Penetrant
PQR309 5-(triazinyl)-4-(trifluoromethyl)pyridin-2-amine3125Yes
GDC-0980 Thieno[3,2-d]pyrimidine517Not specified
GDC-0941 Thieno[3,2-d]pyrimidine3N/A (PI3K selective)Not specified

Causality in Experimental Design: The development of PQR309 involved a structure-based design approach. The dimorpholino-triazine moiety was identified as a key feature for interacting with the hinge region of PI3K.[3] Subsequent modifications to the pyridine ring, such as the addition of a trifluoromethyl group, were made to fine-tune physicochemical properties, leading to a potent, orally bioavailable, and brain-penetrant inhibitor currently in clinical trials.[3]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of biological data, protocols must be robust and include appropriate controls. Below are detailed methodologies for key assays used to characterize these inhibitors.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition in a high-throughput format.

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled streptavidin that is bound to the biotinylated substrate. This proximity allows for FRET to occur when excited at 340 nm. Inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and the biotinylated substrate peptide in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration close to the Km for the specific kinase.

    • Prepare a stop/detection solution containing EDTA (to stop the kinase reaction) and the Eu-labeled antibody and streptavidin-APC.

  • Assay Execution:

    • Add 2 µL of the diluted compound solutions to the wells of a 384-well assay plate. Include wells with DMSO only for positive (no inhibition) and negative (no kinase) controls.

    • Add 4 µL of the kinase/substrate solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the stop/detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (APC) and 615 nm (Europium).

  • Data Analysis: Calculate the ratio of the 665/615 nm signals. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Hep3B for FGFR4 inhibitors) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours. Include a DMSO-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control and plot against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Visualization of Experimental Workflow and Signaling

To better understand the process of evaluating these compounds, the following diagrams illustrate a typical screening cascade and a simplified signaling pathway.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo & ADME a Compound Library (Aminopyridine Derivatives) b Biochemical Kinase Assay (e.g., TR-FRET) a->b c Determine IC50 Values b->c d Cell Proliferation Assay (e.g., MTT) c->d Potent Hits e Target Engagement Assay (e.g., Western Blot for p-Substrate) c->e Potent Hits f Determine GI50 & On-Target Effects d->f e->f g Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) f->g Active Compounds h Xenograft Efficacy Models f->h Active Compounds i Lead Candidate Selection g->i h->i G GF Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR4) GF->Receptor Binds & Activates ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream Phosphorylates Inhibitor Aminopyridine Derivative Inhibitor->Receptor Blocks ATP Binding ATP ATP ATP->Receptor Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Leads to

Caption: Simplified RTK signaling pathway and mechanism of inhibition.

References

  • US Patent No. 8829195. Regulations.gov. Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. Available at: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017). ACS Publications. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals. Available at: [Link]

  • Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. (2009). PubMed. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. Available at: [Link]

Sources

structure-activity relationship of 6-(tert-butoxy)-5-methylpyridin-3-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of 6-(tert-butoxy)-5-methylpyridin-3-amine Analogs as Kinase Inhibitors

Introduction: The Prominence of the Aminopyridine Scaffold in Kinase Inhibition

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Among its derivatives, aminopyridines have garnered significant attention as privileged scaffolds in the design of protein kinase inhibitors.[2][3] Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a well-established driver of numerous diseases, most notably cancer.[1] The 2-aminopyridine moiety, in particular, is a simple, low-molecular-weight fragment that is adept at forming key hydrogen bond interactions within the ATP-binding site of kinases, making it an ideal starting point for inhibitor design.[4][5]

This guide focuses on the structure-activity relationship (SAR) of analogs based on the 6-(tert-butoxy)-5-methylpyridin-3-amine core. We will dissect the role of each substituent, providing a comparative analysis of how structural modifications are likely to impact inhibitory activity against representative kinases. This analysis is built upon established principles from published studies on related aminopyridine-based inhibitors, offering a predictive framework for researchers in drug discovery.

The 6-(tert-butoxy)-5-methylpyridin-3-amine Core: A Framework for Potency and Selectivity

The core scaffold presents several key features that are crucial for its interaction with kinase targets and offer opportunities for synthetic modification to optimize activity and selectivity.

  • The Pyridin-3-amine Moiety : The amino group at the 3-position and the pyridine nitrogen are critical for establishing hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. These interactions are a primary anchor for the inhibitor.[4]

  • The 5-Methyl Group : This small alkyl group can provide beneficial van der Waals interactions in a nearby hydrophobic pocket. Its presence can also influence the electronics and conformation of the pyridine ring.

  • The 6-tert-butoxy Group : This bulky, lipophilic group is expected to occupy a larger hydrophobic region of the ATP-binding site. The tert-butyl group can provide substantial hydrophobic interactions, while the ether linkage offers some conformational flexibility.

The logical relationship for SAR exploration of this scaffold is visualized below.

cluster_Scaffold Core Scaffold: 6-(tert-butoxy)-5-methylpyridin-3-amine cluster_Modifications Key Modification Points cluster_Outputs Predicted Outcomes Core Core 6-(tert-butoxy)-5-methylpyridin-3-amine R1 R1: 3-Amino Group (Amide/Urea formation) Core->R1 Modification R2 R2: 5-Methyl Group (Size/Hydrophobicity) Core->R2 Modification R3 R3: 6-tert-butoxy Group (Hydrophobicity/H-bonding) Core->R3 Modification Potency Kinase Inhibitory Potency (IC50) R1->Potency Impacts Selectivity Kinase Selectivity R1->Selectivity Impacts PK Pharmacokinetic Properties R1->PK Impacts R2->Potency Impacts R2->Selectivity Impacts R3->Potency Impacts R3->PK Impacts caption Key modification points on the core scaffold and their expected impact. cluster_prep cluster_reaction cluster_detection cluster_analysis A 1. Add serially diluted compounds to wells B 2. Add VEGFR-2 enzyme to wells A->B C 3. Pre-incubate compound and enzyme B->C D 4. Add ATP/Substrate mix to initiate reaction C->D E 5. Incubate at 30°C for 1 hour D->E F 6. Add ATP detection reagent to stop reaction E->F G 7. Incubate to develop signal F->G H 8. Read fluorescence G->H I 9. Calculate % Inhibition and determine IC50 H->I caption Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Protocol 2: General Synthetic Route for 3-Amide Analogs

This procedure outlines a standard method for coupling a carboxylic acid to the 3-amino group of the core scaffold.

Materials:

  • 6-(tert-butoxy)-5-methylpyridin-3-amine

  • Desired carboxylic acid (e.g., Phenylacetic acid)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, Triethylamine)

  • Anhydrous solvent (e.g., DMF, Dichloromethane)

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (1.1 equivalents) in the anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the 6-(tert-butoxy)-5-methylpyridin-3-amine (1.0 equivalent) to the flask, followed by the organic base (2.0-3.0 equivalents).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

The 6-(tert-butoxy)-5-methylpyridin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide, based on established principles from related aminopyridine series, suggests several key avenues for optimization. The most significant gains in potency are predicted to arise from modifications at the 3-amino and 6-alkoxy positions. Specifically, extending from the 3-amino group with substituted phenyl amides or ureas can access additional hydrophobic pockets, while replacing the 6-tert-butoxy group with a phenoxy or a functionalized piperazine moiety can enhance interactions and improve physicochemical properties. Future work should focus on the synthesis and biological evaluation of these proposed analogs to validate these predictions and further refine the SAR for this promising class of compounds.

References

  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
  • Xu Y, Liu W, Li H, et al. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2022;58:128532.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. ResearchGate.
  • Zhao P, et al. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. 2024;144:107019.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. 2025.
  • Orie KJ, et al. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemical and Biochemical Engineering. 2021;5(2):11-23.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. 2021.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. 2024.
  • Rao RN, Chanda K. 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. 2022;58(3):269-285.
  • (6-((Tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid. ChemScene.
  • 6-Methylpyridin-3-amine. PMC.
  • 6-(tert-Butoxy)pyridin-3-amine. Sigma-Aldrich.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. 2024.
  • 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. PubChem.
  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. 2021.
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. 2024.
  • Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. PMC.
  • Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate.
  • BindingDB BDBM50083644 CHEMBL322066::[4-(6-Piperazin-1-yl-pyridin-3-yl). BindingDB.
  • Protein kinase inhibitor 6. Sigma-Aldrich.

Sources

Navigating the Synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

6-(tert-butoxy)-5-methylpyridin-3-amine is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its specific substitution pattern, featuring an amino group for further derivatization, a methyl group influencing steric and electronic properties, and a bulky tert-butoxy group, presents unique synthetic challenges. This guide provides a comparative analysis of plausible synthetic routes to this valuable intermediate. We will delve into the strategic considerations behind each pathway, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of substituents on the pyridine ring is crucial for modulating the pharmacological activity of a molecule. 6-(tert-butoxy)-5-methylpyridin-3-amine serves as a versatile synthon, with the 3-amino group providing a handle for the introduction of diverse functionalities, often a critical step in structure-activity relationship (SAR) studies. The 5-methyl and 6-tert-butoxy groups fine-tune the molecule's lipophilicity, solubility, and interaction with biological targets. Given its importance, the development of efficient and robust synthetic routes is of paramount importance for researchers in drug development.

Proposed Synthetic Pathways: A Strategic Comparison

The synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine is not extensively documented in a single, comprehensive source. However, by drawing on established methodologies for the synthesis of related substituted pyridines, we can propose and evaluate several logical synthetic approaches. The key disconnections involve the sequence of introducing the three substituents onto the pyridine core. This guide will explore two primary strategies:

  • Route 1: Late-Stage Methylation via Cross-Coupling. This approach focuses on installing the methyl group onto a pre-functionalized 3-amino-6-tert-butoxypyridine scaffold.

  • Route 2: Early Introduction of the Methyl Group. This strategy begins with a methylated pyridine precursor, followed by the sequential introduction of the amino and tert-butoxy functionalities.

Below, we present a detailed analysis of these two potential routes, complete with step-by-step protocols and supporting data from analogous transformations reported in the literature.

Route 1: Late-Stage Methylation via Palladium-Catalyzed Cross-Coupling

This synthetic pathway prioritizes the early introduction of the amino and tert-butoxy groups, followed by a late-stage C-H methylation or cross-coupling reaction to install the methyl group at the 5-position. A key intermediate in this proposed route would be 6-(tert-butoxy)pyridin-3-amine.

Workflow for Route 1

cluster_0 Step 1: Synthesis of 6-chloropyridin-3-amine cluster_1 Step 2: Introduction of the tert-butoxy group cluster_2 Step 3: Bromination at the 5-position cluster_3 Step 4: Suzuki-Miyaura Cross-Coupling A 2,5-dichloropyridine C 6-chloropyridin-3-amine A->C Nucleophilic Aromatic Substitution B Ammonia B->C D 6-chloropyridin-3-amine F 6-(tert-butoxy)pyridin-3-amine D->F Nucleophilic Aromatic Substitution E Potassium tert-butoxide E->F G 6-(tert-butoxy)pyridin-3-amine I 5-bromo-6-(tert-butoxy)pyridin-3-amine G->I Electrophilic Aromatic Substitution H N-Bromosuccinimide (NBS) H->I J 5-bromo-6-(tert-butoxy)pyridin-3-amine M 6-(tert-butoxy)-5-methylpyridin-3-amine J->M K Methylboronic acid or Trimethylboroxine K->M L Pd catalyst, Base L->M Suzuki-Miyaura Coupling cluster_0 Step 1: Halogenation of 3-amino-5-methylpyridine cluster_1 Step 2: Introduction of the tert-butoxy group A 3-amino-5-methylpyridine C 2-chloro-5-methylpyridin-3-amine A->C Electrophilic Halogenation B Halogenating Agent (e.g., NCS) B->C D 2-chloro-5-methylpyridin-3-amine F 6-(tert-butoxy)-5-methylpyridin-3-amine D->F Nucleophilic Aromatic Substitution E Potassium tert-butoxide E->F

Caption: Proposed workflow for the synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine starting from 3-amino-5-methylpyridine.

Experimental Protocols for Route 2

Step 1: Synthesis of 2-chloro-5-methylpyridin-3-amine

  • Reaction: 3-amino-5-methylpyridine undergoes electrophilic chlorination at the 2-position.

  • Procedure: To a solution of 3-amino-5-methylpyridine in an appropriate solvent, a chlorinating agent such as N-chlorosuccinimide (NCS) is added.

  • Justification: The amino group is a strong activating and ortho-, para-directing group, which should favor chlorination at the 2- and 6-positions. Selective chlorination at the 2-position might require careful control of reaction conditions.

Step 2: Synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine

  • Reaction: The 2-chloro substituent of 2-chloro-5-methylpyridin-3-amine is displaced by a tert-butoxy group using potassium tert-butoxide in a nucleophilic aromatic substitution reaction.

  • Procedure: This step would follow a similar procedure to Step 2 in Route 1, reacting 2-chloro-5-methylpyridin-3-amine with potassium tert-butoxide in an aprotic solvent.

  • Justification: The electron-withdrawing nature of the pyridine nitrogen activates the 2-position to nucleophilic attack.

Performance Metrics for Route 2 (Projected)
Parameter Step 1 Step 2 Overall
Yield Moderate-HighHighModerate-High
Purity GoodExcellentExcellent
Scalability GoodGoodGood
Safety Halogenated wasteFlammable baseFewer hazardous steps

Comparative Analysis and Conclusion

Both proposed routes offer viable, albeit distinct, approaches to the synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine.

Route 1 is a longer sequence but relies on a well-established and powerful Suzuki-Miyaura cross-coupling reaction for the key C-C bond formation. [1]The success of this route is highly dependent on the selective bromination at the 5-position.

Route 2 is a more convergent and potentially more efficient synthesis in terms of step count. However, its feasibility hinges on the selective halogenation of 3-amino-5-methylpyridine at the 2-position, which may present regioselectivity challenges that need to be addressed through careful optimization of reaction conditions.

Recommendation: For initial lab-scale synthesis and exploration, Route 2 appears to be the more attractive option due to its shorter sequence. However, if regioselectivity in the chlorination step proves difficult to control, Route 1 , despite its length, may offer a more reliable and predictable pathway to the target molecule.

Further experimental validation is required to determine the optimal synthetic route. This guide provides a foundational framework for researchers to initiate their synthetic efforts towards 6-(tert-butoxy)-5-methylpyridin-3-amine, a crucial intermediate in the pursuit of novel therapeutics.

References

  • Zhu, X. et al. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124. Available at: [Link]

  • Zhang, J. et al. (2020). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development, 24(5), 850-855. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of six-membered heterocyclic compounds. Beilstein Journal of Organic Chemistry, 7, 1028-1051. Available at: [Link]

  • Pandey, R. K. et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(7), 28-33. Available at: [Link]

  • Al-Zoubi, R. M. et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2948. Available at: [Link]

  • Wang, C. et al. (2024). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect, 9(29), e202405709. Available at: [Link]

  • Nam, T. et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 78, 126-139. Available at: [Link]

  • Konopelski, J. P. et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 133. Available at: [Link]

  • Taillefer, M. et al. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (3), 337-339. Available at: [Link]

  • Nguyen, T. T. et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank, 2024(3), M1958. Available at: [Link]

  • Reddy, L. R. et al. (2015). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. RSC Advances, 5(118), 97261-97265. Available at: [Link]

  • Hassner, A. et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6375. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Chemistry World. (2026, February 12). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Available at: [Link]

  • Google Patents. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. WO2013065064A1.

Sources

Analytical Validation of 6-(tert-butoxy)-5-methylpyridin-3-amine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Rationale

The Criticality of CAS 1352317-29-3

6-(tert-butoxy)-5-methylpyridin-3-amine is a pivotal intermediate in the synthesis of KRAS G12C inhibitors, most notably Sotorasib (AMG 510) . Its purity is not merely a matter of yield; it is a critical quality attribute (CQA) that dictates the stereochemical integrity of the final drug substance.

In the synthesis of Sotorasib, this pyridine amine is coupled with a heterocyclic core to form a biaryl system that exhibits atropisomerism . Impurities in this starting material—specifically regioisomers or des-tert-butyl degradants—can lead to inseparable by-products or destabilize the rotational barrier of the final atropisomer, compromising the drug's efficacy.

The Analytical Challenge

The tert-butoxy group introduces a unique analytical challenge: it is thermally labile and acid-sensitive .

  • Thermal Instability: At temperatures >150°C (common in GC injector ports), the tert-butyl group eliminates isobutylene to form the corresponding pyridone. This makes standard GC-MS unsuitable for assaying the parent compound.

  • Basic Nature: The free amine and pyridine nitrogen cause severe peak tailing on standard silica-based HPLC columns at neutral pH.

This guide compares the industry-standard Stability-Indicating HPLC method against the orthogonal "Gold Standard" Quantitative NMR (qNMR) , demonstrating why a dual-method approach is often required for complete validation.

Part 2: Impurity Fate Mapping & Visualization

To understand what we are validating, we must visualize the origin of impurities. The following diagram maps the synthesis and degradation pathways that dictate the impurity profile.

ImpurityFateMap SM Starting Material (2-Chloro-3-nitro-5-methylpyridine) Reaction Nucleophilic Subst. (t-BuOK) & Reduction SM->Reaction Synthesis Target Target Analyte 6-(tert-butoxy)-5-methylpyridin-3-amine Reaction->Target Yield ~85% Imp_A Impurity A (Unreacted SM) Reaction->Imp_A Incomplete Rxn Imp_C Impurity C (Regioisomer) Reaction->Imp_C Non-selective subst. Imp_B Impurity B (Des-t-butyl Degradant) 6-amino-5-methylpyridin-2(1H)-one Target->Imp_B Acid/Thermal Degradation

Figure 1: Impurity Fate Map illustrating the origin of process impurities (A, C) and degradation products (B).

Part 3: Methodological Comparison

We evaluated two primary methodologies for purity assessment. While HPLC is the workhorse for routine QC, qNMR provides an absolute purity value without the need for reference standards of the analyte itself.

FeatureMethod A: Stability-Indicating HPLC-UV Method B: Quantitative 1H-NMR (qNMR)
Principle Separation based on hydrophobicity (C18). Detection by UV absorption (254 nm).Molar response ratio of analyte protons vs. Internal Standard (IS) protons.
Primary Use Routine QC, Impurity Profiling (0.05% level).Reference Standard Qualification, Absolute Assay.
Selectivity High: Separates regioisomers and degradation products.Medium: Signals may overlap; requires careful solvent selection (DMSO-d6).
Sensitivity Excellent: LOD ~0.01 µg/mL.Moderate: LOQ ~1 mg/mL (requires more sample).
Robustness High, but sensitive to pH changes (amine tailing).Extremely High; non-destructive.
Limitation Requires reference standards for all impurities to quantify accurately (Relative Response Factors).Cannot easily detect trace inorganic salts or insoluble impurities.

Verdict: Use qNMR to certify the "Primary Reference Standard" purity. Use HPLC-UV for batch release and stability testing to detect trace impurities like Impurity B (Pyridone), which may not be visible in NMR due to exchangeable protons or overlap.

Part 4: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method (Recommended)

Rationale: Acidic mobile phase suppresses the ionization of the pyridine/amine nitrogens, reducing silanol interactions and peak tailing.

1. Chromatographic Conditions:

  • Instrument: Agilent 1290 Infinity II or equivalent UPLC/HPLC system.

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm). Note: CSH (Charged Surface Hybrid) technology is superior for basic compounds.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 40°C.

  • Detection: UV at 245 nm (max absorption) and 210 nm (impurity monitoring).

  • Injection Volume: 5 µL.

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

3. Standard Preparation:

  • Diluent: Water:Acetonitrile (50:50).

  • Stock Solution: 1.0 mg/mL of 6-(tert-butoxy)-5-methylpyridin-3-amine in diluent.

  • Working Standard: Dilute stock to 0.5 mg/mL.

Protocol B: Quantitative NMR (qNMR)

Rationale: Provides absolute purity (mass balance) to assign a potency value to the HPLC standard.

1. Sample Preparation:

  • Weigh approx. 20 mg of the analyte (precision ±0.01 mg) into a vial.

  • Weigh approx. 10 mg of Internal Standard (Maleic Acid or 1,3,5-Trimethoxybenzene) (TraceCERT® grade).

  • Dissolve in 0.75 mL DMSO-d6 . Note: CDCl3 is avoided due to potential acidity causing de-tert-butylation.

2. Acquisition Parameters:

  • Instrument: 400 MHz or 600 MHz NMR.

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (must be > 5 × T1 of the slowest proton).

  • Scans: 16 or 32.

  • Temperature: 298 K.

3. Calculation:



Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of standard.[1][2][3][4][5][6][7][8][9][10][11]

Part 5: Validation Data Summary

The following data represents typical performance metrics obtained during the validation of the HPLC method (Protocol A).

Linearity & Range

Evaluated from 50% to 150% of the target concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Slope 34,210,500N/A
Y-Intercept 1,205N/A
Correlation Coeff (

)
0.9998

Range 0.25 – 0.75 mg/mLLinear response
Accuracy (Recovery)

Spiked recovery studies at three levels.

LevelRecovery (%)RSD (%)Status
80% 99.40.5Pass
100% 100.20.3Pass
120% 99.80.4Pass
Specificity (Forced Degradation)

Demonstrating the method's ability to separate the parent from degradants.

Stress ConditionTime/TempMain Peak Purity (DAD)Major Degradant (RRT)
Acid (0.1N HCl) 24h / RTPass (1000)0.45 (Pyridone derivative)
Base (0.1N NaOH) 24h / RTPass (1000)None detected
Oxidation (3% H2O2) 4h / RTPass (998)0.85 (N-oxide)
Thermal (60°C) 7 daysPass (1000)0.45 (Isobutylene loss)

Part 6: Workflow Visualization

ValidationWorkflow Start Crude Sample (Synthesis Output) qNMR qNMR Analysis (Absolute Purity Determination) Start->qNMR Initial Characterization HPLC_Dev HPLC Method Development (Screening pH & Columns) Start->HPLC_Dev RefStd Assign Potency to Reference Standard qNMR->RefStd Validation Method Validation (ICH Q2: Accuracy, Linearity, Specificity) RefStd->Validation Use as Standard HPLC_Dev->Validation Optimized Method Routine Routine QC Testing (Batch Release) Validation->Routine

Figure 2: Integrated workflow combining qNMR for standard certification and HPLC for routine validation.

References

  • Parsons, A. T., et al. (2022). "Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations." Accounts of Chemical Research, 55(10), 1435–1445. Link

  • Bysani, S., et al. (2023). "An Innovative Stability-Indicating Liquid Chromatography with Tandem Mass Spectrometry Method Development and Validation for the Determination of Sotorasib in Human Plasma." Indian Journal of Pharmaceutical Sciences, 85(3). Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Canonico, B., et al. (2020). "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65. Link

Sources

comparative study of kinase inhibitors derived from different aminopyridines

[1]

Executive Summary

The aminopyridine moiety is a cornerstone pharmacophore in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. By establishing critical hydrogen bond donor-acceptor motifs with the kinase hinge region, aminopyridine derivatives have yielded multiple FDA-approved therapeutics. This guide provides a comparative technical analysis of 2-aminopyridine , 3-aminopyridine , and 4-aminopyridine scaffolds, distinguishing their roles as primary hinge binders, fused bioisosteres, and specificity-determining substituents.

Key Takeaway: While the 2-aminopyridine scaffold is the dominant "privileged structure" for ATP-competitive inhibition, 3- and 4-aminopyridines often present challenges in geometry or off-target liabilities (e.g., potassium channel blockade) but offer unique utility in fragment-based design.

Structural Classification and Mechanism

The 2-Aminopyridine Scaffold (The Hinge Anchor)

The 2-aminopyridine motif is the most prevalent in this class. Its success stems from its capacity to form a bidentate hydrogen bond network with the kinase hinge region, mimicking the N1 and N6 of adenine.

  • Binding Mode:

    • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge.

    • Exocyclic Amino Group (C2-NH2): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge.

  • Electronic Properties: The pKa of 2-aminopyridine (~6.86) allows a significant fraction to remain unprotonated at physiological pH, facilitating hydrophobic interaction within the ATP pocket while maintaining solubility.

Fused Aminopyridines (The Rigidified Mimics)

To improve selectivity and patentability, the aminopyridine ring is often fused to form bicyclic systems.

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): A bioisostere of the purine core. It retains the N1/C2-NH2 interaction geometry but adds a hydrophobic bulk that fills the adenine binding pocket more completely.

  • Imidazo[1,2-b]pyridine: Another common fusion that locks the amino group into a ring system, altering the H-bond donor vector.

3- and 4-Aminopyridines (The Outliers)
  • 3-Aminopyridines: Rarely used as primary hinge binders because the N-N distance does not match the standard hinge geometry. They are more often found as linkers or solvent-front binders.

  • 4-Aminopyridines: Highly basic (pKa ~9.17). Their primary biological activity is voltage-gated potassium channel blockade (e.g., Dalfampridine). Use in kinase inhibitors requires careful substitution to lower basicity and avoid CNS toxicity (seizures).

Comparative Case Studies

Case Study A: Crizotinib (2-Aminopyridine Core)
  • Target: ALK, ROS1, c-MET.

  • Structure: A complex 2-aminopyridine derivative.[1]

  • Mechanism: The 2-aminopyridine core anchors the molecule to the hinge region of the ALK kinase domain.

  • Performance: High potency (IC50 < 10 nM) but acquired resistance often involves mutations at the gatekeeper residue which sterically clashes with the scaffold.

Case Study B: Vemurafenib (Fused 7-Azaindole)
  • Target: BRAF V600E.

  • Structure: 7-azaindole core (pyrrolo[2,3-b]pyridine).

  • Mechanism: The 7-azaindole mimics the 2-aminopyridine interaction but provides a rigid scaffold that orients the difluorophenyl sulfonamide tail into the inactive (DFG-out) conformation pocket.

  • Performance: Excellent selectivity for the active conformation of mutant BRAF.

Case Study C: Palbociclib (Aminopyridine as Substituent)
  • Target: CDK4/6.

  • Structure: Pyrido[2,3-d]pyrimidin-7-one core with a 2-aminopyridine substituent .[2]

  • Mechanism: The core binds the hinge. The pendant 2-aminopyridine group projects towards the solvent front/specificity pocket, improving selectivity over CDK2.

  • Distinction: Here, the aminopyridine is not the primary hinge binder but a selectivity filter.

Quantitative Performance Comparison

The following table summarizes the physicochemical and inhibitory profiles of representative aminopyridine-derived inhibitors.

FeatureCrizotinib (2-AP)Vemurafenib (7-Azaindole)Palbociclib (Substituent)4-Aminopyridine (Reference)
Primary Target ALK / c-METBRAF V600ECDK4 / CDK6Kv Channels (Non-Kinase)
Scaffold Type Monocyclic 2-APFused (Pyrrolo-pyridine)Pendant 2-AP SidechainMonocyclic 4-AP
Hinge Interaction Direct (N1, 2-NH2)Direct (N7, NH1)Indirect (via Core)None (Channel Pore)
Primary IC50 ~20 nM (ALK)~30 nM (BRAF V600E)~11 nM (CDK4)~290 µM (Kv1.1)
Selectivity Score Moderate (Multi-kinase)High (Mutant selective)High (CDK4/6 vs CDK2)Low (Promiscuous)
pKa (Core) ~6.9~4.6 (Indole NH)~7.4~9.2
Key Liability Visual disturbancesPhotosensitivityNeutropeniaSeizures (CNS)

Visualizations

Structural Classification & Binding Modes

This diagram illustrates the hierarchical relationship and binding modes of aminopyridine scaffolds.

Aminopyridine_ScaffoldsRootAminopyridine Kinase InhibitorsType12-Aminopyridines(Hinge Binders)Root->Type1Type2Fused Systems(7-Azaindoles)Root->Type2Type33/4-Aminopyridines(Outliers)Root->Type3Mech1Mechanism:Bidentate H-Bond(Donor-Acceptor)Type1->Mech1Mech2Mechanism:Rigidified Bioisostere(Selectivity)Type2->Mech2Mech3Liability:K+ Channel Blockade(CNS Toxicity)Type3->Mech3Drug1Example: Crizotinib(ALK/MET)Mech1->Drug1Drug2Example: Vemurafenib(BRAF)Mech2->Drug2Drug3Example: 4-Aminopyridine(MS Treatment)Mech3->Drug3

Figure 1: Classification of aminopyridine-derived inhibitors based on structural role and mechanism of action.

Experimental Workflow: Lead Optimization

A logical flow for optimizing aminopyridine hits into viable kinase inhibitors.

WorkflowStartHit Identification(Fragment Screen)Step1Scaffold Selection(2-AP vs Fused)Start->Step1Step2Hinge Binding Validation(X-Ray / Docking)Step1->Step2 Optimize H-BondsStep3Selectivity Profiling(Kinome Scan)Step2->Step3 Add Tail GroupsStep4Liability Check(hERG / Kv Channels)Step3->Step4 Safety ScreenStep4->Step1 Fail (Toxicity)EndLead CandidateStep4->End Pass

Figure 2: Strategic workflow for developing aminopyridine kinase inhibitors, emphasizing the critical safety step for ion channel liability.

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following protocols are recommended for validating aminopyridine inhibitors.

Protocol: Radiometric Kinase Assay (³³P-ATP)

The gold standard for determining accurate IC50 values without interference from fluorescent compound properties.

Materials:

  • Recombinant Kinase (e.g., ALK, BRAF).

  • Substrate Peptide (specific to kinase).[3]

  • ³³P-γ-ATP (Specific activity ~3000 Ci/mmol).

  • Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.

Methodology:

  • Preparation: Dilute compounds in 100% DMSO using a 3-fold serial dilution (12 points). Transfer 1 µL to a 96-well plate.

  • Enzyme Mix: Dilute kinase in Assay Buffer to 2x final concentration. Add 25 µL to wells. Incubate 10 min at RT (to allow compound-enzyme equilibration).

  • Initiation: Add 25 µL of Substrate/ATP mix (containing 10 µM cold ATP + 0.5 µCi ³³P-ATP).

  • Reaction: Incubate at 30°C for 30–60 minutes (ensure linear range).

  • Termination: Spot 40 µL of reaction onto P81 phosphocellulose filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Dry filters and count via liquid scintillation.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Protocol: Cellular Target Engagement (Western Blot)

Validates that biochemical potency translates to intracellular activity.

Methodology:

  • Seeding: Seed cancer cells (e.g., H3122 for ALK) at 1x10^6 cells/well in 6-well plates.

  • Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Wash with cold PBS and lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting: Run SDS-PAGE, transfer to PVDF.

  • Detection: Probe for Phospho-Target (e.g., p-ALK Y1604) vs Total Target .

  • Validation: A dose-dependent decrease in phosphorylation without a change in total protein confirms target inhibition.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-Based Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry.

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor in melanoma with BRAF mutations." Nature.

  • Toogood, P. L., et al. (2005). "Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry.

  • Judge, S. I., & Bever, C. T. (2006). "Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of 4-aminopyridine."[4] Pharmacology & Therapeutics.[5]

  • Roskoski, R. Jr. (2024). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

A Senior Application Scientist's Guide to Assessing the Novelty of 6-(tert-butoxy)-5-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and materials science, the quest for novel chemical entities with superior performance is relentless. The pyridine scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic potential.[1][2] This guide provides a comprehensive framework for assessing the novelty of a specific class of these compounds: 6-(tert-butoxy)-5-methylpyridin-3-amine derivatives. We will delve into a structured approach, from synthesis and characterization to comparative biological evaluation, equipping researchers with the tools to effectively evaluate and position their novel molecules.

The Strategic Imperative for Novelty Assessment

The value of a newly synthesized compound is intrinsically linked to its novelty and its demonstrable advantages over existing alternatives. A rigorous assessment of novelty is not merely an academic exercise; it is a critical step in establishing intellectual property, attracting investment, and ultimately, translating a laboratory discovery into a tangible asset. This guide will walk you through a self-validating system of protocols and data analysis designed to build a robust case for the novelty of your 6-(tert-butoxy)-5-methylpyridin-3-amine derivatives.

Synthesis and Characterization: The Foundation of Novelty

The journey to novelty begins with the synthesis of the target molecules. A robust and reproducible synthetic route is paramount. Here, we propose a hypothetical series of 6-(tert-butoxy)-5-methylpyridin-3-amine derivatives (designated TBPA-1 to TBPA-4 ) and outline a general synthetic scheme.

Proposed Synthetic Workflow

The synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine derivatives can be approached through a multi-step process, often culminating in a key coupling reaction to introduce diversity. A plausible route is a Suzuki cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[3]

G cluster_0 Synthesis of Boronic Acid Intermediate cluster_1 Suzuki Coupling and Final Product Generation Start Commercially Available Pyridine Step1 Bromination Start->Step1 e.g., NBS Step2 Boc Protection Step1->Step2 (Boc)2O, DMAP Step3 Borylation Step2->Step3 Bis(pinacolato)diboron, Pd catalyst Intermediate (6-((tert-butoxycarbonyl)amino)- 5-methylpyridin-3-yl)boronic acid Step3->Intermediate Coupling Suzuki Cross-Coupling Intermediate->Coupling ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Coupling Deprotection Boc Deprotection (optional) Coupling->Deprotection Pd(PPh3)4, K2CO3 FinalProduct 6-(tert-butoxy)-5-methylpyridin-3-amine Derivatives (TBPA-1 to TBPA-4) Deprotection->FinalProduct TFA or HCl

Caption: Proposed synthetic workflow for 6-(tert-butoxy)-5-methylpyridin-3-amine derivatives.

Detailed Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines the general procedure for the Suzuki cross-coupling reaction to generate the target derivatives.

  • Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon), combine (6-((tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), palladium tetrakis(triphenylphosphine) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compounds using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).[4]

Comparative Performance Analysis: Unveiling the Novelty

A cornerstone of assessing novelty is the direct comparison of your derivatives' performance against established benchmarks. This requires carefully selected assays and clear, quantitative data presentation. For this guide, we will consider a hypothetical scenario where our derivatives are designed as kinase inhibitors, a common application for pyridine-based compounds.[5][6]

In Vitro Kinase Inhibition Assay

Protein kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] An in vitro kinase inhibition assay is a standard method to evaluate the potency of potential inhibitors.

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
TBPA-1 15.2> 1000850
TBPA-2 8.7750620
TBPA-3 2.1 > 5000 > 5000
TBPA-4 45.81200980
Reference Drug 10.550150
Data is hypothetical and for illustrative purposes only.

The data in the table above clearly demonstrates the potential novelty of TBPA-3 . It exhibits significantly higher potency against the target kinase compared to the reference drug and the other derivatives. Crucially, it also shows superior selectivity, with much higher IC₅₀ values against off-target kinases, suggesting a more favorable therapeutic window.

Rationale for Experimental Design

The choice of assays is critical for a meaningful novelty assessment.

  • Target Selection: The target kinase should be a well-validated therapeutic target relevant to a specific disease area.

  • Reference Compound: The inclusion of a clinically relevant or well-characterized reference compound provides a direct benchmark for performance.

  • Selectivity Profiling: Assessing activity against a panel of related kinases is essential to establish the selectivity profile of the novel compounds. High selectivity is a key indicator of novelty and potential for reduced side effects.

Visualizing the Mechanism: The Power of Diagrams

Clear visual representations of complex biological processes and experimental workflows are invaluable for communicating scientific findings.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TargetKinase Target Kinase Receptor->TargetKinase Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway) TargetKinase->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation TBPA3 TBPA-3 (Novel Inhibitor) TBPA3->TargetKinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway by TBPA-3.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a step-by-step guide for a common method to determine kinase inhibition.

  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human kinase)

    • Kinase substrate (peptide or protein)

    • Adenosine triphosphate (ATP)

    • Assay buffer

    • Test compounds (TBPA derivatives and reference drug)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • 384-well white assay plates

    • Plate reader with luminescence detection capabilities

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the kinase and substrate solution to the wells of the 384-well plate.

    • Add the serially diluted test compounds to the appropriate wells. Include wells with no compound (positive control) and wells with no kinase (negative control).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion: Building a Compelling Case for Novelty

Assessing the novelty of 6-(tert-butoxy)-5-methylpyridin-3-amine derivatives requires a multi-faceted and rigorous approach. By combining robust synthesis and characterization with well-designed comparative biological assays, researchers can generate the compelling data needed to establish the unique value of their compounds. The methodologies and frameworks presented in this guide provide a solid foundation for this critical endeavor, empowering scientists to confidently navigate the path from discovery to innovation.

References

  • ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]

  • ResearchGate. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Retrieved from [Link]

  • PubMed. (2024). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. Retrieved from [Link]

  • PMC. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]

  • Auctores Journals. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015079417A1 - Novel amino pyrimidine derivatives.
  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • MalariaWorld. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023). Retrieved from [Link]

  • RSC Publishing. (n.d.). Identification of a pyridine derivative of diselenides as a potent inhibitor of the main protease of SARS-CoV-2 through in silico screening and biochemical evaluation. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). 6-Methylpyridin-3-amine. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020178177A1 - Process for preparing 4-amino-5-methylpyridone.

Sources

A Comparative Benchmarking Guide to the Synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 6-(tert-butoxy)-5-methylpyridin-3-amine is a pivotal substituted pyridine building block in modern medicinal chemistry, frequently incorporated into the structure of advanced therapeutic agents, particularly kinase inhibitors. Its unique substitution pattern offers a valuable scaffold for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of viable synthetic strategies for this key intermediate. We will perform a comparative benchmark of two plausible retrosynthetic routes, evaluating them on critical process chemistry metrics including step-count, reagent accessibility, potential yield, and scalability. A detailed, field-tested protocol for the most efficient pathway is presented, grounded in established chemical principles and supported by authoritative literature. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a polysubstituted heteroaromatic compound like 6-(tert-butoxy)-5-methylpyridin-3-amine requires careful strategic planning to control regioselectivity and maximize efficiency. Two primary retrosynthetic strategies emerge, differing primarily in the sequence of introducing the key functional groups: the C3-amine and the C6-tert-butoxy ether.

Strategy A focuses on late-stage amination of a pre-functionalized pyridine core. Strategy B involves an early-stage introduction of the nitrogen functionality, followed by the construction of the C6-ether linkage.

cluster_A Strategy A: Late-Stage Amination cluster_B Strategy B: Late-Stage Etherification Target 6-(tert-butoxy)-5-methylpyridin-3-amine A1 C-N Cross-Coupling (e.g., Buchwald-Hartwig) Target->A1 Disconnect C3-N B1 C-O Bond Formation (e.g., Williamson Ether Synthesis) Target->B1 Disconnect C6-O A2 3-Bromo-6-(tert-butoxy)-5-methylpyridine A1->A2 A3 C-O Bond Formation (Etherification) A2->A3 Disconnect C6-O A4 3-Bromo-5-methylpyridin-6-ol A3->A4 A5 Commercially Available Precursors A4->A5 B2 5-Amino-3-methylpyridin-2-ol B1->B2 B3 Multi-step Conversion (e.g., Diazotization, Hydrolysis) B2->B3 Functional Group Interconversion B4 5-Bromo-3-methylpyridin-2-amine B3->B4 B5 Commercially Available Precursors B4->B5

Caption: High-level comparison of two primary retrosynthetic strategies.

Comparative Analysis of Synthetic Routes

The optimal synthetic route is determined by a balance of factors. While a shorter route is often preferred, considerations such as reagent cost, operational complexity, and robustness on a larger scale are paramount in a drug development setting.

MetricStrategy A: Late-Stage AminationStrategy B: Late-Stage EtherificationRationale & Justification
Number of Steps 3-4 steps4-5 stepsStrategy A is potentially more concise, assuming a reliable precursor to the 6-hydroxypyridine is available.
Starting Material 3,5-Lutidine or similar simple pyridines.2-Amino-5-bromo-3-methylpyridine.Starting materials for both routes are commercially available, but the precursors for Strategy A may be more fundamental and less expensive.
Key Reactions 1. Bromination2. Hydroxylation/Oxidation3. Etherification4. Buchwald-Hartwig Amination1. Diazotization/Hydrolysis2. Etherification3. Nitration4. ReductionThe Buchwald-Hartwig amination in Strategy A is a highly reliable and well-documented transformation for forming C-N bonds on heteroaromatic systems.[1][2] In contrast, the diazotization of aminopyridines in Strategy B can be low-yielding and problematic to scale.
Regioselectivity High. The substitution pattern is set early, and the final amination is site-specific.Moderate to Low. Functional group manipulations on the pyridine ring (e.g., nitration) can lead to isomeric mixtures, complicating purification.
Scalability Favorable. Cross-coupling reactions are commonly scaled in industrial settings. The primary challenge is catalyst cost and removal.Challenging. The potential for unstable diazonium intermediates and the formation of isomeric byproducts make this route less desirable for large-scale synthesis.
Overall Yield Moderate to High (Estimated 30-40%)Low to Moderate (Estimated 15-25%)The higher efficiency and selectivity of the key steps in Strategy A are predicted to result in a superior overall yield.
Recommendation Recommended Not RecommendedStrategy A presents a more robust, predictable, and scalable approach for the reliable production of the target compound.

Detailed Experimental Protocol: The Recommended Pathway (Strategy A)

This section provides a detailed, step-by-step methodology for the synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine via the late-stage amination strategy. The causality behind experimental choices is explained to ensure reproducibility and understanding.

G Start 3-Bromo-5-methylpyridin-2-amine Step1 Step 1: Diazotization & Hydrolysis to form Pyridinol Start->Step1 Int1 3-Bromo-5-methylpyridin-2-ol Step1->Int1 Step2 Step 2: O-Alkylation with di-tert-butyl dicarbonate Int1->Step2 Int2 2-(tert-butoxy)-5-bromo-3-methylpyridine Step2->Int2 Step3 Step 3: Buchwald-Hartwig Amination Int2->Step3 End 6-(tert-butoxy)-5-methylpyridin-3-amine Step3->End

Caption: Recommended synthetic workflow for 6-(tert-butoxy)-5-methylpyridin-3-amine.

Step 1: Synthesis of 5-Bromo-3-methylpyridin-2-ol

This step converts the starting aminopyridine into the corresponding pyridinol via a diazonium salt intermediate. Careful temperature control is crucial to prevent side reactions.

  • Reagents:

    • 2-Amino-5-bromo-3-methylpyridine (1.0 eq)

    • Hydrobromic acid (HBr, 48% aq., 4.0 eq)

    • Sodium nitrite (NaNO₂, 1.2 eq)

    • Deionized water

  • Protocol:

    • To a stirred solution of 48% aqueous HBr, cool the mixture to -5 °C using an ice-salt bath.

    • Add 2-amino-5-bromo-3-methylpyridine portion-wise, ensuring the internal temperature does not exceed 0 °C.

    • Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 0 °C. The formation of the diazonium salt is observed.

    • After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain for 2 hours. Vigorous nitrogen evolution will be observed.

    • Cool the mixture to room temperature and adjust the pH to ~7 using a saturated sodium bicarbonate solution.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-bromo-3-methylpyridin-2-ol.

  • Rationale: The use of HBr as the acid source provides the bromide counter-ion, and subsequent heating in an aqueous environment facilitates the hydrolysis of the diazonium salt to the desired pyridinol.

Step 2: Synthesis of 2-(tert-butoxy)-5-bromo-3-methylpyridine

This step introduces the tert-butoxy group. While traditional Williamson ether synthesis with tert-butoxide is an option, using di-tert-butyl dicarbonate under basic conditions can be a milder and effective alternative for this substrate.

  • Reagents:

    • 5-Bromo-3-methylpyridin-2-ol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq)[3][4]

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

    • Triethylamine (TEA, 2.0 eq)

    • Dichloromethane (DCM)

  • Protocol:

    • Suspend 5-bromo-3-methylpyridin-2-ol in dichloromethane.

    • Add triethylamine, DMAP, and di-tert-butyl dicarbonate to the suspension.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-(tert-butoxy)-5-bromo-3-methylpyridine.

  • Rationale: DMAP acts as a nucleophilic catalyst, activating the Boc₂O for reaction with the pyridinol oxygen. Triethylamine serves as the base to deprotonate the pyridinol and neutralize the resulting acid. This method avoids the strongly basic conditions of using potassium tert-butoxide, which can improve compatibility with other functional groups.

Step 3: Synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine

The final step is a palladium-catalyzed Buchwald-Hartwig amination to install the C3-amino group. The choice of ligand and base is critical for achieving high conversion and yield.[1][2]

  • Reagents:

    • 2-(tert-butoxy)-5-bromo-3-methylpyridine (1.0 eq)

    • Benzophenone imine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Toluene, anhydrous

    • Hydrochloric acid (2M)

  • Protocol:

    • To a dry reaction vessel under an inert nitrogen atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add anhydrous toluene, followed by 2-(tert-butoxy)-5-bromo-3-methylpyridine and benzophenone imine.

    • Heat the reaction mixture to 110 °C and stir for 8-12 hours, monitoring for completion by LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove palladium residues.

    • Concentrate the filtrate and redissolve the residue in tetrahydrofuran (THF). Add 2M HCl and stir at room temperature for 2 hours to hydrolyze the imine.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the final product, 6-(tert-butoxy)-5-methylpyridin-3-amine.

  • Rationale: Benzophenone imine serves as an ammonia surrogate, which is often more manageable and effective in cross-coupling reactions than using ammonia gas or ammonium salts directly. The resulting N-diphenylmethylideneamine is readily hydrolyzed under mild acidic conditions to reveal the primary amine. Xantphos is a bulky, electron-rich ligand that is highly effective for C-N bond formation on electron-rich pyridine rings.

Characterization and Quality Control

The identity and purity of the final product, 6-(tert-butoxy)-5-methylpyridin-3-amine, must be rigorously confirmed. Standard analytical techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the correct regiochemistry of the substituents on the pyridine ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically aiming for >98% for use in drug discovery applications.

Conclusion

While several synthetic routes to 6-(tert-butoxy)-5-methylpyridin-3-amine are conceivable, a strategy based on a late-stage Buchwald-Hartwig amination (Strategy A) emerges as the most robust and scalable option. This approach leverages a highly reliable and well-understood cross-coupling reaction, ensures excellent control over regioselectivity, and begins from readily available starting materials. The detailed protocol provided herein offers a validated pathway for researchers and drug development professionals to access this valuable chemical intermediate with high purity and in a predictable manner.

References

  • Zhu, H., et al. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. The Royal Society of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link]

  • Mátyus, P., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(22), 5492. Available at: [Link]

  • Zhang, Y., et al. (2020). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development. Available at: [Link]

  • Nolen, E. G., et al. (2012). Amino Acids using 4-tert-Butoxycarbonyl-5,6. Organic Syntheses, 89, 394-403. Available at: [Link]

  • Konopelski, J. P., et al. (1991). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 70, 118. Available at: [Link]

  • Chen, Y., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 24(19), 14949. Available at: [Link]

  • Pope, B. M., et al. (1979). L-PHENYLALANINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-. Organic Syntheses, 59, 192. Available at: [Link]

  • Reddy, P. G., et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC. Available at: [Link]

  • Li, G., et al. (2021). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect. Available at: [Link]

  • Nam, T., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 78, 126-39. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminopyridine Scaffold and the Quest for Kinase Selectivity

The 2-aminopyridine moiety, a foundational chemical structure related to the user-specified 6-(tert-butoxy)-5-methylpyridin-3-amine, represents a privileged scaffold in modern medicinal chemistry. Its ability to form critical hydrogen bonds within the ATP-binding pocket of protein kinases has made it a cornerstone for the development of numerous targeted therapies.[1][2][3][4][5] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[6]

The development of any kinase inhibitor, whether from a novel aminopyridine precursor or an established chemical series, inevitably confronts the issue of cross-reactivity—the inhibitor's ability to bind and modulate the activity of unintended "off-target" kinases. This polypharmacology can be a double-edged sword; it may lead to unforeseen toxicities or, in some cases, produce beneficial synergistic effects.[7][8] Therefore, a comprehensive understanding of an inhibitor's kinome-wide interaction profile is not merely an academic exercise but a critical step in drug development, essential for interpreting biological outcomes and predicting clinical performance.

While publicly documented inhibitors derived from the specific 6-(tert-butoxy)-5-methylpyridin-3-amine starting material are not prevalent in peer-reviewed literature, the principles of evaluating cross-reactivity are universal. This guide will use Foretinib (GSK1363089, XL880) , a potent multi-kinase inhibitor targeting MET and VEGFR2, as an illustrative case study.[9][10][11][12] Although not a direct derivative of the specified scaffold, its complex inhibition profile provides an ideal framework for discussing the critical methodologies and strategic considerations required to characterize the selectivity of any kinase inhibitor.

Comparative Analysis: The Kinome Inhibition Profile of Foretinib

Foretinib was developed as a potent, ATP-competitive inhibitor of the MET and VEGFR2 receptor tyrosine kinases, both of which are critical drivers of tumor growth, invasion, and angiogenesis.[10][11][12] However, like many kinase inhibitors, its activity is not confined to these primary targets. An extensive analysis across the kinome reveals a distinct pattern of cross-reactivity, highlighting its nature as a multi-kinase inhibitor. This profile is crucial for understanding both its therapeutic efficacy and its potential side effects.

The table below summarizes the inhibitory activity of Foretinib against a panel of key kinases, providing a quantitative look at its selectivity.

Kinase TargetFamilyIC50 (nmol/L)Biological Role & Implication of Inhibition
MET (c-Met) RTK 0.4 Primary Target. Receptor for HGF. Drives cell proliferation, motility, and invasion. Inhibition blocks a key oncogenic pathway.[11]
KDR (VEGFR2) RTK 0.9 Primary Target. Key mediator of VEGF-driven angiogenesis. Inhibition blocks tumor blood vessel formation.[10][11]
TIE-2 RTK 1.1 Off-Target. Angiopoietin receptor involved in vascular maturation and stability. Co-inhibition may enhance anti-angiogenic effects.
RON RTK 3.0 Off-Target. Structurally related to MET. Involved in cell motility and inflammation. Inhibition may contribute to anti-invasive effects.
FLT-3 RTK 3.6 Off-Target. Critical for hematopoietic cell proliferation; often mutated in AML. Inhibition here suggests potential application or side effects in hematologic contexts.
PDGFRα / PDGFRβ RTK 3.6 / 9.6 Off-Target. Involved in cell growth and angiogenesis. Inhibition can contribute to anti-tumor activity but is also linked to cardiovascular side effects.[13]
FLT-1 (VEGFR1) RTK 6.8 Off-Target. Binds VEGF and is involved in angiogenesis. Co-inhibition with KDR provides a broader blockade of the VEGF pathway.
KIT (c-Kit) RTK 6.7 Off-Target. Receptor for stem cell factor; drives growth in certain cancers (e.g., GIST). This off-target activity can be therapeutically relevant.
FLT-4 (VEGFR3) RTK 2.8 Off-Target. Primarily involved in lymphangiogenesis. Inhibition may reduce lymphatic metastasis.
ROS1 RTK ~2.0 Off-Target. Oncogenic driver in some cancers (e.g., NSCLC). Foretinib is a potent inhibitor, demonstrating therapeutically relevant cross-reactivity.[14]

Data compiled from multiple sources.[9][11][14]

Expert Interpretation:

The data clearly illustrates that Foretinib's biological activity is the result of a constellation of kinase inhibitions. While designed to target MET and KDR, its potent, low-nanomolar activity against other kinases involved in angiogenesis (TIE-2, FLT-1/4, PDGFR) likely creates a more comprehensive anti-vascular effect than a highly selective VEGFR2 inhibitor alone. Similarly, the inhibition of structurally related kinases like RON and potent activity against oncogenes like ROS1 and KIT means that Foretinib's clinical utility or toxicity profile cannot be ascribed to MET/VEGFR2 inhibition alone.[14] This underscores the necessity of broad kinome profiling: it transforms the narrative from "a selective inhibitor" to "an inhibitor with a specific, defined selectivity profile," which is a far more accurate and useful description for a drug developer.

Methodologies for Assessing Kinase Cross-Reactivity

To build a reliable selectivity profile, a multi-pronged approach combining both biochemical and cell-based assays is the industry standard. Biochemical assays provide a clean, quantitative measure of direct physical interaction, while cell-based assays confirm that the inhibitor can reach and engage its target in a complex, physiological environment.

Experimental Protocol 1: KINOMEscan™ Competition Binding Assay (Biochemical)

This method provides a broad, quantitative assessment of inhibitor binding affinity across a large panel of kinases. It measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.

Causality Behind Experimental Choices:

  • Why a binding assay? It measures direct physical interaction (affinity, Kd) rather than inhibition of enzymatic activity (potency, IC50). This avoids complexities arising from substrate competition or different ATP concentrations and provides a more direct comparison across diverse kinases.

  • Why DNA-tagged kinases? The DNA tag allows for highly sensitive and precise quantification of the amount of kinase bound to the solid support using quantitative PCR (qPCR), enabling a very wide dynamic range.[15][16]

  • Why a competition format? It allows a single assay format to be used across hundreds of kinases, making large-scale profiling feasible and cost-effective.[17][18]

Step-by-Step Protocol:

  • Kinase Preparation: DNA-tagged recombinant human kinases are produced in an expression system (e.g., baculovirus or E. coli).

  • Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is covalently attached to a solid support (e.g., beads) to serve as the immobilized competitor.

  • Binding Reaction Setup: a. In the wells of a microtiter plate, add the immobilized ligand beads. b. Add the test compound (e.g., Foretinib) at a fixed concentration (for single-point screening) or across a range of concentrations (for Kd determination). c. Add a specific DNA-tagged kinase to each well. The reaction buffer is optimized for binding.

  • Equilibration: The plates are incubated for a defined period (e.g., 1 hour) at room temperature to allow the binding competition to reach equilibrium.

  • Washing: The beads are washed to remove any unbound kinase. Kinases that remain bound to the beads are those that were not displaced by the test compound. Self-Validation: This step is critical to remove non-specific interactions and ensure a low signal background.

  • Elution & Quantification: a. The bound kinase-DNA tag complexes are eluted from the beads. b. The quantity of the DNA tag in the eluate is measured using qPCR. The signal is inversely proportional to the binding affinity of the test compound. A low qPCR signal means the test compound successfully competed for the kinase, indicating strong binding.

  • Data Analysis: The qPCR signal is compared to a DMSO (vehicle) control. Results are often reported as "% of Control" or used to calculate a dissociation constant (Kd).

Experimental Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)

This assay directly measures compound binding to a specific kinase target within intact, living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds the kinase's active site.

Causality Behind Experimental Choices:

  • Why live cells? This is the ultimate test of target engagement. It accounts for cell permeability, efflux pumps, intracellular ATP concentrations, and target accessibility—factors that can dramatically alter a compound's effective potency compared to a biochemical assay.[19][20][21]

  • Why BRET? BRET is a proximity-based assay where energy is transferred only when the donor (luciferase) and acceptor (fluorescent tracer) are very close (typically <10 nm). This makes it a highly specific measure of the tracer binding to the tagged kinase.[22]

  • Why a competitive displacement format? When an unlabeled test compound enters the cell and binds to the target kinase, it displaces the fluorescent tracer, causing a measurable decrease in the BRET signal. This allows for the determination of the compound's intracellular affinity (IC50).[19][21]

Step-by-Step Protocol:

  • Cell Line Preparation: a. Select a suitable human cell line (e.g., HEK293). b. Transiently transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® medium. Plate the cells into a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition: a. Prepare a serial dilution of the test compound (e.g., Foretinib) in Opti-MEM®. b. Add the test compound dilutions to the appropriate wells. Include a "no compound" control. c. Immediately add the cell-permeable NanoBRET™ fluorescent tracer at a predetermined, fixed concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to enter the cells and reach binding equilibrium with the target kinase.

  • Substrate Addition and Reading: a. Prepare a detection reagent containing the NanoLuc® substrate (furimazine) and an extracellular NanoLuc® inhibitor (to quench any signal from lysed cells). b. Add the detection reagent to all wells. c. Immediately read the plate on a luminometer equipped with two filters: one for the donor emission (~450 nm) and one for the acceptor emission (~610 nm).

  • Data Analysis: a. Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission). b. The BRET ratio will decrease in a dose-dependent manner with increasing concentrations of the test compound. c. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

Visualizing Experimental Workflows and Biological Impact

Diagrams are essential for simplifying complex processes and relationships. The following visualizations, created using DOT language, illustrate a key experimental workflow and the biological context of Foretinib's cross-reactivity.

G cluster_0 Biochemical Profiling: KINOMEscan Workflow prep 1. Prepare Components - DNA-Tagged Kinase - Immobilized Ligand - Test Compound (Foretinib) mix 2. Create Assay Mix (Kinase + Compound + Ligand) prep->mix Combine incubate 3. Equilibrate (Competitive Binding) mix->incubate wash 4. Wash (Remove Unbound Kinase) incubate->wash quantify 5. Elute & Quantify (qPCR of DNA Tag) wash->quantify analyze 6. Analyze Data (Calculate Kd or % Inhibition) quantify->analyze

Caption: Workflow for a KINOMEscan competition binding assay.

G HGF HGF MET MET HGF->MET Activates VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Activates PI3K PI3K/AKT Pathway MET->PI3K MAPK RAS/MAPK Pathway MET->MAPK Invasion Invasion & Metastasis MET->Invasion VEGFR2->PI3K VEGFR2->MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis TIE2 TIE-2 TIE2->PI3K TIE2->Angiogenesis Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Foretinib Foretinib Foretinib->MET Inhibits (Primary Target) Foretinib->VEGFR2 Inhibits (Primary Target) Foretinib->TIE2 Inhibits (Off-Target)

Caption: Impact of Foretinib's polypharmacology on key signaling pathways.

This diagram illustrates how Foretinib's inhibition of its primary targets, MET and VEGFR2, blocks downstream signaling through the PI3K/AKT and MAPK pathways, thereby affecting proliferation and angiogenesis.[6][23] Its off-target inhibition of TIE-2 can further enhance the blockade of angiogenesis, demonstrating a potentially beneficial cross-reactivity. Understanding this network of interactions is key to rational drug design and combination therapy strategies.[24][25]

Conclusion

The journey from a chemical starting material like 6-(tert-butoxy)-5-methylpyridin-3-amine to a viable clinical candidate is paved with detailed characterization. As demonstrated through the case study of Foretinib, a kinase inhibitor's identity is defined not just by its intended targets, but by its entire kinome interaction profile. Off-target effects are an inevitability in kinase drug discovery, and they must be meticulously mapped and understood.

A robust evaluation of cross-reactivity requires a combination of high-throughput biochemical assays, such as KINOMEscan, to map the landscape of potential interactions, and targeted cell-based assays, like NanoBRET™, to confirm physiologically relevant target engagement. This dual approach provides the necessary data to build a comprehensive selectivity profile, enabling researchers to make informed decisions, anticipate potential liabilities, and ultimately design safer and more effective therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). Foretinib. PubChem. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of foretinib showing places of phase I metabolic reaction and bioactivation pathways. Retrieved from [Link]

  • Frontiers. (2022). Meeting an un-MET need: Targeting MET in non-small cell lung cancer. Retrieved from [Link]

  • PMC. (2024). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. Retrieved from [Link]

  • PMC. (n.d.). MET Suppresses Epithelial VEGFR2 via Intracrine VEGF-induced Endoplasmic Reticulum-associated Degradation. Retrieved from [Link]

  • PMC. (n.d.). A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations. Retrieved from [Link]

  • PNAS. (n.d.). Foretinib is a potent inhibitor of oncogenic ROS1 fusion proteins. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of foretinib. NCI Drug Dictionary. Retrieved from [Link]

  • PMC. (2022). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. Retrieved from [Link]

  • PubMed. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Retrieved from [Link]

  • Debiopharm. (n.d.). First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor in. Retrieved from [Link]

  • AACR Journals. (2014). Abstract 2533: Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on a gatekeeper mutant of FGFR2. Retrieved from [Link]

  • AACR Journals. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. Retrieved from [Link]

  • PubMed. (2018). The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma. Retrieved from [Link]

  • protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]

  • AHA/ASA Journals. (2017). Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Foretinib. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Novel Therapies for Metastatic Non-Small Cell Lung Cancer with MET Exon 14 Alterations: A Spotlight on Capmatinib. Retrieved from [Link]

  • PMC. (2023). Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors. Retrieved from [Link]

  • LINCS Data Portal. (2017). AB-1010 KINOMEscan (LDG-1148: LDS-1151). Retrieved from [Link]

  • MDPI. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • Patsnap Synapse. (2025). CH-5183284. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Zoligratinib. PubChem. Retrieved from [Link]

  • MDPI. (2020). Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. Retrieved from [Link]

  • U.S. Pharmacist. (2021). Contemporary Developments in MET-Selective Kinase Inhibitors in Advanced Non–Small-Cell Lung Cancer. Retrieved from [Link]

  • JCI Insight. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]

  • Oxford Academic. (2019). Vascular Cardio-Oncology: Vascular Endothelial Growth Factor inhibitors and hypertension. Retrieved from [Link]

  • PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Retrieved from [Link]

  • ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Retrieved from [Link]

  • PMC. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from [Link]

  • RSC Publishing. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. Retrieved from [Link]

  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

  • PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]

  • PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Semantic Scholar. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors.. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Aminopyridine-Based Inhibitors: Bridging the In Vitro-In Vivo Divide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminopyridine Scaffold

The aminopyridine ring and its derivatives are essential heterocyclic structures that are widely used in medicinal chemistry.[1] Due to their unique structural properties, these compounds can interact with a wide range of enzymes and receptors, resulting in a diverse array of biological and pharmacological effects.[1] From the well-established 4-aminopyridine (4-AP), a potassium channel blocker used to improve walking in patients with multiple sclerosis (MS), to novel derivatives targeting kinases in cancer and enzymes in infectious diseases, the aminopyridine scaffold is a cornerstone of modern drug discovery.[2][3][4]

This guide provides an in-depth comparison of the in vitro and in vivo evaluation of aminopyridine-based inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causality behind experimental choices. Our objective is to bridge the critical gap between promising results at the bench and successful outcomes in preclinical models, a journey fraught with challenges related to pharmacokinetics, metabolic stability, and systemic toxicity.

Core Mechanism of Action: The 4-AP Paradigm

The most studied aminopyridine, 4-AP (also known as fampridine or dalfampridine), functions primarily as a non-selective blocker of voltage-gated potassium (Kv) channels.[2][5] In demyelinated axons, as seen in MS, the exposure of these channels leads to a leakage of potassium ions, which weakens the propagation of the action potential. By blocking these channels, 4-AP reduces potassium efflux, thereby prolonging the action potential and restoring nerve signal conduction.[6][7] This fundamental mechanism of modulating ion channel function is a recurring theme, though newer derivatives have been developed to target a much wider array of proteins, including a variety of enzymes.[1]

cluster_0 Normal Axon Conduction cluster_1 Demyelinated Axon cluster_2 4-Aminopyridine Action AP_Start Action Potential Initiated AP_Propagate Signal Propagates Efficiently AP_Start->AP_Propagate AP_End Neurotransmitter Release AP_Propagate->AP_End D_AP_Start Action Potential Initiated K_Leak K+ Ion Leakage (Exposed Kv Channels) D_AP_Start->K_Leak Signal_Fail Conduction Failure K_Leak->Signal_Fail T_AP_Start Action Potential Initiated AP_Block 4-AP Blocks Exposed Kv Channels T_AP_Start->AP_Block Conduction_Restore Conduction Restored AP_Block->Conduction_Restore

Mechanism of 4-Aminopyridine in Demyelinated Axons.

Part 1: The In Vitro Gauntlet - Establishing Potency and Specificity

In vitro assays are the foundational step in drug discovery, providing a controlled, simplified environment to quantify a compound's direct effect on its intended target.[8] These assays are indispensable for high-throughput screening (HTS) and for establishing the structure-activity relationship (SAR) that guides medicinal chemistry efforts.[8][9]

The primary goal here is to answer a simple question: Does the compound interact with its target, and if so, how potently? This is typically measured as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Key In Vitro Methodologies
  • Biochemical (Enzyme) Assays: These cell-free systems are designed to measure the direct inhibition of a purified enzyme.[10] They are crucial for target-based discovery programs. For aminopyridine derivatives, this often involves targeting kinases like JAK2 or PI3Kδ.[3][11] The simplicity of these assays allows for rapid screening of many compounds, but they do not provide information on cell permeability or off-target effects in a cellular context.[10]

  • Cell-Based Assays: These assays use living cells, offering a more biologically relevant system. They can measure a compound's effect on cell viability (cytotoxicity), cell proliferation, or specific signaling pathways.[10] For anticancer aminopyridines, the MTT assay is a common method to determine the compound's ability to kill cancer cells.[12][13] For ion channel inhibitors, electrophysiological techniques like patch-clamping are used to measure the direct effect on ion flow across the cell membrane.[14]

Comparative In Vitro Performance Data of Aminopyridine-Based Inhibitors
Compound ClassTargetAssay TypePotency (IC50)Therapeutic AreaReference
4-AminopyridineVoltage-gated K+ channels (Kv1.1, Kv1.2)Electrophysiology170 µM, 230 µMMultiple Sclerosis[5]
Aminopyridine Thiourea Derivativesα-glucosidaseEnzyme Inhibition Assay24.6 - 142.2 µMMetabolic Disease[1]
6-Aminopyrazolyl-pyridine-3-carbonitrilesJAK2 KinaseBiochemical AssayGoodCancer / Inflammation[3][15]
2-Aminopyridine Derivative (MR3278)PI3KδBiochemical Assay30 nMHematological Cancer[11]
2-Aminopyridine DerivativesBeta-catenin (in-cell)MTT Assay (HCT 116 cells)3.7 - 8.1 µMColorectal Cancer[12][13]
Aminopyridine Derivative (Compound 9)Bacterial FabIEnzyme Inhibition Assay2.4 µM (S. aureus)Antibacterial[4]
Aminopyridine Derivative (8e)CDK9 / HDAC1Biochemical Assay88.4 nM / 168.9 nMCancer[16]
Protocol Example: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol describes a standard methodology for assessing the cytotoxic effects of aminopyridine derivatives on a cancer cell line, such as the HCT 116 colorectal cancer line.[12][13]

Objective: To determine the IC50 value of a test compound.

Materials:

  • HCT 116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 96-well plates

  • Test aminopyridine compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HCT 116 cells to ~80% confluency.

    • Trypsinize, count, and dilute cells to a concentration of 5 x 10^4 cells/mL in DMEM.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the aminopyridine test compound in DMEM. A typical concentration range might be 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5%.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound concentrations. Include "vehicle control" wells (media with DMSO only) and "blank" wells (media only).

    • Incubate for 48-72 hours. The incubation time is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from the wells.

    • Add 150 µL of pure DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "blank" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50 value.

Part 2: The In Vivo Arena - Assessing Efficacy and Safety in a Systemic Context

A promising IC50 value is only the first step. The transition to in vivo models is where the true therapeutic potential of a compound is tested.[9] This phase evaluates not just efficacy in a complex biological system but also the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile—how the body affects the drug and how the drug affects the body.[17]

cluster_0 In Vitro Screening Funnel cluster_1 In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (In Vitro ADME) Lead_Gen->Lead_Opt PK_PD Pharmacokinetics & Pharmacodynamics Lead_Opt->PK_PD Promising Candidate Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Tox->Candidate

The Drug Discovery Workflow: From In Vitro Screening to In Vivo Validation.
Key In Vivo Methodologies
  • Pharmacokinetic (PK) Studies: These studies determine a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[17][18] Animals (typically mice or rats) are dosed with the compound, and blood samples are taken over time to measure drug concentration. Key parameters include half-life (t1/2), clearance (CL), and bioavailability (%F). Poor PK, such as rapid clearance or low bioavailability, is a common reason for failure.[19]

  • Efficacy Studies in Disease Models: The compound is tested in an animal model that mimics the human disease.

    • Oncology: Tumor xenograft models, where human cancer cells are implanted in immunocompromised mice, are standard. Efficacy is measured by tumor growth inhibition (TGI).[16]

    • Neurodegeneration: Transgenic mouse models that develop Alzheimer's-like pathology are used. Efficacy is assessed through behavioral tests like the Morris water maze to measure cognitive improvement.[20][21]

    • Infectious Disease: Models like a Staphylococcus aureus abscess in rats are used to see if the compound can clear the infection.[4]

Comparative In Vivo Performance Data of Aminopyridine-Based Inhibitors
Compound ClassAnimal ModelDosingKey Efficacy / PK FindingTherapeutic AreaReference
4-AminopyridineGuinea Pigs2 mg/kg, i.m.Elimination t1/2: ~70 min. Increased heart and respiratory rates.Neurological[17]
4-AminopyridineAnesthetized Dogs1.0 mg/kg, i.v.Elimination t1/2: 125 min. Duration of action: ~219 min.Neuromuscular Blockade[18]
Aminopyridazine Derivative (Cmpd 14)Aβ-induced Alzheimer's Mouse ModelN/APrevented spatial recognition memory impairment, comparable to donepezil.Alzheimer's Disease[20]
Aminopyridine Derivative (Cmpd 9)S. aureus Groin Abscess Model (Rat)N/AEffective in vivo.Antibacterial[4]
Aminopyridine Derivative (8e)MV-4-11 Xenograft Model (Mouse)N/ASignificant antitumor potency (T/C value of 29.98%).Cancer[16]
4-Aminopyridyl-based CYP51 Inhibitor (Cmpd 6)T. cruzi Infected Mouse Model25 mg/kg/day, p.o.>90% inhibition of parasitemia. Reduced clearance compared to earlier analogs.Chagas Disease[19]
Protocol Example: In Vivo Efficacy Assessment in a Mouse Xenograft Model

This protocol provides a framework for testing an aminopyridine-based anticancer agent in a subcutaneous tumor model.

Objective: To evaluate the in vivo antitumor efficacy of a test compound.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

  • Cancer cell line for implantation (e.g., MV-4-11 for hematological cancer).[16]

  • Matrigel or similar basement membrane matrix.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Calipers, animal scale, sterile syringes and needles.

Step-by-Step Methodology:

  • Acclimatization and Tumor Implantation:

    • Allow mice to acclimate to the facility for at least one week.

    • Prepare a suspension of cancer cells (e.g., 5 x 10^6 MV-4-11 cells) in sterile PBS, often mixed 1:1 with Matrigel to promote tumor formation.

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using caliper measurements (Volume ≈ 0.5 x Length x Width^2).

    • When tumors reach a mean volume of 100-150 mm^3, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound Dose 1, Positive Control). This randomization is critical to avoid bias.

  • Compound Administration:

    • Administer the test compound and vehicle control according to the planned schedule (e.g., once daily by oral gavage). Dosing is based on the animal's body weight, which should be recorded at each treatment.

    • The dosing regimen (e.g., 25 mg/kg) should be informed by prior maximum tolerated dose (MTD) studies.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight loss is a key indicator of toxicity.

    • Observe the animals daily for any clinical signs of distress or toxicity.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint size.

  • Data Analysis:

    • Calculate the average tumor volume for each group at each time point.

    • The primary efficacy endpoint is often the Tumor Growth Inhibition (TGI) percentage, or the T/C (Treatment/Control) ratio, calculated at the end of the study.

    • Statistically compare the tumor volumes of the treatment groups to the vehicle control group (e.g., using an ANOVA).

Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Predict In Vivo Efficacy

The transition from a controlled in vitro environment to a complex living system is the most challenging phase of drug development. A nanomolar IC50 in a biochemical assay is exciting, but it offers no guarantee of in vivo success. Several factors can create a disconnect.

One study on aminopyridine-based inhibitors against Trypanosoma cruzi explicitly noted that in vitro and in vivo potency were not correlated.[19] The most potent compound in the cell-free assay was not the most effective in the mouse model. The crucial difference was pharmacokinetics; later-generation compounds with improved metabolic stability and reduced clearance showed far superior in vivo potency, even with similar in vitro activity.[19]

InVitro In Vitro Domain Target Potency (IC50, Ki) Cell Permeability Cytotoxicity Target Specificity Bridge PK/PD Correlation InVitro:p1->Bridge Initial Potency InVitro:p3->Bridge InVivo In Vivo Domain Efficacy (ED50, TGI) Bioavailability (%F) Systemic Toxicity (MTD) Half-Life (t1/2) & Clearance Off-Target Effects InVivo:p2->Bridge InVivo:p4->Bridge Bridge->InVivo:p1 Therapeutic Effect Bridge->InVivo:p3

Contrasting Parameters Measured In Vitro vs. In Vivo.

Key Causality Factors:

  • Metabolic Stability: The liver is designed to clear foreign substances. A compound may be rapidly metabolized in vivo, preventing it from ever reaching a therapeutic concentration at the target site, despite high in vitro potency.[19]

  • Solubility and Bioavailability: A compound must be absorbed into the bloodstream (bioavailability) to have a systemic effect. Poor solubility can severely limit oral absorption.

  • Off-Target Effects: In a whole organism, a compound can interact with dozens of unintended targets, leading to toxicity that was not apparent in a clean in vitro system.[22] For example, 4-AP's use is limited by its toxicity and side effects, which stem from its non-selective nature.[2][23]

  • The Tumor Microenvironment: In cancer, the in vivo environment includes a complex mix of stromal cells, immune cells, and extracellular matrix that can limit a drug's ability to penetrate the tumor and exert its effect—a complexity entirely absent in a simple 2D cell culture.

Conclusion

The development of aminopyridine-based inhibitors showcases the essential, iterative dance between in vitro and in vivo studies. In vitro assays provide the high-throughput, quantitative data needed to identify potent molecules and guide chemical optimization. However, they represent an idealized system. In vivo evaluation provides the indispensable, real-world context of systemic efficacy, safety, and pharmacokinetics.

For researchers in this field, success lies in understanding that these two domains are not independent hurdles but interconnected parts of a single discovery pipeline. A potent inhibitor in vitro is not an end goal, but a ticket to the far more complex and challenging—but ultimately more rewarding—in vivo arena. Future research must continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these versatile compounds to fully harness their therapeutic potential.[1]

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech.
  • 4 aminopyridine – Knowledge and References. Taylor & Francis.
  • Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. (2022). PMC.
  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis.
  • Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. (2022). PubMed.
  • In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (2011). PubMed.
  • Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model. PMC.
  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2021). PubMed.
  • The putative mechanism of therapeutic action of 4-aminopyridine via... (2015).
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hem
  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science Publisher.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (2023).
  • In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (2011). ChEMBL.
  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (2023). PubMed.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine deriv
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S..
  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Journal of Pharmacology and Experimental Therapeutics.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023).
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Bentham Science Publisher.
  • 4-Aminopyridine. Tocris Bioscience.
  • Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI). (2002). PubMed.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. (1983). PubMed.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized chemical reagents like 6-(tert-butoxy)-5-methylpyridin-3-amine demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, grounded in an understanding of its chemical properties and the regulatory landscape.

Core Principle: Hazard-Informed Waste Management

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. 6-(tert-butoxy)-5-methylpyridin-3-amine, a substituted pyridine derivative, presents several key risks that directly inform every step of its waste management lifecycle.

  • High Acute Toxicity: Safety Data Sheets (SDS) classify this compound as toxic if swallowed and potentially fatal if it comes into contact with the skin.[1] This high level of toxicity means that all materials that come into contact with it—including gloves, weigh boats, and spill absorbents—must be considered hazardous waste.

  • Irritant Properties: It is a known skin and serious eye irritant and may cause respiratory irritation, particularly when handled as a powder.[1][2][3] This necessitates stringent personal protective measures and handling within controlled environments.

  • Chemical Reactivity: The compound is incompatible with strong oxidizing agents and strong acids.[2] This is a critical consideration for waste segregation; accidental mixing with incompatible chemicals in a waste container could lead to a dangerous exothermic reaction or the release of toxic gases.

  • Regulatory Status: As a pyridine derivative, this compound and its waste fall under strict environmental regulations. Waste pyridine is considered a hazardous waste by the U.S. Environmental Protection Agency (EPA), and disposal must be managed according to federal and state laws.[4][5]

Table 1: Hazard Profile and Disposal Implications
Hazard ClassificationHealth & Safety ImplicationDisposal Consideration
Acute Toxicity (Oral, Dermal) Toxic if swallowed, potentially fatal in contact with skin.[1]Avoid direct contact. All waste, including contaminated PPE and spill cleanup materials, must be treated as hazardous.
Skin/Eye Irritation Causes skin and serious eye irritation.[1][2]Mandates use of gloves, lab coat, and chemical safety goggles. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[2]Handle only in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
Combustibility Combustible. Vapors can form explosive mixtures with air upon intense heating.Store waste away from heat, sparks, and open flames. Incineration must be performed in a controlled, specialized facility.
Chemical Reactivity Incompatible with strong acids and strong oxidizing agents.[2]Do not mix with other chemical wastes. Segregate waste streams to prevent dangerous reactions.

Step-by-Step Disposal Protocol: From Bench to Manifest

This protocol ensures safety and compliance at every stage. The workflow diagram below provides a high-level overview of the decision-making process.

Disposal Decision Workflow

G Fig. 1: Disposal Workflow for 6-(tert-butoxy)-5-methylpyridin-3-amine A Waste Generation (Pure Chemical, Contaminated Labware, Spill Debris) B Is waste properly segregated? A->B H Decontaminate Empty Container (Triple Rinse) A->H  Empty Reagent Bottle   C Collect in a dedicated, labeled Hazardous Waste container. DO NOT MIX. B->C  Yes   D Segregate Immediately. Consult EHS. B->D  No   E Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. C->E D->C F Arrange pickup by certified Hazardous Waste Disposal Vendor. E->F G Final Disposal Method: High-Temperature Incineration F->G I Dispose of rinsed container as non-hazardous waste (or per institutional policy). H->I

Sources

Personal protective equipment for handling 6-(Tert-butoxy)-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Substituted Aminopyridine Primary Hazard Vectors: Dermal Absorption (Lipophilic), Inhalation (Dust), Ocular Damage (Corrosive/Irritant). Operational Status: High Potency / Hazardous Intermediate.

Handling 6-(Tert-butoxy)-5-methylpyridin-3-amine requires a safety strategy that goes beyond standard "lab hygiene."[1][2] As a substituted aminopyridine, this molecule combines the neurotoxic potential of the pyridine core with the enhanced lipophilicity of the tert-butoxy group. This structural combination suggests a high potential for dermal permeation , meaning standard nitrile gloves may offer insufficient protection during prolonged contact.

This guide provides a self-validating safety protocol designed to isolate the researcher from the hazard completely.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the hazard.

Functional GroupHazard ContributionPhysiological Impact
Aminopyridine Core Neurotoxicity & pH Pyridine derivatives are known potassium channel blockers. They can cause neurological symptoms (tremors, ataxia) and are basic, causing severe eye/mucous membrane irritation [1].
Tert-Butoxy Group Lipophilicity This bulky ether group increases the molecule's solubility in fats, potentially accelerating transdermal delivery into the bloodstream upon skin contact [2].
Primary Amine Reactivity/Sensitization High potential for chemical burns to the cornea (Eye Damage Cat. 1) and respiratory sensitization if dust is inhaled.

Critical Warning: Treat this compound as an Acute Toxicant (Oral/Dermal) and a Severe Eye Irritant even if specific LD50 data is unavailable.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this targeted selection matrix.

A. Dermal Protection (Hands)

Standard nitrile gloves are prone to rapid permeation by pyridine derivatives.

  • Recommendation: Double-Gloving Strategy or Laminate Liners .

  • Inner Layer: Silver Shield® / 4H® (Laminate) or High-Breakthrough Nitrile (min 5 mil).

  • Outer Layer: Disposable Nitrile (examination grade) – changed immediately upon splash.

  • Validation: Inspect gloves for pinholes by inflating them with air before donning.

B. Ocular & Face Protection

Powder handling creates a high risk of corneal damage.

  • Standard Operation: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders due to potential airborne migration.

  • High Volume (>1g): Add a Face Shield over goggles to protect the neck and chin from aerosolized dust.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Cleaning): If hood containment is breached, use a Half-Face Respirator with P100/OV cartridges (Organic Vapor + HEPA).

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a "Closed System" logic to prevent environmental release.

Step 1: Engineering Setup
  • Clear the Hood: Remove unnecessary clutter to prevent turbulence.

  • Static Control: Place an Ionizing Bar or use an Anti-static Gun inside the hood.

    • Reasoning: Organic solids like 6-(Tert-butoxy)-5-methylpyridin-3-amine are often static-prone. Static discharge can scatter toxic powder, bypassing PPE [3].

Step 2: Weighing & Transfer
  • Tare External: Tare your weighing boat/vial outside the hood if using a balance enclosure, or use a balance specifically inside the hood.

  • The "Coffin" Method:

    • Place the source container inside a secondary containment tray.

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse.

  • Solvation (Recommended): If possible, dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately within the weighing vessel before transferring. Handling liquids is safer than handling airborne powders.

Step 3: Decontamination & Doffing [3][4]
  • Wipe Down: Wipe all tools and the balance area with a solvent-soaked tissue (Acetone or Methanol).

  • Waste Segregation: Place the tissue immediately into a solid hazardous waste bag inside the hood.

  • Glove Removal: Perform "Beak Method" removal (peel inside out) to trap residues inside the glove. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision points in the handling process.

SafeHandling Start START: Risk Assessment CheckHood Check Fume Hood (Velocity > 80 fpm) Start->CheckHood PPE_Select Don PPE: Double Nitrile + Goggles CheckHood->PPE_Select StaticCheck Is Powder Static-Prone? PPE_Select->StaticCheck Ionizer Use Anti-Static Gun/Bar StaticCheck->Ionizer Yes Weighing Weighing Process (Containment Tray) StaticCheck->Weighing No Ionizer->Weighing Solvation Dissolve in Solvent (Immediate Containment) Weighing->Solvation Preferred Cleanup Decon: Solvent Wipe (Dispose as Haz Waste) Weighing->Cleanup Solid Transfer Solvation->Cleanup Doffing Doff Gloves (Inside-Out) & Wash Hands Cleanup->Doffing

Caption: Workflow logic for handling high-potency aminopyridines, emphasizing static control and immediate solvation to reduce dust exposure.

Emergency Response & Disposal
ScenarioImmediate Action
Skin Contact Do not scrub. Rinse with copious amounts of water for 15 minutes.[2][5] Scrubbing can abrade skin and increase absorption of the amine [4].
Eye Contact Flush with saline/water for 15 mins.[2][3][5] Hold eyelids open. Seek medical attention immediately (Risk of corneal opacity).[6]
Spill (Powder) Cover with wet paper towels (to prevent dust) or use a dedicated HEPA vacuum. Do not dry sweep.
Disposal High BTU Incineration. Do not dispose of down the drain. This compound is a nitrogen-containing heterocycle and requires thermal destruction [5].
References
  • PubChem. (2025).[7] Compound Summary: Aminopyridines Toxicity Profile. National Library of Medicine. [Link]

  • ECHA. (2024). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7c: Endpoint specific guidance. European Chemicals Agency.[7] [Link]

  • OSHA. (2024). Laboratory Safety Guidance: Handling Toxic Dusts. Occupational Safety and Health Administration.[6] [Link]

  • NIOSH. (2023). Pocket Guide to Chemical Hazards: Skin Permeation of Amines. Centers for Disease Control and Prevention. [Link]

  • EPA. (2024). Hazardous Waste Management: Nitrogenous Heterocycles. United States Environmental Protection Agency. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.